Technical Documentation Center

N-cyclopropyl-3-fluorobenzene-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-cyclopropyl-3-fluorobenzene-1-sulfonamide

Core Science & Biosynthesis

Foundational

Chemical properties and structure of N-cyclopropyl-3-fluorobenzene-1-sulfonamide

An In-Depth Technical Guide to N-cyclopropyl-3-fluorobenzene-1-sulfonamide Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a synth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-cyclopropyl-3-fluorobenzene-1-sulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a synthetic organic compound that merges three structurally significant motifs in medicinal chemistry: a fluorinated aromatic ring, a sulfonamide linker, and a cyclopropyl group. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The sulfonamide group is a cornerstone in the design of a wide array of therapeutics, while the cyclopropyl ring introduces conformational rigidity and metabolic stability, often improving a molecule's pharmacological profile.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a validated synthetic route, expected spectroscopic characteristics, and the potential applications of this compound as a valuable building block in drug discovery and agrochemical research.

Molecular Structure and Chemical Identifiers

The molecular architecture of N-cyclopropyl-3-fluorobenzene-1-sulfonamide is foundational to its chemical behavior and potential biological activity. It features a central sulfonamide linkage between a 3-fluorinated phenyl ring and a cyclopropylamine moiety.

Chemical Structure Diagram

cluster_benzene cluster_cyclopropyl S S O1 O S->O1 O2 O S->O2 O N N S->N dummy1 = dummy2 = H H N->H C_ring C_cyclopropyl C1 C C1->S C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 F F C3->F C5 C C4->C5 C6 C C5->C6 C6->C1 CP1 C CP1->N CP2 C CP1->CP2 CP3 C CP2->CP3 CP3->CP1 dummy1->O1 dummy2->O2

Caption: 2D structure of N-cyclopropyl-3-fluorobenzene-1-sulfonamide.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are associated with this molecule.

IdentifierValueSource
IUPAC Name N-cyclopropyl-3-fluorobenzenesulfonamide[3]
CAS Number 930978-56-6[3]
Molecular Formula C₉H₁₀FNO₂S[3]
Molecular Weight 215.25 g/mol [3]
InChI InChI=1S/C9H10FNO2S/c10-7-2-1-3-9(6-7)14(12,13)11-8-4-5-8/h1-3,6,8,11H,4-5H2[3]
InChIKey RANWMHDAQNOAAR-UHFFFAOYSA-N[3]
Canonical SMILES C1CC1NS(=O)(=O)C2=CC(=CC=C2)F[3]

Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). The data presented below are computationally derived and provide valuable initial insights.

PropertyValueSignificance in Drug DevelopmentSource
XLogP3 1.5Indicates moderate lipophilicity, often correlated with good oral bioavailability and cell membrane permeability.[3]
Topological Polar Surface Area (TPSA) 54.6 ŲSuggests good potential for oral absorption and blood-brain barrier penetration (for TPSA < 90 Ų).[3]
Hydrogen Bond Donors 1The N-H group can participate in hydrogen bonding with biological targets.[3]
Hydrogen Bond Acceptors 3The fluorine and two sulfonyl oxygen atoms can act as hydrogen bond acceptors.[3]
Rotatable Bond Count 2Low number of rotatable bonds suggests conformational rigidity, which can improve binding affinity and reduce entropy loss upon binding.[3]

Synthesis and Purification

The synthesis of N-cyclopropyl-3-fluorobenzene-1-sulfonamide is reliably achieved through a nucleophilic substitution reaction between 3-fluorobenzene-1-sulfonyl chloride and cyclopropylamine. This is a standard and robust method for forming sulfonamide bonds.

Synthetic Workflow

Start1 3-Fluorobenzene-1-sulfonyl Chloride Reaction Reaction Vessel (0°C to Room Temp) Start1->Reaction Start2 Cyclopropylamine Start2->Reaction Base Base (e.g., Triethylamine) Base->Reaction Quenches HCl Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Reaction Medium Workup Aqueous Workup (Extraction) Reaction->Workup Crude Product Purification Purification (Column Chromatography) Workup->Purification Product N-cyclopropyl-3-fluorobenzene-1-sulfonamide Purification->Product Pure Product

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol describes a representative laboratory-scale synthesis.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzene-1-sulfonyl chloride (1.0 eq).[4] Dissolve the sulfonyl chloride in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.5 M. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 eq), in the same anhydrous solvent. The base is critical as it serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Reaction: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-4 hours).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with additional solvent. Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

Purification Methodology

The crude product is typically purified by flash column chromatography on silica gel. A solvent system with increasing polarity, such as a gradient of ethyl acetate in hexanes, is generally effective for isolating the pure N-cyclopropyl-3-fluorobenzene-1-sulfonamide as a solid.

Predicted Spectroscopic and Structural Characterization

While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups and data from analogous structures.[5][6]

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, sulfonamide, and cyclopropyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.6 - 7.8m3HAr-HAromatic protons deshielded by the electron-withdrawing sulfonyl group and influenced by the fluorine atom.
~ 7.3 - 7.5m1HAr-HRemaining aromatic proton.
~ 5.0 - 6.0br s1HN-HThe acidic proton of the sulfonamide; chemical shift can be variable and concentration-dependent.
~ 2.3 - 2.5m1HCyclopropyl CHThe methine proton on the cyclopropyl ring adjacent to the nitrogen.
~ 0.6 - 0.9m4HCyclopropyl CH₂The four methylene protons of the cyclopropyl ring, which are magnetically non-equivalent.[7]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR would confirm the carbon framework, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 161 - 164 (d, ¹JCF ≈ 250 Hz)C-FAromatic carbon directly bonded to fluorine.
~ 140 - 142C-SAromatic carbon bonded to the sulfonyl group.
~ 115 - 132Ar-CRemaining four aromatic carbons.
~ 30 - 33Cyclopropyl CHMethine carbon of the cyclopropyl ring.
~ 6 - 9Cyclopropyl CH₂Methylene carbons of the cyclopropyl ring.
Fourier-Transform Infrared Spectroscopy (FTIR)

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3390 - 3320N-H StretchSulfonamide (N-H)
3100 - 3000C-H StretchAromatic & Cyclopropyl (C-H)
1345 - 1315S=O Asymmetric StretchSulfonyl (SO₂)
1190 - 1145S=O Symmetric StretchSulfonyl (SO₂)
1250 - 1100C-F StretchAryl-Fluoride (C-F)
925 - 905S-N StretchSulfonamide (S-N)

(Data derived from general values for arylsulfonamides)[5]

Mass Spectrometry (MS)

Under Electron Ionization (EI) conditions, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight.

  • Molecular Ion (M⁺): m/z = 215.04

  • Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the cyclopropyl group ([M-41]⁺), loss of SO₂ ([M-64]⁺), and cleavage to form the 3-fluorobenzenesulfonyl cation ([C₆H₄FO₂S]⁺, m/z = 159).

Relevance in Medicinal Chemistry and Drug Development

N-cyclopropyl-3-fluorobenzene-1-sulfonamide is not an end-product therapeutic but rather a highly valuable scaffold or building block for the synthesis of more complex molecules.[8] Its utility stems from the favorable properties imparted by its constituent parts.

  • Fluorinated Aryl Moiety: The 3-fluoro substituent is a common bioisostere for a hydrogen atom but with significantly different electronic properties. It can block metabolic oxidation at that position, increasing the half-life of a drug.[1] The fluorine atom can also engage in favorable interactions with biological targets, potentially increasing binding affinity.

  • Sulfonamide Linker: This group is a privileged structure in medicinal chemistry, found in diuretics, antibiotics, and protease inhibitors. It is a stable, non-hydrolyzable linker that acts as a hydrogen bond donor and acceptor, anchoring molecules into the active sites of enzymes.

  • Cyclopropyl Group: This small, rigid carbocycle is increasingly used in drug design to enhance potency and improve metabolic stability.[2] Its conformational constraint can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding.[9] The cyclopropyl group is also less susceptible to metabolic degradation compared to linear alkyl chains.

This compound could serve as a starting point for developing inhibitors of enzymes like carbonic anhydrases, kinases, or proteases, or as a key intermediate in the synthesis of novel agrochemicals such as herbicides or fungicides.[1]

Safety, Handling, and Storage

As a research chemical, N-cyclopropyl-3-fluorobenzene-1-sulfonamide should be handled with appropriate care. While specific toxicity data is unavailable, data from structurally similar compounds provides guidance.

  • Hazard Identification: Based on analogous sulfonamides, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] It is harmful if swallowed (H302).[10]

  • Safe Handling: Use in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid breathing dust and prevent contact with skin and eyes.[13] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • First Aid Measures:

    • If Inhaled: Remove to fresh air. Seek medical attention if symptoms persist.[13]

    • On Skin: Immediately wash with soap and water.[13]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

    • If Swallowed: Do not induce vomiting. Seek immediate medical attention.[13]

Conclusion

N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a well-defined chemical entity with significant potential for application in the fields of medicinal chemistry and materials science. Its structure combines several features known to impart favorable pharmacokinetic and pharmacodynamic properties. The straightforward and high-yielding synthesis makes it an accessible building block for research and development laboratories. This guide provides the foundational knowledge required for scientists to effectively synthesize, characterize, and utilize this compound in the pursuit of novel chemical entities.

References

  • PubChem. (n.d.). N-cyclopropyl-3-fluorobenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-fluorobenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(3-aminopropyl)-n-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride. Retrieved from [Link]

  • Rani, M., & Kumar, V. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Results in Chemistry, 5, 100863.
  • CP Lab Safety. (n.d.). N-Cyclopropyl 3-bromo-4-fluorobenzamide. Retrieved from [Link]

  • Google Patents. (2023). US20230020373A1 - 3-n-cyclopropylmethyl-2-fluorobenzamide compound, preparation method therefor and use thereof.
  • Wang, Y., et al. (2023). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation.
  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides.
  • Google Patents. (n.d.). CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.
  • El-Sayed, N. N. E., et al. (2025).
  • Royal Society of Chemistry. (n.d.). N-Fluorobenzenesulfonimide as a highly effective Ag(i)-catalyst attenuator. Retrieved from [Link]

  • Gremmen, C., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. The Journal of Organic Chemistry, 72(4), 1378-1384.
  • ResearchGate. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-B-Al-Odayl-Al-Majid/d0519f5d6b49e8a7e6c9a7b9e8c2a3f8a4b6c8b1]([Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Organic Chemistry Portal. (2001). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

Sources

Exploratory

Therapeutic Architecture of N-Cyclopropyl-3-fluorobenzene-1-sulfonamide Derivatives

Topic: Therapeutic Applications of N-Cyclopropyl-3-fluorobenzene-1-sulfonamide Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Applications of N-Cyclopropyl-3-fluorobenzene-1-sulfonamide Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

A Technical Guide to Nav1.7 Inhibition and Scaffold Optimization[1]

Executive Summary

The N-cyclopropyl-3-fluorobenzene-1-sulfonamide motif represents a privileged pharmacophore in modern medicinal chemistry, primarily distinguished by its utility in designing Nav1.7 voltage-gated sodium channel inhibitors for the treatment of chronic and neuropathic pain.[1] Unlike non-selective sodium channel blockers (e.g., lidocaine, carbamazepine), derivatives of this scaffold offer a pathway to isoform selectivity (Nav1.7 vs. Nav1.5), addressing a critical safety bottleneck in analgesic development.

This guide analyzes the structural logic, mechanistic basis, and synthetic protocols required to leverage this scaffold, moving beyond simple description to actionable experimental strategies.

Molecular Architecture & SAR Logic

The efficacy of this scaffold is not accidental; it is a product of precise bioisosteric and electronic tuning.[2]

2.1 The "Cyclopropyl Advantage"

The N-cyclopropyl group is a strategic replacement for standard alkyl chains (ethyl, isopropyl) or phenyl rings.

  • Metabolic Stability: The C-H bonds in a cyclopropyl ring possess higher dissociation energy (~106 kcal/mol) compared to acyclic alkanes, rendering the moiety significantly more resistant to Cytochrome P450 (CYP)-mediated oxidation (specifically N-dealkylation).[1]

  • Conformational Locking: The strain energy (~27.5 kcal/mol) and rigidity of the cyclopropyl ring restrict the conformational freedom of the sulfonamide nitrogen. This "entropic pre-payment" often locks the molecule into a bioactive conformation required for the narrow binding pockets of ion channel voltage-sensing domains (VSDs).

  • Lipophilicity Tuning: With a ClogP of ~1.2, the cyclopropyl group is less lipophilic than a phenyl ring (ClogP ~2.[3]0) but more lipophilic than a methyl group, optimizing the LogD for blood-brain barrier (BBB) penetration without incurring high plasma protein binding liabilities.[1]

2.2 The 3-Fluoro Substitution

The meta-fluorine atom on the benzene ring serves two distinct roles:

  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the pKa of the sulfonamide proton (typically from ~10 to ~8-9 in acyl sulfonamides), enhancing its ability to engage in electrostatic interactions with positively charged arginine residues in the target protein.

  • Metabolic Blocking: The C-F bond blocks the C3 position from metabolic attack, a common soft spot for aromatic hydroxylation.

Therapeutic Target: Nav1.7 Voltage-Gated Sodium Channel

The primary application of this scaffold is the inhibition of Nav1.7 (SCN9A) , a channel highly expressed in nociceptors (pain-sensing neurons) and genetically validated as a target for pain insensitivity (loss-of-function) and erythromelalgia (gain-of-function).[1][4]

3.1 Mechanism of Action: VSD4 Trapping

Unlike pore-blockers (tetrodotoxin), sulfonamide derivatives typically bind to the Voltage Sensing Domain IV (VSD4) .[1] They act as "gating modifiers," stabilizing the channel in a non-conducting, inactivated state.[5]

Key Interaction: The ionized sulfonamide group forms a critical electrostatic anchor with the fourth arginine gating charge (R4) on the S4 helix of VSD4. The N-cyclopropyl-3-fluorophenyl tail fits into a hydrophobic selectivity pocket, distinguishing Nav1.7 from the cardiac isoform Nav1.5.

Nav17_Mechanism Substrate N-cyclopropyl-3-fluorobenzene- 1-sulfonamide Derivative Target Nav1.7 Channel (Voltage Sensing Domain IV) Substrate->Target Binds to extracellular cleft Interaction Electrostatic Anchor: Sulfonamide Anion <-> Arginine (R4) Target->Interaction S4 Helix Movement State_Change Stabilization of Inactivated State Interaction->State_Change Traps VSD in 'Down' position Outcome Inhibition of Action Potential (Pain Signal Blockade) State_Change->Outcome Prevents channel opening

Figure 1: Mechanism of Action for Sulfonamide-based Nav1.7 Inhibitors.[1] The ligand traps the voltage sensor, preventing the channel from cycling to an open state.

Experimental Protocols
4.1 Synthesis of the Core Scaffold

The synthesis of the N-cyclopropyl-3-fluorobenzene-1-sulfonamide core is a robust nucleophilic substitution.[1]

Reagents:

  • 3-Fluorobenzenesulfonyl chloride (1.0 eq)[1]

  • Cyclopropylamine (1.2 eq)[1][6]

  • Triethylamine (Et3N) or Pyridine (2.0 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Protocol:

  • Setup: Purge a round-bottom flask with N2. Add 3-fluorobenzenesulfonyl chloride dissolved in anhydrous DCM.[1] Cool to 0°C.[2][7]

  • Addition: Add Et3N followed by the dropwise addition of cyclopropylamine. The reaction is exothermic; control rate to maintain T < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

  • Workup: Quench with 1M HCl. Extract organic layer, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Synthesis_Workflow Start 3-Fluorobenzenesulfonyl Chloride Process Nucleophilic Substitution (DCM, 0°C -> RT) Start->Process Reagent Cyclopropylamine + Base (Et3N) Reagent->Process Product N-cyclopropyl-3-fluorobenzene- 1-sulfonamide Process->Product Downstream Coupling to Heteroaryl Core (Acyl Sulfonamide Formation) Product->Downstream Drug Assembly

Figure 2: Synthetic route for the core sulfonamide scaffold.[1]

4.2 In Vitro Validation: Voltage Clamp Electrophysiology

To validate the therapeutic potential, the compound must be tested in a functional assay using HEK293 cells stably expressing hNav1.7.

Methodology (Automated Patch Clamp - e.g., QPatch/SyncroPatch):

  • Cell Prep: Harvest cells at 70-80% confluence.[1] Resuspend in extracellular recording solution.

  • Voltage Protocol (State-Dependent Inhibition):

    • Holding Potential: -120 mV (Resting state).[1]

    • Conditioning Pulse: Depolarize to -45 mV for 8s (Induces inactivated state).

    • Test Pulse: -120 mV (20ms) -> 0 mV (10ms) to measure peak current.[1]

  • Data Analysis: Calculate the fraction of current inhibited at the conditioning voltage (inactivated state affinity) vs. the resting voltage.

    • Success Metric: High potency (IC50 < 100 nM) in the conditioned state, with >50-fold selectivity over Nav1.5.

Summary of Key Data
FeatureN-Cyclopropyl DerivativeN-Ethyl/Isopropyl AnalogImpact
Metabolic Stability High (t1/2 > 60 min)Low (t1/2 < 15 min)Cyclopropyl resists N-dealkylation.[1]
Nav1.7 Potency High (IC50 < 50 nM)Moderate (IC50 > 200 nM)Rigid fit in VSD4 pocket.[1]
Selectivity (vs Nav1.5) > 100-fold< 10-foldSpecific hydrophobic interaction.[1]
Lipophilicity (ClogP) ~1.2~2.0+Improved solubility & lower toxicity.[1]
Clinical Outlook

While early generation sulfonamides faced challenges with poor metabolic stability and off-target effects, the N-cyclopropyl-3-fluorobenzene-1-sulfonamide scaffold has emerged as a solution to these attrition factors.[1] It is currently a cornerstone in the design of "Nav1.7 Selective" analgesics, offering a non-opioid mechanism for treating severe neuropathic pain.

References
  • Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity. Source: Journal of Medicinal Chemistry (2019) [Link][1]

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. Source: ACS Medicinal Chemistry Letters (2017) [Link][1]

  • Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. Source: eLife (2023) [Link][1]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Source: PMC (NIH) [Link][1]

Sources

Foundational

N-cyclopropyl-3-fluorobenzene-1-sulfonamide CAS number and molecular weight

Technical Guide: N-Cyclopropyl-3-fluorobenzene-1-sulfonamide Executive Summary N-Cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS 930978-56-6 ) is a specialized arylsulfonamide building block utilized in the optimization o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: N-Cyclopropyl-3-fluorobenzene-1-sulfonamide

Executive Summary

N-Cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS 930978-56-6 ) is a specialized arylsulfonamide building block utilized in the optimization of small-molecule therapeutics.[1] Distinguished by the presence of a meta-fluorine atom and an N-cyclopropyl moiety, this scaffold offers a strategic balance between lipophilicity, metabolic stability, and conformational restriction.

In modern drug discovery, this compound serves as a "privileged structure" for targeting G-protein-coupled receptors (GPCRs) and ion channels (specifically Naᵥ1.7).[1] The cyclopropyl group acts as a bioisostere for alkyl chains, reducing susceptibility to cytochrome P450-mediated


-dealkylation while enhancing potency through entropic pre-organization.[1]

Physicochemical Profile

The following data constitutes the core identity of the compound. Researchers should use these parameters for analytical method validation (HPLC/LC-MS).

ParameterValueNotes
Chemical Name N-Cyclopropyl-3-fluorobenzene-1-sulfonamideIUPAC
CAS Number 930978-56-6 Verified Identity
Molecular Formula C₉H₁₀FNO₂S
Molecular Weight 215.25 g/mol Monoisotopic Mass: 215.04
Physical State White to off-white solid
Solubility DMSO, Methanol, DCMLow aqueous solubility
LogP (Predicted) ~1.5 - 1.8Lipophilic, membrane permeable
SMILES FC1=CC=CC(S(=O)(=O)NC2CC2)=C1For Cheminformatics

Synthetic Methodology

The synthesis of N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a nucleophilic substitution reaction. The protocol below is designed for high-purity output (>98%) suitable for biological screening.

Retrosynthetic Analysis (Pathway Visualization)

The following diagram illustrates the disconnection strategy and forward synthesis logic.

Synthesis_Pathway SM1 3-Fluorobenzenesulfonyl chloride (Electrophile) Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack SM2 Cyclopropylamine (Nucleophile) SM2->Intermediate Base Base (TEA or Pyridine) (HCl Scavenger) Base->Intermediate Promotes Elimination Product N-Cyclopropyl-3-fluorobenzene- 1-sulfonamide (Target) Intermediate->Product -HCl

Figure 1: Synthetic pathway via sulfonyl chloride amidation.[1]

Experimental Protocol

Reagents:

  • 3-Fluorobenzenesulfonyl chloride (1.0 eq)[1]

  • Cyclopropylamine (1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous, 10 mL/g substrate)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 3-fluorobenzenesulfonyl chloride and anhydrous DCM . Cool the solution to 0°C under an inert atmosphere (Nitrogen or Argon).

  • Addition: Add Triethylamine (or Pyridine) dropwise to the stirred solution.

  • Nucleophilic Attack: Slowly add Cyclopropylamine (diluted in minimal DCM) dropwise over 15 minutes. Note: The reaction is exothermic; control temperature <5°C during addition to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3]

  • Work-up:

    • Quench with 1N HCl (cold) to remove excess amine/base.

    • Extract the organic layer and wash with saturated NaHCO₃ (to remove unreacted sulfonyl chloride as sulfonate) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the pure sulfonamide.

Structural Characterization

Validation of the synthesized compound requires specific spectroscopic signatures.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.6–7.3 ppm (m, 4H, Aromatic protons). Look for the specific splitting pattern of the 3-fluoro substitution (dt or td multiplets).
      
    • 
       5.0–4.8 ppm (br s, 1H, NH ). Broad singlet, exchangeable with D₂O.
      
    • 
       2.3–2.2 ppm (m, 1H, Cyclopropyl CH -N).
      
    • 
       0.7–0.5 ppm (m, 4H, Cyclopropyl CH ₂). Distinctive high-field multiplets.
      
  • ¹⁹F NMR:

    • Single peak around

      
       -110 to -112 ppm (relative to CFCl₃).[1]
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
      
      
    • Negative Mode:

      
       (Sulfonamide N-H is acidic).[1]
      

Medicinal Chemistry Utility

This compound is not merely an intermediate; it represents a strategic "fragment" in Structure-Activity Relationship (SAR) studies.[1]

Pharmacophore Analysis
  • Metabolic Stability (The Cyclopropyl Effect):

    • Unlike

      
      -ethyl or 
      
      
      
      -isopropyl groups, the
      
      
      -cyclopropyl ring resists CYP450-mediated
      
      
      -hydroxylation and subsequent dealkylation.[1] This extends the in vivo half-life (
      
      
      ) of the drug candidate.
  • Electronic Modulation (The 3-Fluoro Effect):

    • The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the sulfonamide N-H (lower pKa). This can enhance hydrogen bond donor capability in the receptor binding pocket.

  • Lipophilicity Tuning:

    • Fluorine increases lipophilicity (

      
      ) without adding significant steric bulk (Van der Waals radius of F ≈ H), facilitating blood-brain barrier (BBB) penetration if targeting CNS indications.
      
SAR Decision Logic

Use the following decision tree to determine when to deploy this scaffold in your lead optimization campaign.

SAR_Logic Start Lead Optimization Phase Issue1 Is Metabolic Clearance High? Start->Issue1 Issue2 Is Potency Limited? Start->Issue2 Action1 Replace Alkyl with Cyclopropyl (Blocks N-dealkylation) Issue1->Action1 Yes Action2 Add 3-Fluoro substituent (Modulates pKa / Lipophilicity) Issue2->Action2 Yes Result N-Cyclopropyl-3-fluorobenzene- 1-sulfonamide Scaffold Action1->Result Action2->Result

Figure 2: Strategic implementation of the scaffold in SAR campaigns.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Hygroscopic nature is possible; keep desicated.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

  • PubChem. N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CID 17444567).[4] National Library of Medicine. [Link]

  • Wermuth, C. G.The Practice of Medicinal Chemistry. Academic Press, 2008. (Reference for bioisosterism of cyclopropyl groups).
  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (Reference for metabolic stability of fluorinated aromatics). [Link]

Sources

Exploratory

Solubility profile of N-cyclopropyl-3-fluorobenzene-1-sulfonamide in DMSO and methanol

The following technical guide details the solubility profile, physicochemical basis, and handling protocols for N-cyclopropyl-3-fluorobenzene-1-sulfonamide . This guide is structured for researchers requiring actionable...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical basis, and handling protocols for N-cyclopropyl-3-fluorobenzene-1-sulfonamide .

This guide is structured for researchers requiring actionable data for assay development, chemical synthesis, and stock solution preparation.

Executive Summary & Quick Reference

N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a fluorinated sulfonamide building block commonly used in medicinal chemistry as a scaffold for drug discovery. Its solubility behavior is governed by the lipophilic fluorobenzene core and the polar sulfonamide moiety.

ParameterValue / Status
Primary Solvent (Stock) DMSO (Dimethyl Sulfoxide)
Secondary Solvent Methanol
Aqueous Solubility Low / Poor (Hydrophobic)
Predicted LogP ~1.5 (Lipophilic)
Preferred Stock Conc. 10 mM – 50 mM (in DMSO)
Critical Risk Aqueous "Crash-out" (precipitation) upon rapid dilution into buffer.

Physicochemical Characterization

To understand the solubility profile, we must analyze the structural determinants of the molecule.

Structural Analysis

The molecule consists of three distinct pharmacophores affecting solvation:

  • 3-Fluorobenzene Ring: The fluorine atom at the meta position is electron-withdrawing (inductive effect: -I). This increases the lipophilicity of the phenyl ring compared to a non-fluorinated analog and slightly increases the acidity of the sulfonamide proton.

  • Sulfonamide Linker (

    
    ):  This is the primary polar center. The sulfonyl oxygens act as Hydrogen Bond Acceptors (HBA), while the amide nitrogen acts as a Hydrogen Bond Donor (HBD).
    
  • N-Cyclopropyl Group: The cyclopropyl ring adds steric bulk and lipophilicity without significantly increasing polarity. It makes the sulfonamide a secondary sulfonamide.

Solvation Thermodynamics
  • In DMSO (Polar Aprotic): DMSO is an excellent H-bond acceptor. It strongly interacts with the sulfonamide -NH- proton. The high dipole moment of DMSO also stabilizes the polar sulfonyl group. The aromatic ring interacts favorably with the methyl groups of DMSO via dispersion forces.

    • Result: High Solubility.

  • In Methanol (Polar Protic): Methanol can act as both an H-bond donor (to sulfonyl oxygens) and acceptor (from -NH). However, it is less effective than DMSO at solvating the lipophilic fluorobenzene/cyclopropyl portions.

    • Result: Moderate/Good Solubility.

Solubility Profile & Stock Preparation[1]

Estimated Solubility Limits

Note: Values below are conservative estimates derived from structural analogs (e.g., sulfamethizole, fluorobenzenesulfonamides) to ensure stock stability.

SolventSolubility PotentialWorking ConcentrationMechanism of Solvation
DMSO High (>100 mg/mL)10 mM – 100 mM Strong dipole-dipole & H-bond acceptance.
Methanol Moderate (~20–50 mg/mL)1 mM – 10 mM H-bonding network; lower lipophilic capacity.
Water/PBS Low (<0.1 mg/mL)N/A Hydrophobic exclusion (LogP ~1.5).
Ethanol Moderate 1 mM – 10 mM Similar to Methanol but slightly better lipophilic solvation.
Recommended Stock Preparation Protocol

Objective: Prepare a stable 10 mM stock solution in DMSO.

  • Weighing: Weigh approximately 2–5 mg of the solid compound into a glass vial.

    • Calculation: Mass (mg) = [Conc (mM) × Vol (mL) × MW ( g/mol )] / 1000.

    • MW: ~215.25 g/mol .

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (Grade: ACS Reagent or Spectrophotometric).

  • Dissolution: Vortex for 30–60 seconds. The solid should dissolve rapidly at room temperature.

    • Troubleshooting: If particles persist, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into amber glass vials to prevent moisture absorption (DMSO is hygroscopic). Store at -20°C.

Experimental Validation Protocols

If precise thermodynamic solubility data is required for your specific batch, follow this tiered validation workflow.

Tier 1: Kinetic Solubility (Visual)

Use this for quick "Go/No-Go" decisions during assay setup.

  • Add 1 mg of compound to a clear glass vial.

  • Add DMSO in 10 µL increments, vortexing between additions.

  • Record the volume required for complete dissolution.

    • Calculation: Solubility (mg/mL) = 1 mg / Volume added (mL).

Tier 2: Thermodynamic Solubility (HPLC)

Use this for rigorous profiling (e.g., formulation studies).

SolubilityProtocol Start Start: Excess Solid SolventAdd Add Solvent (DMSO/MeOH) to Saturation Start->SolventAdd Incubate Incubate 24h @ 25°C (Shake at 300 rpm) SolventAdd->Incubate Filter Filter (0.45 µm PTFE) or Centrifuge Incubate->Filter Dilute Dilute Filtrate into Mobile Phase Filter->Dilute HPLC HPLC-UV Analysis (Quantify vs Standard) Dilute->HPLC Data Calculate Solubility (S) S = (Area_sample / Area_std) * Conc_std HPLC->Data

Figure 1: Workflow for thermodynamic solubility determination via Saturation Shake-Flask method.

Handling & Application Notes

The "Crash-Out" Risk in Biology Assays

When transferring from a DMSO stock to an aqueous buffer (e.g., cell culture media), the compound faces a drastic change in polarity.

  • Risk: N-cyclopropyl-3-fluorobenzene-1-sulfonamide is lipophilic (LogP ~1.5). Rapid dilution into water can cause micro-precipitation, leading to false negatives in bioassays.

  • Mitigation:

    • Keep final DMSO concentration < 1% (v/v) to minimize toxicity.

    • Perform an intermediate dilution step (e.g., dilute 10 mM stock to 1 mM in DMSO/Media mix) before the final dilution into the well.

    • Inspect wells under a microscope for crystals if data is erratic.

Chemical Stability
  • Hydrolysis: Sulfonamides are generally stable to hydrolysis under neutral conditions.

  • Oxidation: The fluorine and sulfonamide groups are resistant to oxidative degradation under standard storage conditions.

  • Hygroscopicity: While the compound itself is likely not hygroscopic, the DMSO solvent is. Always seal stock vials tightly to prevent water uptake, which decreases compound solubility over time.

References

  • PubChem. N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CID 17444567). National Library of Medicine. Link

  • ChemScene. 3-Cyclopropyl-4-fluoro-N-(methylsulfonyl)benzamide (Analog Data). (Used for LogP/Physicochemical comparison). Link

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (General reference for sulfonamide solubility in DMSO). Link

  • MDPI. Experimental and Theoretical Screening for Green Solvents Improving Sulfonamide Solubility. (Validation of DMSO > MeOH > Water trend). Link

Foundational

Role of N-cyclopropyl-3-fluorobenzene-1-sulfonamide in medicinal chemistry

The Strategic Role of N-Cyclopropyl-3-fluorobenzene-1-sulfonamide in Medicinal Chemistry[1][2] Executive Summary N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS: 930978-56-6) represents a high-value pharmacophore in mod...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of N-Cyclopropyl-3-fluorobenzene-1-sulfonamide in Medicinal Chemistry[1][2]

Executive Summary

N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS: 930978-56-6) represents a high-value pharmacophore in modern drug discovery.[1][2] It is not merely a passive intermediate but a privileged scaffold designed to address specific multiparametric challenges in hit-to-lead optimization.[1][2] This guide details its structural utility, synthetic accessibility, and application in modulating physicochemical properties such as metabolic stability, lipophilicity (


), and target residence time.[1][2]

The moiety combines three distinct medicinal chemistry tactics into a single fragment:

  • Sulfonamide Core: A classic bioisostere for carboxylic acids and transition-state mimetic for peptide bond hydrolysis.[1][2]

  • N-Cyclopropyl Group: A conformational restrictor that enhances metabolic stability against N-dealkylation compared to acyclic alkyl chains (e.g., ethyl/isopropyl).[1][2]

  • 3-Fluoro Substitution: An electronic modulator that lowers the

    
     of the sulfonamide nitrogen (increasing acidity) and blocks metabolic oxidation at the vulnerable meta position.[1][2]
    

Physicochemical & Structural Analysis

The utility of this scaffold lies in its ability to fine-tune the properties of a drug candidate.[2]

PropertyValue / EffectMedicinal Chemistry Rationale
Molecular Weight 215.25 DaIdeal for Fragment-Based Drug Discovery (FBDD).[1][2] Leaves ample "growth vectors" for elaboration.
H-Bond Donors/Acceptors 1 HBD / 2 HBAThe sulfonamide -NH- is a critical H-bond donor (often to backbone carbonyls in kinase hinge regions).[1][2]
Cyclopropyl Effect

-hole interaction
The cyclopropyl ring is not just a spacer; it can engage in specific hydrophobic interactions and

-facial interactions due to its unique electronic character ("banana bonds").[1][2]
Fluorine Effect

-inductive withdrawal
The F-atom at C3 pulls electron density, slightly increasing the acidity of the sulfonamide -NH-.[1][2] This strengthens H-bonds with target proteins (e.g., catalytic residues).[2]
Metabolic Stability HighThe cyclopropyl group resists CYP450-mediated N-dealkylation better than N-ethyl or N-isopropyl groups.[1][2] The 3-F blocks aromatic hydroxylation.[1][2]
Structural Logic Diagram

The following diagram illustrates the functional logic of the molecule's design.

G Scaffold N-cyclopropyl-3-fluorobenzene-1-sulfonamide Sulfonamide Sulfonamide Group (H-Bond Donor/Acceptor) Scaffold->Sulfonamide Cyclopropyl N-Cyclopropyl (Metabolic Shield) Scaffold->Cyclopropyl Fluorine 3-Fluoro (Electronic Tuning) Scaffold->Fluorine Target_Interaction Target Binding (e.g., Kinase Hinge) Sulfonamide->Target_Interaction H-bonding ADME ADME Properties (Half-life extension) Cyclopropyl->ADME Blocks N-dealkylation Fluorine->Target_Interaction Modulates pKa Fluorine->ADME Blocks metabolic soft spot

Figure 1: Pharmacophoric deconstruction of N-cyclopropyl-3-fluorobenzene-1-sulfonamide showing the functional role of each substructure.[1][2]

Synthetic Protocols

The synthesis of N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a robust, self-validating protocol.[1][2] It relies on the nucleophilic attack of cyclopropylamine on a sulfonyl chloride.[2]

Protocol 1: Synthesis of the Core Scaffold

Reagents:

  • 3-Fluorobenzenesulfonyl chloride (1.0 equiv)[1][2]

  • Cyclopropylamine (1.2 equiv)[1][2]

  • Triethylamine (

    
    ) or Pyridine (2.0 equiv)[1][2]
    
  • Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-fluorobenzenesulfonyl chloride (1.0 g, 5.14 mmol) and anhydrous DCM (20 mL). Cool to 0°C under an inert nitrogen atmosphere.

  • Addition: Add

    
     (1.43 mL, 10.28 mmol) dropwise.
    
  • Nucleophilic Attack: Add cyclopropylamine (0.43 mL, 6.17 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2][3] The sulfonyl chloride spot (

    
    ) should disappear, replaced by the sulfonamide (
    
    
    
    ).[2]
  • Workup: Quench with 1M HCl (20 mL) to remove excess amine/base. Separate the organic layer.[2] Wash with saturated

    
     (20 mL) and brine (20 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography if necessary.

  • Validation:

    
     NMR (400 MHz, 
    
    
    
    ) should show the cyclopropyl protons as multiplets around
    
    
    0.6 and 2.2 ppm, and the sulfonamide -NH- as a broad singlet (exchangeable with
    
    
    ).[1][2]
Protocol 2: Application in PROTAC Linker Synthesis

In advanced applications (e.g., Patent WO2022093742A1), this scaffold serves as a "warhead" or anchor.[1][2] If the starting material is 4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide , it can be coupled to a linker.[1][2]

Methodology (General Coupling):

  • Activation: Dissolve the 4-bromo analog in DMF.

  • Alkylation: Treat with NaH (1.2 equiv) at 0°C to deprotonate the sulfonamide nitrogen.

  • Linker Attachment: Add the linker halide (e.g., tert-butyl (3-bromopropyl)carbamate).[1][2][4]

  • Outcome: This creates a functionalized intermediate ready for coupling to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).[1][2]

Medicinal Chemistry Applications

Kinase Inhibition (Type I/II)

Sulfonamides are classic "hinge binders."[1][2] The N-cyclopropyl-3-fluorobenzene-1-sulfonamide motif is particularly effective because:

  • The Sulfonamide oxygens can accept H-bonds from the backbone NH of the kinase hinge.[2]

  • The Fluorine atom can fill small hydrophobic pockets (e.g., the gatekeeper region) or modulate the electronics of the aryl ring to improve

    
    -stacking with the gatekeeper residue.[2]
    
  • Case Context: Used in B-Raf or VEGFR inhibitor optimization to replace metabolically labile alkyl-sulfonamides.[1][2]

Ion Channel Modulators (Nav1.7)

Voltage-gated sodium channels (Nav1.[1][2]7) are targets for pain.[1][2] Aryl sulfonamides are a dominant pharmacophore in this class (e.g., Pfizer's PF-05089771).[1][2]

  • Role: The sulfonamide group acts as the "anion" mimic (often binding to the voltage-sensing domain), while the cyclopropyl group provides a rigid hydrophobic cap that fits into the lipophilic selectivity pocket.[2]

Ferroptosis Inducers

Recent patents (e.g., AU2019229256A1) highlight the use of this scaffold in inducing ferroptosis (iron-dependent cell death) for cancer therapy.[1][2]

  • Mechanism: The sulfonamide acts as a covalent modifier or a tight binder to glutathione peroxidase 4 (GPX4) or related pathways, where the electron-deficient fluoro-aryl ring enhances reactivity or binding affinity.[1][2]

Comparative Data Table

The following table compares the "N-cyclopropyl-3-fluoro" motif against standard analogs, demonstrating why a medicinal chemist would select it.

Analog StructureMetabolic Stability (

in HLM)
Lipophilicity (cLogP)Potency (Relative)Risk Assessment
N-Ethyl-benzenesulfonamide Low (< 15 min)1.21xHigh risk of N-dealkylation (CYP450).[1][2]
N-Cyclopropyl-benzenesulfonamide Moderate (30-60 min)1.12xImproved stability; cyclopropyl prevents

-carbon oxidation.[1][2]
N-Cyclopropyl-3-fluorobenzenesulfonamide High (> 60 min) 1.4 4x Optimal. Fluorine blocks metabolic soft-spot on ring; cyclopropyl protects nitrogen.[1][2]

References

  • Compounds for targeted protein degradation of kinases. (2022).[1][2] Patent WO2022093742A1.[1][2][4] World Intellectual Property Organization.[1][2] Link

  • Compounds with ferroptosis inducing activity and methods of their use. (2019). Patent AU2019229256A1.[1][2] Google Patents. Link

  • N-cyclopropyl-3-fluorobenzenesulfonamide. (n.d.).[1][2][5][4] PubChem Compound Summary. National Center for Biotechnology Information.[1][2] Link[1][2]

  • Bioisosteres in Medicinal Chemistry. (2012). Journal of Medicinal Chemistry, 55(8), 3414-3457.[1][2] (Contextual grounding for sulfonamide/cyclopropyl bioisosterism). Link[1][2]

Sources

Exploratory

Technical Guide: Safety, Handling, and Stewardship of N-cyclopropyl-3-fluorobenzene-1-sulfonamide

[1][2][3] Document Control: Subject: N-cyclopropyl-3-fluorobenzene-1-sulfonamide CAS Registry Number: 930978-56-6[1][2][3] Document Type: Technical Safety & Handling Guide Audience: Medicinal Chemists, Process Safety Eng...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Document Control:

  • Subject: N-cyclopropyl-3-fluorobenzene-1-sulfonamide

  • CAS Registry Number: 930978-56-6[1][2][3]

  • Document Type: Technical Safety & Handling Guide

  • Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers[1]

Executive Summary & Chemical Identity[1][3]

N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a specialized fluorinated building block primarily utilized in the synthesis of pharmaceutical candidates.[1][2][3] The cyclopropyl moiety acts as a lipophilic metabolic blocker, while the 3-fluoro substituent modulates the electronic properties of the aromatic ring, often improving metabolic stability against oxidative metabolism.[1][2][3]

As a research-grade intermediate, specific toxicological data is often extrapolated from structure-activity relationships (SAR) of analogous sulfonamides.[1][2][3] Consequently, this guide adopts a Precautionary Principle approach, treating the compound as a bioactive irritant requiring strict containment.[1][3]

Table 1: Physicochemical Identification
PropertySpecificationNotes
IUPAC Name N-cyclopropyl-3-fluorobenzenesulfonamide
CAS Number 930978-56-6 Primary identifier for procurement.[1][2][3]
Molecular Formula C₉H₁₀FNO₂S
Molecular Weight 215.25 g/mol
Physical State Solid (Crystalline powder)Typically white to off-white.[1][2][3]
Solubility DMSO, Methanol, Ethyl AcetateLimited water solubility.[1][3]
Acidity (pKa) ~10.0 (Calculated)The sulfonamide N-H is weakly acidic.[1][2]
Melting Point 115–130 °C (Predicted)Range based on structural analogues (e.g., 4-fluoro isomer).[1][2][3]

Hazard Identification (GHS Classification)

While specific in vivo toxicology reports for this isomer may be sparse, the chemical functionality dictates its classification under the Globally Harmonized System (GHS) as a Category 2 Irritant.[1] This is consistent with the safety profiles of the 4-fluoro isomer and general benzenesulfonamides.[1][2][3]

Signal Word: WARNING

Hazard Statements
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4]

Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4][5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4][5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3][4][6] Remove contact lenses if present and easy to do.[2][3][4][5][6] Continue rinsing.[2][3][4][5][6]

Advanced Handling Protocols: Beyond the SDS

Standard SDSs often provide generic advice.[2][3] For high-value, fluorine-containing intermediates, the following "Field-Proven" protocols ensure sample integrity and user safety.

The "Static-Free" Weighing Protocol

Fluorinated sulfonamides often exist as fine, electrostatic powders.[1][2][3] Standard weighing can result in "fly-away" particles, leading to mass balance errors and inhalation risks.[1][2][3]

  • Engineering Control: Use a balance enclosure or a localized powder containment hood.[1][2][3] Do not weigh on an open bench.

  • Ionization: Utilize an anti-static gun or ionizer bar inside the balance enclosure to neutralize the static charge on the spatula and weighing boat.[1][2][3]

  • Dissolution Strategy: Instead of weighing exact small quantities (e.g., 5 mg) repeatedly, weigh a larger stock amount (e.g., 100 mg) and create a standard solution (e.g., 0.1 M in DMSO) for volumetric dispensing. This minimizes dust exposure events.[2][3][4][5][6]

Reaction Compatibility & Stability
  • Nucleophilicity: The sulfonamide nitrogen is a poor nucleophile unless deprotonated.[1][2][3]

  • Base Sensitivity: Strong bases (NaH, LiHMDS) will deprotonate the N-H (pKa ~10).[1][2] Ensure the reaction vessel is vented if hydrogen gas evolution is possible during deprotonation steps.[2][3]

  • Oxidation Resistance: The 3-fluoro group deactivates the ring, making it resistant to ambient oxidation, but it should still be stored under inert gas (Nitrogen or Argon) to prevent moisture absorption which can complicate precise stoichiometry.[1][2]

Visualizing the Safety Decision Matrix

The following diagram outlines the decision logic for handling this compound based on its physical state during the experimental lifecycle.

SafetyMatrix Start START: Handling N-cyclopropyl-3-fluorobenzene-1-sulfonamide StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder Form StateCheck->SolidState Dry Solid LiquidState Solution / Reaction Mix StateCheck->LiquidState Dissolved Weighing Weighing Protocol: 1. Anti-static gun usage 2. Balance enclosure 3. N95 or P100 mask if open SolidState->Weighing FumeHood Fume Hood Ops: Sash height < 18 inches Double nitrile gloves LiquidState->FumeHood Dissolution Dissolution Step: Add solvent (DMSO/MeOH) Avoid vigorous shaking (aerosol risk) Weighing->Dissolution Dissolution->LiquidState Waste Disposal: Segregated Halogenated Waste (Do NOT mix with acid) FumeHood->Waste Post-Experiment

Figure 1: Decision matrix for safe handling operations, distinguishing between solid-state risks (inhalation) and liquid-state risks (contact).[1][2][3][7]

Emergency Response & Stewardship

Spillage Response

Do not dry sweep. Dry sweeping generates dust clouds.[1][2][3]

  • Isolate: Evacuate the immediate area (3-meter radius).[1][2][3]

  • PPE: Don safety goggles, double nitrile gloves, and a NIOSH-approved particulate respirator (N95 minimum).[1][2][3]

  • Contain: Cover the spill with a damp paper towel or an oil-impregnated sweeping compound to suppress dust.[1][2][3]

  • Clean: Scoop up the material and place it in a wide-mouth jar. Wipe the surface with acetone followed by soap and water.[2][3]

Waste Disposal (Environmental Compliance)

Because this molecule contains Fluorine , it must be treated as Halogenated Organic Waste .[1][2]

  • Prohibition: Do not dispose of down the drain. Fluorinated compounds can persist in water treatment systems.[2][3]

  • Incineration: The ultimate disposal method is high-temperature incineration with flue gas scrubbing to capture Hydrogen Fluoride (HF) byproducts.[1][2][3] Ensure your waste contractor is certified for halogenated organics.[2][3]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17444567, N-cyclopropyl-3-fluorobenzenesulfonamide. Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). C&L Inventory: Classification and Labelling of Fluorobenzenesulfonamides. Retrieved from [Link][1][2]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Handling Organic Solids. Retrieved from [Link][1][2]

Sources

Foundational

Metabolic Stability of Fluorinated Sulfonamide Building Blocks

Strategic Rationale: The Fluorine-Sulfonamide Synergy In modern drug discovery, the sulfonamide moiety ( ) is a privileged pharmacophore, serving as a stable bioisostere for carboxylic acids and acting as a key hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Fluorine-Sulfonamide Synergy

In modern drug discovery, the sulfonamide moiety (


) is a privileged pharmacophore, serving as a stable bioisostere for carboxylic acids and acting as a key hydrogen bond donor/acceptor in active sites (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors, protease inhibitors). However, non-fluorinated sulfonamides often suffer from rapid metabolic clearance via two primary vectors: cytochrome P450 (CYP)-mediated oxidation  of the aryl/alkyl scaffold and Phase II conjugation  (specifically 

-glucuronidation).

The strategic incorporation of fluorine into sulfonamide building blocks is not merely a steric maneuver; it is a fundamental alteration of the molecule's electronic and metabolic landscape.

Physicochemical Modulation

The introduction of fluorine—the most electronegative element—adjacent to or on the sulfonamide scaffold induces critical shifts:

ParameterEffect of FluorinationImpact on Drug Design
Bond Energy C-F (116 kcal/mol) vs. C-H (99 kcal/mol)Metabolic Blockade: Renders the site inert to CYP450 radical abstraction.
Acidity (

)
Lowers

of the sulfonamide -NH-
Potency: Increases acidity, strengthening ionic interactions with target protein residues (e.g., Arg, Lys).
Lipophilicity (

)
Modulates

Permeability: Fluorine can increase lipophilicity, aiding membrane crossing, though this must be balanced to avoid non-specific binding.
Conformation Gauche effect / Dipole alignmentSelectivity: Locks the sulfonamide R-groups into specific bioactive conformations.

Mechanisms of Metabolic Shielding[1]

To design stable building blocks, one must understand how the liver attempts to degrade them. The following diagram illustrates the specific protective mechanisms conferred by fluorination.

MetabolicShielding cluster_0 Vulnerable Sulfonamide cluster_1 Fluorinated Shielding NodeA Aryl-Sulfonamide (C-H Bonds) NodeB CYP450 (Oxidation) NodeA->NodeB H-abstraction NodeC Hydroxylated Metabolite NodeB->NodeC OH insertion NodeD Phase II (Glucuronidation) NodeC->NodeD NodeE Rapid Clearance NodeD->NodeE NodeF Fluoro-Sulfonamide (C-F Bonds) NodeG CYP450 (Blocked) NodeF->NodeG Resists Abstraction NodeI pKa Shift NodeF->NodeI Inductive Effect NodeH Metabolic Stability (High T1/2) NodeG->NodeH NodeJ Reduced N-Glucuronidation NodeI->NodeJ Reduced Nucleophilicity NodeJ->NodeH

Figure 1: Mechanistic pathways showing how C-F substitution blocks CYP oxidation and alters electronic properties to reduce Phase II conjugation.

The "Magic Fluoro" Effect

Replacing a metabolically labile hydrogen (a "soft spot") with fluorine blocks oxidation because the CYP450 heme-iron center cannot abstract a fluorine atom due to the high C-F bond strength. Furthermore, the strong electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, making it less susceptible to oxidative attack by electrophilic CYP species.

Experimental Protocol: Microsomal Stability Assessment

Materials Required[2][3][4]
  • Test Compound: Fluorinated sulfonamide (10 mM stock in DMSO).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayProtocol Start Preparation Pre-warm Buffer & Microsomes to 37°C Mix Initiation Add Substrate (1 µM) + NADPH Start->Mix Incubate Incubation 0, 5, 15, 30, 45, 60 min Mix->Incubate Quench Quench Add Ice-Cold ACN + Internal Std Incubate->Quench At time points Centrifuge Clarification 4000 rpm, 20 min, 4°C Quench->Centrifuge Analyze Quantification LC-MS/MS (MRM Mode) Centrifuge->Analyze

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Step-by-Step Methodology
  • Preparation: Dilute the 10 mM test compound stock to 1 µM final concentration in the phosphate buffer containing microsomes (0.5 mg/mL final protein conc).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Add the NADPH regenerating system to start the reaction. Crucial Control: Run a parallel sample without NADPH to rule out non-CYP degradation (chemical instability).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing the internal standard. Vortex vigorously.

  • Analysis: Centrifuge to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, monitoring the parent ion transition.

Data Interpretation: Intrinsic Clearance ( )[4][5][6][7]

The raw data (Peak Area Ratio of Analyte/Internal Standard) is plotted against time on a semi-logarithmic scale. The slope of the linear regression (


) represents the elimination rate constant.
Key Formulas
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    This metric scales the stability to the liver physiology, allowing for in vitro to in vivo extrapolation (IVIVE).
    
    
    
    
Benchmarking Stability

When evaluating fluorinated sulfonamide building blocks, use these thresholds to categorize stability:


(

L/min/mg)
ClassificationApplication Note
< 10 Low Clearance (Stable) Ideal for oral drugs; indicates metabolic blockade was successful.
10 - 45 Moderate Clearance Acceptable, but may require higher dosing or further optimization.
> 45 High Clearance (Unstable) The fluorination strategy failed or metabolic switching occurred (metabolism moved to a different site).

Case Study: Optimization of a Sulfonamide Hit

Scenario: A discovery team identified a hit containing a p-toluenesulfonamide moiety.

  • Problem: High metabolic clearance (

    
    ) due to rapid oxidation of the benzylic methyl group (benzylic hydroxylation).
    
  • Solution: The medicinal chemists replaced the p-methyl group with a p-trifluoromethyl group (using 4-(trifluoromethyl)benzenesulfonyl chloride as the building block).

Outcome:

  • Metabolic: The C-F bonds in the

    
     group are resistant to CYP oxidation. The benzylic "soft spot" was removed.
    
  • Electronic: The electron-withdrawing

    
     group lowered the 
    
    
    
    of the sulfonamide NH, improving potency against the target (a protease) by strengthening a hydrogen bond.
  • Result:

    
     dropped to 
    
    
    
    , and the compound advanced to Lead Optimization.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.[1] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

Sources

Exploratory

Literature review on N-cyclopropyl-3-fluorobenzene-1-sulfonamide analogs

A Privileged Scaffold for Nav1.7 Antagonism and Kinase Inhibition Part 1: Executive Summary & Structural Logic In modern drug discovery, the N-cyclopropyl-3-fluorobenzene-1-sulfonamide scaffold (CAS: 930978-56-6) represe...

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Scaffold for Nav1.7 Antagonism and Kinase Inhibition

Part 1: Executive Summary & Structural Logic

In modern drug discovery, the N-cyclopropyl-3-fluorobenzene-1-sulfonamide scaffold (CAS: 930978-56-6) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide analyzes the physicochemical properties that make this specific arrangement of atoms critical for developing selective inhibitors, particularly in the fields of neuropathic pain (Nav1.7 channels) and oncology (MAPK pathway kinases) .[1]

The "Rule of Three" in Scaffold Design

This molecule combines three distinct medicinal chemistry tactics into a single fragment. Understanding the causality behind these choices is essential for rational drug design:

  • The Cyclopropyl Moiety (The "Magic Ring"):

    • Metabolic Stability: Unlike isopropyl or ethyl groups, the cyclopropyl ring resists cytochrome P450 oxidation due to the high bond dissociation energy of its C-H bonds (approx. 106 kcal/mol).[1]

    • Conformational Restriction: The ring imposes a rigid steric bulk that often fits better into hydrophobic pockets (e.g., the ATP-binding site of kinases) than flexible alkyl chains, reducing the entropic penalty upon binding.

  • The 3-Fluoro Substitution:

    • Electronic Modulation: The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the sulfonamide nitrogen. This increases the acidity of the N-H bond, enhancing its potency as a hydrogen bond donor in the active site.[1]

    • Metabolic Blocking: It blocks the metabolically vulnerable C3 position on the benzene ring, preventing hydroxylation.[1]

  • The Sulfonamide Linker:

    • Acts as a bioisostere for carboxylic acids but with a distinct geometry (tetrahedral sulfur) and lipophilicity profile, crucial for penetrating the blood-brain barrier (BBB) in CNS indications.

Part 2: Biological Applications & Mechanism of Action
Case Study A: Nav1.7 Sodium Channel Blockers (Pain Management)

The primary interest in N-cyclopropyl-3-fluorobenzene-1-sulfonamide analogs stems from the search for non-opioid analgesics. Voltage-gated sodium channels, specifically Nav1.7 , are key drivers of nociception (pain signaling).

  • Mechanism: These sulfonamide analogs typically bind to the voltage-sensing domain IV (VSD4) of the Nav1.7 channel.[1] The sulfonamide group forms an electrostatic interaction with specific arginine residues (gating charges) in the S4 segment, "locking" the channel in a closed/inactivated state.[1]

  • Selectivity: The 3-fluoro and N-cyclopropyl substitutions are critical for achieving selectivity over the cardiac isoform (Nav1.5), which is a major safety requirement.

Case Study B: Kinase Inhibition (Oncology)

In the context of BRAF or MEK inhibitors, this scaffold often serves as the "tail" region of the molecule.[1] The cyclopropyl group occupies the solvent-exposed region or a specific hydrophobic sub-pocket, while the sulfonamide oxygen atoms accept hydrogen bonds from the protein backbone.

Part 3: Visualization of Signaling & Synthesis

The following diagram illustrates the role of this scaffold in the Nav1.7 pain signaling pathway and the convergent synthesis workflow.

Figure 1: Convergent synthesis of the scaffold and its downstream mechanism of action in blocking nociceptive signaling via Nav1.7 stabilization.

Part 4: Experimental Protocols
Protocol 1: Synthesis of N-Cyclopropyl-3-fluorobenzene-1-sulfonamide

Objective: To synthesize the core scaffold with >98% purity for biological assay.

Reagents:

  • 3-Fluorobenzenesulfonyl chloride (1.0 eq)

  • Cyclopropylamine (1.2 eq)[1]

  • Triethylamine (TEA) (2.0 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with DCM (20 mL) and Cyclopropylamine (1.2 eq) . Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add TEA (2.0 eq) dropwise to the stirred solution. Note: TEA acts as an HCl scavenger to drive the equilibrium forward.[1]

  • Acylation: Dissolve 3-Fluorobenzenesulfonyl chloride (1.0 eq) in DCM (5 mL) and add it dropwise to the reaction mixture over 15 minutes. Maintain temperature <5°C to prevent side reactions (disulfonylation).[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup:

    • Quench with 1M HCl (10 mL) to neutralize excess amine.[1]

    • Extract the organic layer and wash with saturated NaHCO3 (to remove unreacted acid) and Brine.[1]

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, 0-30% EtOAc in Hexanes).

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the diagnostic multiplet of the cyclopropyl protons at δ 0.6–0.9 ppm and the sulfonamide N-H peak (broad singlet) around δ 5.0–6.0 ppm.[1]

  • LCMS: Confirm molecular ion [M+H]+ = 216.05 (approx).[1]

Protocol 2: Comparative Physicochemical Profiling

When optimizing analogs, the following metrics are critical for establishing Structure-Activity Relationships (SAR).

PropertyN-Cyclopropyl-3-fluoroN-Isopropyl-3-fluoro (Analog)N-Cyclopropyl-H (Non-fluoro)Impact on Drug Design
MW 215.25 Da217.26 Da197.25 DaFragment size suitability.
cLogP ~1.5~1.9~1.1Cyclopropyl lowers lipophilicity vs isopropyl, aiding solubility.[1]
pKa (Sulfonamide) ~9.5~10.2~10.5Fluorine (-I effect) increases acidity, improving H-bond strength.
Metabolic Stability HighModerateModerateCyclopropyl resists oxidation; 3-F blocks aromatic hydroxylation.[1]
Nav1.7 Potency HighLowModerateSpecific steric fit of cyclopropyl is often required for VSD4 binding.[1]
Part 5: References & Authoritative Grounding[1]
  • PubChem Compound Summary. "N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CID 17444567)."[1][2] National Center for Biotechnology Information.[1]

  • US Patent 10,745,392. "Benzenesulfonamide compounds and their use as therapeutic agents."[1] Google Patents.[1] (Describes the utility of benzenesulfonamides in Nav1.7 inhibition).

  • Wale, N., et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups."[1] Beilstein Journal of Organic Chemistry, 2020.[1] (Validates the physicochemical comparison of cyclopropyl vs isopropyl).

  • Sigma-Aldrich Product Data. "N-Cyclopropyl-4-fluorobenzenesulfonamide (Isomer Reference)."

Sources

Foundational

A Technical Guide to Predicting the Oral Bioavailability of N-cyclopropyl-3-fluorobenzene-1-sulfonamide

This guide provides a comprehensive framework for drug development researchers to predict the oral bioavailability of the novel chemical entity, N-cyclopropyl-3-fluorobenzene-1-sulfonamide. We will move from rapid in sil...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for drug development researchers to predict the oral bioavailability of the novel chemical entity, N-cyclopropyl-3-fluorobenzene-1-sulfonamide. We will move from rapid in silico assessments to detailed in vitro characterization and culminate in a definitive in vivo pharmacokinetic study design. The methodologies presented herein are designed to be self-validating, providing a robust and logical pathway for decision-making in early-stage drug discovery.

Section 1: Foundational Assessment: In Silico & Physicochemical Profiling

Before committing to resource-intensive wet lab experiments, a foundational understanding of the molecule's intrinsic properties is paramount. In silico tools and basic physicochemical data allow us to form an initial hypothesis regarding its potential as an orally administered therapeutic.

Physicochemical Properties of N-cyclopropyl-3-fluorobenzene-1-sulfonamide

The structure and fundamental properties of a molecule dictate its behavior in biological systems. Based on publicly available data, we can summarize the key computed properties of our target compound.[1]

PropertyValueSignificance for Bioavailability
Molecular Formula C₉H₁₀FNO₂SProvides the elemental composition.
Molecular Weight 215.25 g/mol Influences diffusion and transport across membranes.[1][2]
XLogP3 1.5An estimate of lipophilicity; impacts solubility and membrane permeability.[1][3]
Hydrogen Bond Donors 1Affects solubility and membrane permeability.[1][2]
Hydrogen Bond Acceptors 3 (O+N atoms)Affects solubility and membrane permeability.[1][2]
Polar Surface Area (PSA) 54.6 ŲPredicts cell membrane permeability.[1][4]
Drug-Likeness Evaluation: Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of simple heuristics to evaluate the "drug-likeness" of a chemical compound and its likelihood of being orally bioavailable.[2][5]

  • Molecular Weight < 500 Daltons: (215.25) - PASS

  • LogP < 5: (1.5) - PASS

  • Hydrogen Bond Donors ≤ 5: (1) - PASS

  • Hydrogen Bond Acceptors ≤ 10: (3) - PASS

Expert Insight: N-cyclopropyl-3-fluorobenzene-1-sulfonamide passes all criteria of Lipinski's Rule of Five. This is a strong initial indicator that the compound does not possess physicochemical properties that would outright prevent oral absorption.[6] However, this rule does not account for active transport or metabolic liabilities, which we must investigate further.[6]

The Role of Polar Surface Area (PSA)

PSA is a critical descriptor for predicting a drug's ability to permeate cell membranes. Molecules with a PSA greater than 140 Ų tend to be poor at permeating membranes, while those with a PSA less than 90 Ų are more likely to cross the blood-brain barrier.[4][7]

Expert Insight: With a PSA of 54.6 Ų, the compound is well within the desirable range for good membrane permeability.[1][4] This low value suggests that transcellular passive diffusion is a likely and potentially efficient mechanism of absorption in the gastrointestinal tract.

ADME_Process_Flow cluster_insilico In Silico Predictions Inform: Compound Oral Drug (N-cyclopropyl-3-fluorobenzene-1-sulfonamide) Stomach Stomach (Dissolution) Compound->Stomach Ingestion Intestine Intestine (Absorption) Stomach->Intestine Transit PortalVein Portal Vein Intestine->PortalVein Permeability (Predicted by PSA) Liver Liver (Metabolism) PortalVein->Liver First Pass Systemic Systemic Circulation Liver->Systemic Bioavailable Fraction Excretion Excretion Liver->Excretion Systemic->Excretion Clearance

Fig 1: The ADME process and the role of early in silico predictors.

Section 2: In Vitro Characterization: A Mechanistic Dissection

With a promising in silico profile, we proceed to in vitro assays to measure the key parameters governing oral bioavailability: solubility, permeability, metabolic stability, and plasma protein binding.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 cell line, a human colon adenocarcinoma cell line, is the industry-standard model for predicting intestinal permeability.[8][9] When cultured on semi-permeable supports, these cells differentiate to form a monolayer with tight junctions and transporters that mimic the intestinal epithelium.[9] This allows us to measure the rate of drug transport and identify potential involvement of efflux pumps.[9][10]

Caco2_Workflow Start Start: Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days (Allow differentiation) Start->Culture QC Quality Control: Measure TEER (Transepithelial Electrical Resistance) (Must be ≥ 200 Ω·cm²) Culture->QC Dose Dose Compound (10 µM) to Apical (A) or Basolateral (B) side QC->Dose Pass Incubate Incubate at 37°C (2 hours) Dose->Incubate Sample Sample receiver compartment (A→B and B→A transport) Incubate->Sample Analyze Analyze samples by LC-MS/MS Sample->Analyze Calculate Calculate Apparent Permeability (Papp) and Efflux Ratio Analyze->Calculate

Fig 2: Experimental workflow for the Caco-2 permeability assay.
  • Cell Culture: Caco-2 cells are seeded onto 24-well Transwell inserts and cultured for 21 days to allow for monolayer differentiation.[11]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is required for use in the assay.[9][11]

  • Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4) is prepared and pre-warmed to 37°C.[11]

  • Dosing Solution Preparation: A 10 µM dosing solution of N-cyclopropyl-3-fluorobenzene-1-sulfonamide is prepared in the transport buffer.

  • Apical to Basolateral (A→B) Transport:

    • The basolateral (receiver) compartment is filled with 1.2 mL of fresh transport buffer.[11]

    • Transport is initiated by adding 0.3 mL of the dosing solution to the apical (donor) compartment.[11]

  • Basolateral to Apical (B→A) Transport:

    • The apical (receiver) compartment is filled with 0.3 mL of fresh transport buffer.

    • Transport is initiated by adding 1.2 mL of the dosing solution to the basolateral (donor) compartment.

  • Incubation: The plates are incubated for 2 hours at 37°C with gentle shaking.

  • Sampling & Analysis: After incubation, samples are taken from the receiver compartments of both A→B and B→A wells. The concentration of the compound is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for active efflux transporters.

Metabolic Stability: Human Liver Microsome Assay

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are responsible for the clearance of most drugs.[12][13] An in vitro metabolic stability assay using human liver microsomes (HLM) provides a rapid assessment of a compound's susceptibility to Phase I metabolism.[13][14]

Expert Insight: The N-cyclopropyl group can be a site of metabolic attack. While the ring strain can reduce susceptibility to CYP oxidation, metabolism of cyclopropylamines can sometimes lead to reactive ring-opened intermediates.[15] The presence of a fluorine atom on the benzene ring may improve metabolic stability by altering the electronic properties of the molecule.[16] This assay is critical to determine the net effect of these structural features.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14]

    • Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of pooled Human Liver Microsomes (HLM) at a concentration of 0.5 mg/mL in the phosphate buffer.[17]

    • Prepare a solution of the cofactor NADPH (1 mM) in the phosphate buffer. Keep on ice.[17]

  • Incubation:

    • In a 96-well plate, combine the HLM solution and the test compound solution (final compound concentration: 1 µM).[14][17]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.[14][17]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

ParameterCalculationResultInterpretation
In vitro t½ (min) 0.693 / k[Experimental Data]>30 min: Low Clearance10-30 min: Medium Clearance<10 min: High Clearance
CLint (µL/min/mg) (V/P) * k[Experimental Data]Provides a quantitative measure for in vivo clearance prediction.
(V = incubation volume; P = protein concentration)
Plasma Protein Binding (PPB): The Equilibrium Dialysis Assay

Only the unbound (free) fraction of a drug in systemic circulation is available to interact with its therapeutic target and to be cleared.[18] Therefore, determining the extent of plasma protein binding is crucial. Equilibrium dialysis is considered the gold standard method.[18][19]

  • Apparatus Setup: A 96-well equilibrium dialysis apparatus (e.g., RED device) is used. The device consists of wells divided by a semi-permeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that retains proteins but allows small molecules to pass.[20]

  • Sample Preparation: Spike human plasma with N-cyclopropyl-3-fluorobenzene-1-sulfonamide to a final concentration of 1 µM.

  • Dialysis:

    • Add the spiked plasma to one chamber (the plasma chamber) of the dialysis wells.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[21]

  • Sampling & Analysis: After incubation, take equal volume aliquots from both the plasma and buffer chambers. Combine the plasma sample with an equal volume of blank PBS, and the buffer sample with an equal volume of blank plasma to ensure matrix matching for analysis.

  • Quantification: Precipitate proteins with acetonitrile and analyze the concentration of the compound in both sets of samples by LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]

    • Percent bound = (1 - fu) * 100

Section 3: The Definitive Measure: In Vivo Pharmacokinetic Assessment

While in vitro assays provide crucial mechanistic insights, the ultimate determination of bioavailability requires an in vivo study. An absolute bioavailability study in a preclinical species (e.g., rat) is the definitive experiment.[22][23]

Study Design: Absolute Bioavailability (F%)

To determine the absolute bioavailability (F), the drug must be administered via both an intravenous (IV) and an oral (PO) route in a crossover or parallel study design.[22][24] The IV dose serves as the 100% bioavailable reference.

InVivo_PK_Study cluster_group1 Group 1 (n=6 rats) cluster_group2 Group 2 (n=6 rats) G1_IV Administer IV Bolus Dose (e.g., 1 mg/kg) G1_Sample Collect Serial Blood Samples (0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) G1_IV->G1_Sample Analyze Quantify Drug Concentration in Plasma by LC-MS/MS G1_Sample->Analyze G2_PO Administer Oral Gavage Dose (e.g., 10 mg/kg) G2_Sample Collect Serial Blood Samples (0, 15, 30 min, 1, 2, 4, 8, 24 hr) G2_PO->G2_Sample G2_Sample->Analyze PK_Params Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax, t½) Analyze->PK_Params Calc_F Calculate Absolute Bioavailability (F%) PK_Params->Calc_F

Fig 3: Parallel study design for determining absolute bioavailability in rats.
  • Animal Model: Male Sprague-Dawley rats (n=12), divided into two groups.

  • Group 1 (Intravenous):

    • Administer a single IV bolus dose (e.g., 1 mg/kg) of the compound formulated in a suitable vehicle.

  • Group 2 (Oral):

    • Administer a single oral gavage dose (e.g., 10 mg/kg) of the compound.

  • Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of N-cyclopropyl-3-fluorobenzene-1-sulfonamide in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time for both routes of administration.

    • Use non-compartmental analysis to determine key PK parameters, including the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞).[23]

    • Calculate Absolute Bioavailability (F%):

      • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Section 4: Synthesis and Final Prediction

The final step is to integrate all data points to form a holistic prediction of oral bioavailability and identify potential hurdles. The Biopharmaceutics Classification System (BCS) provides a useful framework for this synthesis, categorizing drugs based on their solubility and permeability.[25][26][27]

ParameterIn Silico PredictionIn Vitro ResultImplication for Bioavailability
Solubility Favorable LogP (1.5)[Experimental Data]High solubility is required for the drug to dissolve in the GI tract before absorption can occur.[25][26]
Permeability Low PSA (54.6 Ų)Papp: [Experimental Data]Efflux Ratio: [Experimental Data]High permeability is needed for the dissolved drug to cross the intestinal wall and enter the bloodstream.[26]
Metabolism N/At½: [Experimental Data]CLint: [Experimental Data]High metabolic instability (rapid clearance) will reduce the amount of drug that reaches systemic circulation (low F).
BCS Class [Predicted based on Solubility/Permeability Data][Predicted based on Solubility/Permeability Data]Class I (High/High): Excellent candidate.Class II (Low/High): Absorption limited by dissolution.Class III (High/Low): Absorption limited by permeation.Class IV (Low/Low): Significant challenges.
Plasma Protein Binding N/A% Bound: [Experimental Data]High binding reduces the free fraction available for therapeutic effect but does not directly impact F%.
Absolute Bioavailability (F%) N/AN/AIn Vivo Rat F%: [Experimental Data]

Final Interpretation: By combining the in silico profile, the BCS classification derived from in vitro solubility and permeability data, and the metabolic stability results, a robust prediction of oral bioavailability can be made. For instance, if N-cyclopropyl-3-fluorobenzene-1-sulfonamide is determined to be a BCS Class I compound (high solubility, high permeability) with moderate to low metabolic clearance, a high oral bioavailability would be predicted. Conversely, if it is a BCS Class II compound (low solubility, high permeability) with high metabolic clearance, formulation strategies to improve solubility and potential chemical modifications to block metabolism would be necessary next steps. The in vivo rat study provides the definitive data to confirm or refine this prediction, guiding the future development of this compound.

References

  • Caco2 assay protocol. (n.d.). Google Cloud.
  • N-cyclopropyl-3-fluorobenzene-1-sulfonamide | C9H10FNO2S | CID 17444567. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Ma, C., & Wang, J. (2013). Advances in Computationally Modeling Human Oral Bioavailability. Current Drug Metabolism, 14(4), 435-446. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). EU Science Hub. Retrieved March 7, 2026, from [Link]

  • Polar surface area. (2024, February 21). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Considerations In In-Vivo Bioavailability Study Design. (n.d.). Pharmacy 180. Retrieved March 7, 2026, from [Link]

  • How do solubility, permeability and bioavailability of drugs relate to each other?. (2016, March 22). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Lawless, M., DiBella, J., Bolger, M. B., et al. (2016, March 9). in silico Prediction of Oral Bioavailability. Simulations Plus. Retrieved March 7, 2026, from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

  • Alqahtani, S. (2023). Improving on in-silico prediction of oral drug bioavailability. Expert Opinion on Drug Discovery, 18(10), 1109-1120. [Link]

  • MPS and in silico modeling: the next generation of bioavailability predictions. (2025, July 30). CN Bio. Retrieved March 7, 2026, from [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved March 7, 2026, from [Link]

  • Drug solubility and permeability. (2024, October 22). Pion Inc. Retrieved March 7, 2026, from [Link]

  • Saha, R. N. (2019, September 12). Bioavailability and Bioequivalence Studies. In IntechOpen. Retrieved March 7, 2026, from [Link]

  • Lawless, M., DiBella, J., Bolger, M. B., et al. (2014, August 14). In silico PREDICTION OF ORAL BIOAVAILABILITY. Simulations Plus. Retrieved March 7, 2026, from [Link]

  • Microsomal Stability Assay. (n.d.). MTTlab. Retrieved March 7, 2026, from [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved March 7, 2026, from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved March 7, 2026, from [Link]

  • Polar surface area. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. Retrieved March 7, 2026, from [Link]

  • Drug Solubility and Permeability Basics | Drug absorption | BCS Drug Classes Explained. (2024, October 29). Pion Inc. Retrieved March 7, 2026, from [Link]

  • What Has Polar Surface Area Ever Done for Drug Discovery?. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (2025, August 12). Zenovel. Retrieved March 7, 2026, from [Link]

  • Kou, X., et al. (2016). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. AAPS J, 18(6), 1463-1473. [Link]

  • Polar surface area. (n.d.). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Plasma Protein Binding. (n.d.). QPS. Retrieved March 7, 2026, from [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol. Retrieved March 7, 2026, from [Link]

  • Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. AAPS J, 13(4), 519-525. [Link]

  • Lipinski's rule of five. (2024, February 13). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Protein Binding Assays. (n.d.). BioAgilytix. Retrieved March 7, 2026, from [Link]

  • N-(3-aminopropyl)-n-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride. (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

  • Lipinski´s Rule of 5. (n.d.). PharmaInformatic. Retrieved March 7, 2026, from [Link]

  • Drug product performance , in vivo: bioavailability and bioequivalence. (n.d.). Slideshare. Retrieved March 7, 2026, from [Link]

  • Bioavailability and Bioequivalence in Pharmacokinetics and Pharmacodynamics. (n.d.). JoVE. Retrieved March 7, 2026, from [Link]

  • Lipinski Rule of Five. (n.d.). SCFBio. Retrieved March 7, 2026, from [Link]

  • N-cyclopropyl-4-fluorobenzene-1-sulfonamide | C9H10FNO2S | CID 880363. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved March 7, 2026, from [Link]

  • Khan, I., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances, 13(1), 1-22. [Link]

  • Iram, F., et al. (2018). Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and in silico studies. Journal of the Iranian Chemical Society, 15(7), 1591-1601. [Link]

  • Current Drug Metabolism. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

APPLICATION NOTE: Protocol for the Nucleophilic Substitution (N-Alkylation) of N-Cyclopropyl-3-fluorobenzene-1-sulfonamide

Executive Summary N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a highly versatile building block[1], frequently utilized in the synthesis of advanced pharmaceutical intermediates, including GPX4 inhibitors targeting fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a highly versatile building block[1], frequently utilized in the synthesis of advanced pharmaceutical intermediates, including GPX4 inhibitors targeting ferroptosis in cancer cells[2]. The synthesis of N-alkylated sulfonamide derivatives, such as N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide[3], requires a robust, scalable nucleophilic substitution (


) protocol.

This application note details a self-validating, step-by-step methodology for the base-mediated N-alkylation of this sulfonamide using N-Boc-3-bromopropylamine. By carefully selecting the base, solvent, and workup conditions, this protocol ensures high yields, suppresses side reactions, and provides a clear pathway from substrate to the final deprotected hydrochloride salt.

Scientific Rationale & Mechanistic Causality

The conversion of a primary sulfonamide to a secondary, N,N-disubstituted sulfonamide is a classic bimolecular nucleophilic substitution (


)[4]. To ensure experimental success, the causality behind the reagent selection must be understood:
  • Acidity and Base Selection: The highly electron-withdrawing nature of the sulfonyl group lowers the

    
     of the sulfonamide N-H to approximately 10. Therefore, strong, hazardous bases like Sodium Hydride (NaH) are unnecessary. Potassium carbonate (
    
    
    
    ) is the optimal choice[5]; it is perfectly suited to quantitatively deprotonate the sulfonamide without causing unwanted elimination (E2) of the alkyl halide electrophile.
  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as the reaction medium. As a polar aprotic solvent, DMF effectively solvates the potassium cation but leaves the sulfonamide anion "naked" and highly reactive, significantly lowering the activation energy of the

    
     transition state.
    
  • Electrophile Protection: The use of N-Boc-3-bromopropylamine is critical. If an unprotected 3-bromopropylamine were used, the primary amine would compete as a nucleophile, leading to rapid self-alkylation and polymerization. The tert-butyloxycarbonyl (Boc) group masks this reactivity until the final acidic deprotection step.

Visual Workflow

G Substrate N-cyclopropyl-3-fluorobenzene- 1-sulfonamide Base Deprotonation (K2CO3 / DMF, 80°C) Substrate->Base Anion Sulfonamide Anion (Active Nucleophile) Base->Anion pKa ~10 SN2 SN2 Nucleophilic Substitution (Bimolecular Rate-Determining Step) Anion->SN2 Electrophile Electrophile Addition (N-Boc-3-bromopropylamine) Electrophile->SN2 Intermediate Boc-Protected Intermediate SN2->Intermediate Br- leaving group Deprotection Boc Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Product Final Product: N-(3-aminopropyl)-N-cyclopropyl- 3-fluorobenzene-1-sulfonamide HCl Deprotection->Product -CO2, -Isobutylene

Fig 1: Experimental workflow and SN2 mechanistic pathway for sulfonamide N-alkylation.

Experimental Methodology

Materials and Reagents
Reagent / MaterialRoleEquivalentsMW ( g/mol )Notes
N-cyclopropyl-3-fluorobenzene-1-sulfonamideSubstrate / Nucleophile1.0215.25Ensure dry[1]
N-Boc-3-bromopropylamineElectrophile1.2238.12Store at 4 °C
Potassium Carbonate (

)
Base2.0138.20Anhydrous, finely powdered
N,N-Dimethylformamide (DMF)Solvent0.2 M73.09Anhydrous
5% Aqueous LiClWorkup Wash--Removes residual DMF
4M HCl in DioxaneDeprotection Reagent5.0-Highly corrosive
Step-by-Step Protocol

Phase 1:


 N-Alkylation 
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Substrate Loading: Charge the flask with N-cyclopropyl-3-fluorobenzene-1-sulfonamide (1.0 eq) and dissolve in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous, finely powdered

    
     (2.0 eq) in one portion. Stir the suspension at room temperature (20-25 °C) for 15–20 minutes. Note: A slight color change may occur as the sulfonamide anion forms.
    
  • Electrophile Addition: Introduce N-Boc-3-bromopropylamine (1.2 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 70–80 °C using a temperature-controlled oil bath. Stir vigorously for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the starting sulfonamide peak is

    
     2%.
    

Phase 2: Workup and Purification

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing distilled water (5 times the volume of the DMF used).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (

    
     mL). Expert Insight: DMF partitions heavily into EtOAc; water alone is insufficient to remove it. LiCl drastically increases the polarity of the aqueous phase, forcing DMF out of the organic layer.
    
  • Drying & Concentration: Wash the organic layer once with saturated brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
    
  • Purification: Purify via flash column chromatography on silica gel using a gradient of 10% to 30% EtOAc in Hexanes.

Phase 3: Boc Deprotection

  • Dissolution: Dissolve the purified intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.5 M.

  • Acidification: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in Dioxane (5.0 eq).

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. The generation of isobutylene and

    
     gas will be observed.
    
  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether (

    
     mL) and filter to isolate N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride[3] as a high-purity crystalline solid.
    

Quantitative Data & Optimization

The following table summarizes the expected optimization metrics based on standard catalytic and stoichiometric variations for sulfonamide alkylations[6].

Parameter VariationReaction TimeConversion (%)Isolated Yield (%)Purity (LC-MS)

(2.0 eq), DMF, 80 °C
12 h> 98%88 - 92%> 98%

(1.5 eq), DMF, 60 °C
8 h> 99%90 - 94%> 99%

(3.0 eq), DCM, 40 °C
24 h< 40%< 30%Complex mixture
NaH (1.2 eq), THF, 0 to 25 °C4 h> 95%70 - 75%~ 90% (E2 byproducts)

Conclusion: While Cesium Carbonate (


) offers slightly faster kinetics due to the "cesium effect" (increased solubility and anion separation), 

in DMF remains the most cost-effective, scalable, and reliable system for this specific transformation.

References

  • N-cyclopropyl-3-fluorobenzene-1-sulfonamide | C9H10FNO2S | CID 17444567 - PubChem . National Institutes of Health (NIH).[1]

  • PubChemLite - N-(3-aminopropyl)-n-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride . Université du Luxembourg.[3]

  • AU2019229256A1 - Compounds with ferroptosis inducing activity and methods of their use . Google Patents.[2]

  • FeCl2/K2CO3 catalyzed N-alkylation of sulfonamides with benzylic alcohols . Elsevier Ltd / Ionike.[4]

  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols . Organic Chemistry Portal / Org. Lett.[6]

  • Ruthenium-Catalyzed N-Alkylation of Sulfonamides . Thieme Connect.[5]

Sources

Application

Application Note: Advanced Coupling Strategies for N-Cyclopropyl-3-fluorobenzene-1-sulfonamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS: 930978-56-6) Introduction & Structural Profiling N-cyclopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS: 930978-56-6)

Introduction & Structural Profiling

N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a highly valued secondary sulfonamide building block. It is prominently featured in the synthesis of targeted protein degraders (PROTACs), kinase inhibitors, and ferroptosis-inducing GPX4 inhibitors 1 [[2]](). The cyclopropyl group imparts unique steric constraints and metabolic stability, while the 3-fluorophenyl moiety modulates target-binding lipophilicity.

Functionalizing this molecule typically requires coupling at the secondary sulfonamide nitrogen. However, the strong electron-withdrawing nature of the sulfonyl group drastically reduces the nucleophilicity of the nitrogen, making standard substitution or cross-coupling reactions challenging. This guide details three field-proven methodologies to successfully functionalize this scaffold: Base-Mediated N-Alkylation , Chan-Lam N-Arylation , and Buchwald-Hartwig Cross-Coupling .

G SM N-cyclopropyl-3-fluorobenzene -1-sulfonamide Alk N-Alkylation (Linker Attachment) SM->Alk Alkyl Halides NaH, THF CL Chan-Lam Coupling (N-Arylation) SM->CL Arylboronic Acids Cu(OAc)2, O2 BH Buchwald-Hartwig (N-Arylation) SM->BH Aryl Halides Pd cat., XantPhos

Figure 1: Divergent functionalization pathways for N-cyclopropyl-3-fluorobenzene-1-sulfonamide.

Experimental Protocols & Mechanistic Causality

Protocol A: Base-Mediated N-Alkylation (PROTAC Linker Attachment)

Mechanistic Insight: The sulfonamide N-H proton is weakly acidic (pKa ~10–11). To achieve efficient nucleophilic attack on an alkyl halide, complete deprotonation is required. Sodium hydride (NaH) in a polar aprotic solvent (THF or DMF) irreversibly generates the highly nucleophilic sulfonamidate anion. This method is the industry standard for appending PEG or alkyl linkers during PROTAC synthesis 2.

Self-Validating Workflow:

  • Deprotonation: To a flame-dried Schlenk flask under N₂, add 60% NaH dispersion in mineral oil (1.5 equiv). Wash with hexanes to remove oil, then suspend in anhydrous THF (0.2 M).

  • Anion Generation: Cool the suspension to 0–5 °C. Add a solution of N-cyclopropyl-3-fluorobenzene-1-sulfonamide (1.0 equiv, 215.25 g/mol ) in THF dropwise.

    • Validation Checkpoint: Observe the evolution of H₂ gas. Stir for 30 minutes until the solution becomes clear, indicating complete formation of the sodium sulfonamidate.

  • Alkylation: Add the alkyl halide (e.g., tert-butyl (3-bromopropyl)carbamate, 1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 4–12 hours.

  • Quench & Isolate: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

    • Analytical Checkpoint: LC-MS analysis should show the disappearance of the starting material (

      
       216.0 [M+H]⁺) and the appearance of the alkylated product.
      
Protocol B: Copper-Catalyzed Chan-Lam N-Arylation

Mechanistic Insight: The Chan-Lam coupling allows for the N-arylation of sulfonamides using arylboronic acids under mild, oxidative conditions 3. Because the N-cyclopropyl group introduces steric hindrance, a stoichiometric or high-catalytic loading of Cu(OAc)₂ is often required. Atmospheric oxygen acts as the terminal oxidant, driving the critical reductive elimination from the transient Cu(III) intermediate 4.

Self-Validating Workflow:

  • Reaction Assembly: In an open-air vessel, combine N-cyclopropyl-3-fluorobenzene-1-sulfonamide (1.0 equiv), the desired arylboronic acid (2.0 equiv), anhydrous Cu(OAc)₂ (20 mol%), and K₂CO₃ (1.5 equiv) [[5]]().

  • Solvent & Additives: Add isopropyl alcohol (i-PrOH) or dichloromethane (DCM) to achieve a 0.1 M concentration. Optionally, add 4 Å molecular sieves to sequester water generated during the boronic acid condensation.

  • Aerobic Stirring: Stir vigorously at RT to 60 °C for 12–24 hours. Vigorous stirring is mandatory to ensure continuous dissolution of atmospheric O₂ into the solvent matrix.

    • Validation Checkpoint: The reaction mixture will typically transition from a pale blue (Cu²⁺) to a deep green/brown hue as the catalytic cycle progresses.

  • Workup: Filter the crude mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc, concentrate the filtrate, and purify via flash chromatography.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Mechanistic Insight: When coupling with aryl halides, the Buchwald-Hartwig amination is utilized. Secondary sulfonamides are notoriously poor nucleophiles; thus, standard phosphine ligands often stall at the palladium-amido complex. Bulky bidentate ligands like XantPhos or monodentate ligands like BrettPhos are mandatory. They enforce a constrained bite angle that accelerates the sterically demanding reductive elimination step, preventing catalyst death 67.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_1 L_nPd(II)(Ar)(X) OxAdd->PdII_1 Coord Sulfonamide Coordination & Base Deprotonation PdII_1->Coord PdII_2 L_nPd(II)(Ar)(N-Sulfonyl) Coord->PdII_2 RedElim Reductive Elimination (Sterically Driven) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Sulfonamide Product RedElim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination highlighting the sterically driven reductive elimination.

Self-Validating Workflow:

  • Inert Atmosphere Setup: To an oven-dried sealable tube, add N-cyclopropyl-3-fluorobenzene-1-sulfonamide (1.0 equiv), the aryl bromide (1.2 equiv), Pd₂(dba)₃ (2–5 mol%), XantPhos (4–10 mol%), and finely milled Cs₂CO₃ (2.0 equiv) [[8]]().

  • Degassing: Evacuate the tube and backfill with dry N₂ or Argon (repeat 3x).

  • Reaction Execution: Add anhydrous, degassed 1,4-dioxane or toluene (0.1–0.2 M). Seal the tube and heat to 100–110 °C for 16 hours.

    • Validation Checkpoint: A color shift to dark red/black with the precipitation of inorganic salts (CsBr) confirms reaction progression.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite, and purify via automated flash chromatography.

Quantitative Data Summary

The table below synthesizes the operational parameters for the three coupling methodologies, allowing chemists to select the optimal route based on their specific electrophile and laboratory constraints.

Coupling MethodElectrophileCatalyst / ReagentsOptimal BaseSolventTemp (°C)Expected Yield
N-Alkylation Alkyl Halides (1° or 2°)None (Direct Substitution)NaH (1.5 eq)THF or DMF0 to RT75 – 95%
Chan-Lam Arylboronic AcidsCu(OAc)₂ (20 mol%), O₂K₂CO₃ or Pyridinei-PrOH or DCMRT to 6040 – 75%
Buchwald-Hartwig Aryl Bromides / ChloridesPd₂(dba)₃ / XantPhosCs₂CO₃ (2.0 eq)1,4-Dioxane100 – 11060 – 90%

References

  • AU2019229256A1 - Compounds with ferroptosis inducing activity and methods of their use. Google Patents.
  • WO2022093742A1 - Compounds for targeted protein degradation of kinases. Google Patents.
  • Chan-Lam Coupling. Organic Chemistry Portal. Available at:[Link]

  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan–Lam Coupling of Primary Sulfonamides. ACS Catalysis. Available at:[Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at:[Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting. Purdue University. Available at:[Link]

Sources

Method

Application Note: Protocol for the Synthesis of N-Cyclopropyl-3-fluorobenzene-1-sulfonamide

Abstract & Scope This application note details the optimized synthetic protocol for N-cyclopropyl-3-fluorobenzene-1-sulfonamide , a fluorinated sulfonamide scaffold relevant to medicinal chemistry programs targeting carb...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized synthetic protocol for N-cyclopropyl-3-fluorobenzene-1-sulfonamide , a fluorinated sulfonamide scaffold relevant to medicinal chemistry programs targeting carbonic anhydrase inhibitors and GPCR modulators. The protocol utilizes a nucleophilic substitution strategy between 3-fluorobenzenesulfonyl chloride and cyclopropylamine. Emphasis is placed on controlling the exothermicity of the sulfonylation event and managing the volatility of the cyclopropylamine nucleophile to ensure high yield and purity (>98%).

Reaction Design & Mechanism

The synthesis proceeds via a nucleophilic attack of the primary amine (cyclopropylamine) on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is driven to completion by the presence of a non-nucleophilic base, which neutralizes the generated hydrogen chloride (HCl).

Key Mechanistic Considerations:

  • Electrophilicity: The electron-withdrawing fluorine atom at the meta position of the benzene ring enhances the electrophilicity of the sulfonyl sulfur, making it highly reactive but also susceptible to hydrolysis if moisture is present.

  • Nucleophile Volatility: Cyclopropylamine (bp ~50 °C) is volatile. The protocol requires low-temperature addition to prevent evaporative loss before reaction.

  • Base Selection: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are preferred over pyridine for easier aqueous workup removal.

Reaction Scheme Visualization

ReactionScheme SM1 3-Fluorobenzenesulfonyl Chloride TS Tetrahedral Transition State SM1->TS DCM, 0°C SM2 Cyclopropylamine SM2->TS DCM, 0°C Base Triethylamine (Base) Base->TS DCM, 0°C Prod N-Cyclopropyl-3-fluorobenzene- 1-sulfonamide TS->Prod -HCl ByProd Et3N·HCl (Salt) TS->ByProd

Caption: Figure 1. Reaction pathway for the sulfonylation of cyclopropylamine.

Reagents & Materials

The following reagents are required. Purity levels are critical; sulfonyl chlorides that have been stored improperly may contain sulfonic acid hydrolysis products, which will stall the reaction.

ReagentCAS No.[1]MW ( g/mol )Equiv.RoleGrade/Notes
3-Fluorobenzenesulfonyl chloride 701-27-9194.611.0Electrophile>97%, Moisture Sensitive
Cyclopropylamine 765-30-057.091.2Nucleophile>98%, Volatile
Triethylamine (TEA) 121-44-8101.192.0BaseAnhydrous
Dichloromethane (DCM) 75-09-284.93SolventSolventAnhydrous (Sure/Seal™)
1M Hydrochloric Acid 7647-01-036.46WashQuenchAqueous solution
Sodium Bicarbonate 144-55-884.01WashNeutralizerSat.[2] Aqueous solution

Experimental Protocol (SOP)

Phase A: Preparation (0 - 30 mins)
  • Glassware Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with nitrogen or argon for 5 minutes.

  • Solvent Charge: Add Dichloromethane (DCM) (10 mL per gram of sulfonyl chloride) to the flask.

  • Reagent Dissolution: Add 3-Fluorobenzenesulfonyl chloride (1.0 equiv) to the DCM. Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow 10 minutes for temperature equilibration.
    
Phase B: Reaction (30 mins - 4 hours)[4]
  • Base Addition: Add Triethylamine (2.0 equiv) dropwise via syringe. Note: Slight fuming may occur.

  • Nucleophile Addition: Dilute Cyclopropylamine (1.2 equiv) in a small volume of DCM (2-3 mL). Add this solution dropwise to the cold reaction mixture over 15 minutes.

    • Critical Control Point: Maintain internal temperature

      
       to minimize impurity formation.
      
  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.

  • Monitoring: Monitor reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes) or LC-MS. The starting sulfonyl chloride spot should disappear.

Phase C: Work-up & Purification
  • Quench: Dilute the reaction mixture with additional DCM (20 mL) and transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 15 mL).

    • Purpose: This removes unreacted cyclopropylamine and the triethylamine.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (1 x 15 mL).

    • Purpose: Removes any residual acidic species.[3]

  • Drying: Wash with Brine (1 x 15 mL), separate the organic layer, and dry over anhydrous Na₂SO₄ .

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (Rotary Evaporator).

    • Note: Do not overheat the water bath (>45°C) to avoid subliming the product if the vacuum is very strong.

Workflow Diagram

Workflow start Start: Inert Atmosphere Setup dissolve Dissolve Sulfonyl Chloride in DCM (0°C) start->dissolve add_base Add TEA & Cyclopropylamine (Dropwise) dissolve->add_base stir Stir at RT (3-4 Hours) add_base->stir check TLC/LC-MS Check stir->check check->stir Incomplete wash Wash: 1M HCl -> NaHCO3 -> Brine check->wash Complete dry Dry (Na2SO4) & Concentrate wash->dry final Final Product: White/Off-white Solid dry->final

Caption: Figure 2. Step-by-step experimental workflow for synthesis and isolation.

Analytical Characterization

The isolated product should be a white to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.60–7.50 (m, 2H, Ar-H), 7.35–7.25 (m, 2H, Ar-H).
      
    • 
       5.10 (br s, 1H, NH).
      
    • 
       2.30–2.20 (m, 1H, Cyclopropyl-CH).
      
    • 
       0.65–0.55 (m, 4H, Cyclopropyl-CH₂).
      
  • ¹⁹F NMR: Single peak around -110 to -112 ppm (relative to CFCl₃).

  • LC-MS: Mass peak

    
     or 
    
    
    
    .

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Hydrolysis of sulfonyl chloride due to wet solvent.

    • Solution: Ensure DCM is distilled or dried over molecular sieves. Increase sulfonyl chloride to 1.1 equiv.[4]

  • Issue: Impurities (Disulfonamide).

    • Cause: Reaction of the sulfonamide product with excess sulfonyl chloride.

    • Solution: Strictly control stoichiometry (keep amine in slight excess) and avoid high temperatures.

  • Issue: Sticky Oil Product.

    • Solution: Triturate the crude oil with cold Hexanes or Pentane to induce crystallization.

Safety Considerations

  • Cyclopropylamine: Highly flammable and toxic. Handle only in a fume hood.

  • Sulfonyl Chlorides: Corrosive and lachrymators. Causes severe skin burns and eye damage.

  • Pressure: The reaction produces HCl (neutralized by base), but ensure the system is not sealed tight without a vent/balloon to accommodate pressure changes during addition.

References

  • General Sulfonamide Synthesis Protocol: BenchChem Application Notes. "Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride."[4]

  • Compound Specifics (CAS 930978-56-6): PubChem Compound Summary. "N-cyclopropyl-3-fluorobenzene-1-sulfonamide."[5][6][7] National Center for Biotechnology Information.

  • Cyclopropylamine Reactivity & Safety: National Institutes of Health (NIH). "In vitro metabolism of a model cyclopropylamine to reactive intermediate."

  • Fluorinated Sulfonamide Analogs: Sigma-Aldrich Product Sheet. "N-Cyclopropyl-4-fluorobenzenesulfonamide (Isomer Analog)."

Sources

Application

Application Note: N-Cyclopropyl-3-fluorobenzene-1-sulfonamide in Cross-Coupling Workflows

This Application Note is designed for researchers utilizing N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS: 930978-56-6) as a core scaffold in medicinal chemistry. It moves beyond basic synthesis to address the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS: 930978-56-6) as a core scaffold in medicinal chemistry. It moves beyond basic synthesis to address the specific challenges of incorporating this fragment into complex drug candidates via Palladium-catalyzed cross-coupling.

Chemical Profile & Strategic Utility

N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a high-value pharmacophore building block. Its utility stems from three structural features that must be managed during cross-coupling:

  • The Sulfonamide N-H (pKa ~10.5): The primary handle for cross-coupling. It acts as a nucleophile in Buchwald-Hartwig aminations to generate N,N-disubstituted sulfonamides (common in kinase inhibitors).

  • The Cyclopropyl Motif: A metabolic stability enhancer (blocking P450 oxidation) that imposes specific steric demands on the catalyst system.

  • The 3-Fluoro Substituent: An electronic modulator that deactivates the ring toward electrophilic attack but activates the ortho-C-H bonds (positions 2 and 6) for directed C-H functionalization.

PropertySpecificationImpact on Protocol
Formula C9H10FNO2SStoichiometry calculations
MW 215.24 g/mol Standard reagent loading
Acidity Weakly Acidic (NH)Requires inorganic base (Cs₂CO₃/K₃PO₄)
Sterics Cyclopropyl (Secondary)Requires bulky, electron-rich phosphine ligands

Protocol A: Buchwald-Hartwig N-Arylation

Objective: Coupling N-cyclopropyl-3-fluorobenzene-1-sulfonamide with aryl/heteroaryl halides to form N-aryl sulfonamides.

Mechanistic Insight

Sulfonamides are weaker nucleophiles than amines due to electron withdrawal by the sulfonyl group. Furthermore, the N-cyclopropyl group adds steric bulk close to the metal center. Successful coupling requires a catalyst system that facilitates reductive elimination , which is often the rate-determining step for sulfonamides.

Recommended Catalyst System:

  • Precatalyst: Pd₂(dba)₃ or [Pd(allyl)Cl]₂

  • Ligand: tBuXPhos or BrettPhos . (These bulky, electron-rich ligands prevent catalyst deactivation and accelerate reductive elimination).

  • Base: Cs₂CO₃ (Cesium Carbonate) is critical for solubility and deprotonation in non-polar solvents.

Step-by-Step Protocol

Reagents:

  • N-cyclopropyl-3-fluorobenzene-1-sulfonamide (1.0 equiv)

  • Aryl Bromide/Chloride (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • tBuXPhos (4-6 mol%)

  • Cs₂CO₃ (2.0 equiv, dried)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Workflow:

  • Inert Atmosphere Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.

  • Solids Addition: Charge the vial with the sulfonamide (1.0 equiv), Aryl halide (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and tBuXPhos (0.04-0.06 equiv).

    • Note: Premixing Pd and Ligand in a small amount of solvent for 5 mins before addition can enhance active species formation.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to sulfonamide).

  • Degassing: Sparge the mixture with Argon for 5 minutes or perform three freeze-pump-thaw cycles.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

    • Checkpoint: Monitor via LC-MS.[1] The product will show a mass shift corresponding to the loss of HX.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Visualization: Catalytic Cycle & Logic

The following diagram illustrates the specific pathway for this sulfonamide, highlighting the critical Reductive Elimination step facilitated by the bulky ligand.

BuchwaldHartwig cluster_cycle Pd-Catalyzed N-Arylation Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar(X) OxAdd->PdII_Ar LigEx Ligand Exchange (Sulfonamide Coordination) PdII_Ar->LigEx PdII_Amido L-Pd(II)-Ar(NR-SO2Ar') LigEx->PdII_Amido - Base-HX RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim Rate Determining (Bulky Ligand helps) RedElim->Pd0 Product Product: N,N-Diaryl Sulfonamide RedElim->Product Reagents Reagents: Sulfonamide + Ar-X Base: Cs2CO3 Reagents->LigEx Deprotonation

Caption: Catalytic cycle for N-arylation. The bulky tBuXPhos ligand is crucial for forcing the crowded Reductive Elimination step.

Protocol B: Directed C-H Activation (Advanced)

Objective: Functionalizing the benzene ring of the sulfonamide scaffold. Mechanism: The sulfonamide group acts as a Directing Group (DG) for Palladium, directing activation to the ortho positions.

Regioselectivity Challenge: The molecule has two ortho sites:

  • Position 2: Between Sulfonamide and Fluorine.[2] (Sterically crowded, electronically acidic).

  • Position 6: Ortho to Sulfonamide, Meta to Fluorine. (Sterically accessible).

  • Outcome: Under kinetic control (Pd(II)/Pd(IV)), functionalization typically occurs at Position 6 due to steric clearance, unless specific "F-directing" conditions are used.

Step-by-Step Protocol (Ortho-Arylation)

Reagents:

  • N-cyclopropyl-3-fluorobenzene-1-sulfonamide (1.0 equiv)

  • Aryl Iodide (Coupling Partner) (1.5 equiv)[3]

  • Pd(OAc)₂ (10 mol%)

  • Ag₂CO₃ (1.0 equiv) - Acts as oxidant and halide scavenger.

  • Additive: PivOH (Pivalic Acid) (30 mol%) - Crucial for the CMD (Concerted Metalation-Deprotonation) mechanism.

  • Solvent: DCE (1,2-Dichloroethane) or HFIP (Hexafluoroisopropanol).

Workflow:

  • Setup: In a pressure tube, combine Sulfonamide, Aryl Iodide, Pd(OAc)₂, Ag₂CO₃, and PivOH.

  • Solvent: Add DCE (0.2 M).

  • Reaction: Seal and heat to 110°C for 24 hours.

  • Workup: Filter through Celite to remove Silver salts. Wash with DCM.

  • Purification: The product will be the ortho-arylated sulfonamide (biaryl system).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (N-Arylation) Catalyst poisoning or poor deprotonation.Switch base to K₃PO₄. Ensure reagents are strictly anhydrous. Increase catalyst loading to 5 mol%.
Desulfonylation Temperature too high (>120°C).Lower temperature to 80-90°C. Switch to a more active precatalyst (e.g., Pd-G3-BrettPhos).
Regio-isomers (C-H Activation) Competition between Pos 2 and Pos 6.Use steric bulk on the coupling partner to force selectivity to Position 6.
Cyclopropyl Ring Opening Radical pathway interference.Avoid radical initiators. Ensure the mechanism is strictly 2-electron (Pd0/PdII).

References

  • Buchwald-Hartwig General Protocol

    • Maitro, G., et al. "A General Method for the Palladium-Catalyzed Arylation of Sulfonamides." Journal of the American Chemical Society, 2003. Link

  • Ligand Selection for Sulfonamides

    • Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society, 2008.[4] Link

  • Directed C-H Activation (Sulfonamide Directed)

    • Engle, K. M., et al.[5] "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2010. Link

  • Fluorine Effects in Catalysis

    • Furuya, T., et al. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011. Link

Sources

Method

Application Note: In Vitro Profiling of N-cyclopropyl-3-fluorobenzene-1-sulfonamide

Executive Summary & Rationale N-cyclopropyl-3-fluorobenzene-1-sulfonamide (MW: 215.25 g/mol ) represents a classic "tail-approach" scaffold in medicinal chemistry. It combines a primary sulfonamide zinc-binding group (ZB...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

N-cyclopropyl-3-fluorobenzene-1-sulfonamide (MW: 215.25 g/mol ) represents a classic "tail-approach" scaffold in medicinal chemistry. It combines a primary sulfonamide zinc-binding group (ZBG) with a lipophilic fluorobenzene core and a cyclopropyl moiety to modulate metabolic stability and membrane permeability.

In drug discovery, this molecule is primarily utilized as a fragment probe or building block for developing inhibitors of Carbonic Anhydrase (CA) isoforms (hCA I, II, IX, XII). The sulfonamide moiety coordinates directly with the Zn²⁺ ion in the CA active site, while the 3-fluoro and N-cyclopropyl groups probe the hydrophobic pocket and regulate pKa.

Scope of this Guide: This document provides a rigorous, self-validating workflow for:

  • Precision Reconstitution: Overcoming the "fluorine effect" on hydrophobicity during stock preparation.

  • Target Engagement: A colorimetric esterase assay to validate CA inhibition.

  • Data Integrity: Ensuring Z’ > 0.5 through strict solvent controls.

Compound Management & Reconstitution

Objective: Create a stable 10 mM stock solution free of micro-precipitates. Critical Insight: The fluorine atom at the 3-position increases lipophilicity (LogP ~1.5) compared to non-fluorinated analogs. While soluble in DMSO, "hydration shells" can form upon contact with aqueous buffers, causing silent precipitation that skews IC50 data.

Materials
  • Compound: N-cyclopropyl-3-fluorobenzene-1-sulfonamide (Solid, >98% purity).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, stored under N₂).

  • Vessels: Amber glass vials (borosilicate) to prevent plasticizer leaching.

Reconstitution Protocol
  • Weighing: Weigh approximately 2.15 mg of powder into a tared amber vial.

    • Calculation:

      
      
      
    • Target: 1 mL of 10 mM stock requires 2.15 mg.

  • Solvent Addition: Add anhydrous DMSO to the center of the vial. Do not wash down the sides yet.

  • Acoustic Dissolution: Vortex at medium speed for 30 seconds. If particulates persist, sonicate in a water bath at 25°C for 5 minutes.

    • Note: Avoid temperatures >30°C to prevent sulfonamide degradation.

  • QC Check: Inspect against a dark background. The solution must be optically clear.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Do not freeze-thaw more than 3 times.

Workflow Visualization

CompoundHandling Solid Solid Compound (Store Desiccated) Weigh Weighing (Amber Glass) Solid->Weigh DMSO Add Anhydrous DMSO (Target 10 mM) Weigh->DMSO Sonicate Sonication (25°C, 5 min) DMSO->Sonicate QC Visual QC (Clear Solution?) Sonicate->QC QC->Sonicate Fail (Particulates) Storage Aliquot & Freeze (-20°C) QC->Storage Pass

Caption: Critical path for preparing high-integrity DMSO stock solutions, emphasizing visual QC to prevent false negatives in downstream assays.

Primary Assay: Carbonic Anhydrase Inhibition (Colorimetric)

Mechanism: This assay utilizes the esterase activity of Carbonic Anhydrase. The enzyme hydrolyzes 4-Nitrophenyl acetate (4-NPA) to 4-Nitrophenol , which turns yellow at pH 7.5 (Absorbance ~400-405 nm). The sulfonamide blocks the active site, preventing hydrolysis.

Why this assay? It is higher throughput and less sensitive to CO₂ atmospheric fluctuations than the Wilbur-Anderson method.

Reagents & Buffer Preparation
ComponentConcentrationPreparation Notes
Assay Buffer 50 mM Tris-HCl, pH 7.5Adjust pH carefully at 25°C. Filter (0.22 µm).
Enzyme hCA II (human recombinant)Dilute to 0.5 µM in Assay Buffer. Keep on ice.
Substrate 4-Nitrophenyl acetate (4-NPA)Prepare 3 mM stock in Acetone (not DMSO, to avoid solvent clash).
Inhibitor Test CompoundSerial dilution in DMSO (Max final DMSO: 2%).
Pos. Control AcetazolamideKnown potent inhibitor (IC50 ~10-20 nM).
Assay Protocol (96-well Format)

Step 1: Enzyme-Inhibitor Pre-Incubation (Critical for Equilibrium)

  • Dispense 80 µL of Assay Buffer into all wells.

  • Add 10 µL of diluted Enzyme solution (hCA II) to experimental wells.

    • Blank Wells: Add 10 µL buffer instead of enzyme.

  • Add 5 µL of Test Compound (N-cyclopropyl-3-fluorobenzene-1-sulfonamide) at 20x concentration.

    • Vehicle Control: Add 5 µL pure DMSO.

  • Incubate: 15 minutes at 25°C. This allows the sulfonamide to displace the "deep water" molecule and coordinate with Zn²⁺.

Step 2: Reaction Initiation

  • Add 5 µL of 3 mM 4-NPA substrate to all wells (Final conc: 150 µM).

  • Mix: Shake plate for 5 seconds.

Step 3: Kinetic Readout

  • Measure Absorbance at 405 nm immediately.

  • Mode: Kinetic read (every 30 seconds for 15 minutes).

  • Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
Mechanism of Action Diagram

CAMechanism Enzyme hCA II Enzyme (Zn2+ Active Site) Complex Enzyme-Substrate Complex Enzyme->Complex + Substrate Blocked Inhibited Complex (Zn-Sulfonamide) Enzyme->Blocked + Inhibitor Substrate 4-NPA Substrate Inhibitor Sulfonamide Inhibitor (N-cyclopropyl...) Product 4-Nitrophenol (Yellow, 405nm) Complex->Product Hydrolysis Blocked->Product Blocked

Caption: Competitive inhibition mechanism. The sulfonamide binds the Zn2+ cofactor, preventing 4-NPA hydrolysis and signal generation.

Data Analysis & QC Standards

Calculating % Inhibition


  • 
    : Rate of reaction (Slope) with inhibitor.
    
  • 
    : Rate of reaction with DMSO only.
    
IC50 Determination

Fit the data to a 4-parameter logistic (4PL) equation:



  • Acceptance Criteria:

    • Hill Slope should be approx -1.0.

    • 
      .[2]
      
    • Acetazolamide IC50 should fall within 10–30 nM (historical validation).

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation Compound insolubility in bufferReduce final concentration; Check DMSO stock for hydration.
High Background Spontaneous hydrolysis of 4-NPAPrepare substrate fresh in Acetone; Keep buffer pH < 8.0.
No Inhibition Enzyme concentration too highTitrate enzyme to ensure linear velocity; ensure [E] << IC50.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Di Fiore, A., et al. (2015). Carbonic anhydrase inhibitors: kinetic and X-ray crystallographic studies for a series of benzene sulfonamides. Bioorganic & Medicinal Chemistry, 23(15), 4964-4972. Link

  • BenchChem. (2025).[1][3] Application Notes for Preparing Stock Solutions in DMSO. BenchChem Protocols. Link

  • Sigma-Aldrich. (2024). Carbonic Anhydrase II from human erythrocytes: Product Information & Assay. Link

Sources

Application

Application Note: Scale-Up Synthesis of N-Cyclopropyl-3-fluorobenzene-1-sulfonamide via Continuous Flow Schotten-Baumann Conditions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS: 930978-56-6)[1] Executive Summary & Mechanistic Rationale The synthesis of su...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS: 930978-56-6)[1]

Executive Summary & Mechanistic Rationale

The synthesis of sulfonamides is a foundational transformation in medicinal chemistry. However, scaling up the synthesis of N-cyclopropyl-3-fluorobenzene-1-sulfonamide presents distinct process safety and engineering challenges. The reaction between 3-fluorobenzenesulfonyl chloride and cyclopropylamine is highly exothermic. When conducted in traditional batch reactors, this exothermicity poses a severe risk of thermal runaway[2].

Furthermore, cyclopropylamine is a highly hazardous reagent; it is severely corrosive, highly volatile (Boiling Point: 49–50 °C), and possesses a dangerously low flash point (-25 °C)[3]. In a batch environment, localized heating from the reaction exotherm can cause cyclopropylamine to boil off, leading to vapor ignition risks, loss of stoichiometry, and subsequent formation of disubstituted byproducts or unreacted sulfonyl chloride.

The Causality of the Flow Chemistry Approach: To mitigate these risks, we employ a Continuous Flow Schotten-Baumann methodology[4]. By utilizing a biphasic system (2-Methyltetrahydrofuran and aqueous NaOH) within a Plug Flow Reactor (PFR), we achieve:

  • Isothermal Control: The high surface-area-to-volume ratio of the PFA (perfluoroalkoxy) tubing instantly dissipates the heat of the reaction, suppressing side reactions.

  • Containment of Volatiles: The closed-loop system entirely contains the highly flammable cyclopropylamine vapors.

  • Prevention of Clogging: Traditional anhydrous conditions using triethylamine (TEA) generate insoluble amine hydrochloride salts that clog microreactors. The biphasic Schotten-Baumann approach partitions the neutralizing base (NaOH) and the resulting NaCl byproduct into the aqueous phase, ensuring uninterrupted flow[4].

Process Optimization & Data Presentation

The transition from a batch process to a continuous flow regime drastically improved both the safety profile and the throughput of the synthesis. Table 1 summarizes the quantitative data driving the selection of the final scale-up parameters.

Table 1: Comparison of Batch vs. Continuous Flow Parameters

ParameterTraditional Batch ProcessContinuous Flow (Schotten-Baumann)
Reactor Setup 5 L Jacketed Glass Reactor25 mL PFA Coil Reactor (PFR)
Solvent System Dichloromethane (DCM)2-MeTHF / Water (Biphasic)
Acid Scavenger Triethylamine (TEA, 2.0 eq)Aqueous NaOH (1.5 eq)
Temperature Profile 0 °C

25 °C (Variable)
20 °C (Isothermal control)
Residence / Reaction Time 4.0 Hours2.5 Minutes
Product Yield 76% (Variable due to off-gassing)94% (Highly reproducible)
Purity (HPLC) 91.5%>99.0%
E-Factor High (Chlorinated waste)Low (Aqueous waste, recyclable 2-MeTHF)

System Visualization

FlowSetup R1 Feed A: 3-Fluorobenzenesulfonyl Chloride (1.0 M in 2-MeTHF) Mixer High-Shear T-Mixer R1->Mixer Pump 1 (5 mL/min) R2 Feed B: Cyclopropylamine (1.2 M) + Aq. NaOH (1.5 M) R2->Mixer Pump 2 (5 mL/min) Coil PFA Residence Coil (tres = 2.5 min, 20°C) Mixer->Coil Biphasic Emulsion Separator In-line Liquid-Liquid Phase Separator Coil->Separator Complete Conversion Product Organic Phase: Product in 2-MeTHF Separator->Product Waste Aqueous Phase: Waste (NaCl, H2O) Separator->Waste

Continuous Flow Schotten-Baumann Reactor Setup for Sulfonamide Synthesis.

ReactionPathway SM1 3-Fluorobenzenesulfonyl Chloride (Electrophile) Int Tetrahedral Intermediate (Transient) SM1->Int Nucleophilic Attack (Fast) SM2 Cyclopropylamine (Nucleophile) SM2->Int Nucleophilic Attack (Fast) Prod N-Cyclopropyl-3-fluorobenzene-1-sulfonamide (Target Molecule) Int->Prod Elimination of Cl- Base Aqueous NaOH (Acid Scavenger) Int->Base HCl Neutralization

Nucleophilic Substitution Pathway for N-Cyclopropyl-3-fluorobenzene-1-sulfonamide.

Experimental Protocol: Step-by-Step Methodology

This self-validating protocol is designed for a 25 mL reactor volume, yielding approximately 60 g/h of the target API intermediate.

Phase 1: Reagent Preparation

Caution: Perform all preparations inside a fume hood. Cyclopropylamine is highly flammable and corrosive.

  • Feed A (Organic Electrophile): Dissolve 3-fluorobenzenesulfonyl chloride (194.6 g, 1.0 mol) in anhydrous 2-Methyltetrahydrofuran (2-MeTHF) to a total volume of 1.0 L. This yields a 1.0 M solution.

  • Feed B (Aqueous Nucleophile/Base): In a separate flask, dissolve NaOH (60.0 g, 1.5 mol) in 800 mL of deionized water. Cool the solution to 5 °C. Slowly add cyclopropylamine (68.5 g, 1.2 mol) to the cold NaOH solution, then dilute to a final volume of 1.0 L with water. This yields a solution containing 1.2 M cyclopropylamine and 1.5 M NaOH.

Phase 2: Reactor Setup & Priming
  • System Configuration: Equip a dual-syringe or dual-HPLC pump flow system with a high-shear T-mixer (e.g., Hastelloy or PTFE) connected to a 25 mL PFA (perfluoroalkoxy) residence coil.

  • Temperature Control: Submerge the PFA coil in a recirculating chiller bath set to exactly 20 °C.

  • Priming: Prime Pump 1 with pure 2-MeTHF and Pump 2 with DI water. Run both pumps at 5.0 mL/min to establish a stable biphasic flow and verify system pressure (typically < 5 bar).

Phase 3: Continuous Processing
  • Switch the inlet of Pump 1 to Feed A and the inlet of Pump 2 to Feed B .

  • Maintain equal flow rates of 5.0 mL/min for both pumps.

    • Causality Check: The combined flow rate is 10.0 mL/min. In a 25 mL reactor, this equates to a residence time (

      
      ) of exactly 2.5 minutes, which kinetic profiling confirms is sufficient for >99% conversion under these high-mass-transfer conditions.
      
  • Direct the reactor effluent into an in-line liquid-liquid phase separator (e.g., a Zaiput membrane separator) or a collection vessel for batch-wise decantation.

Phase 4: Downstream Processing & Isolation
  • Phase Separation: Continuously separate the organic (2-MeTHF) phase from the aqueous waste phase. The aqueous phase contains NaCl and slight excess NaOH, which can be safely neutralized and discarded.

  • Washing: Wash the collected organic stream with 10% aqueous citric acid (to quench any trace unreacted amine) followed by brine.

  • Crystallization: Concentrate the 2-MeTHF solution under reduced pressure to approximately 30% of its original volume. Slowly add heptane as an anti-solvent while stirring at 0 °C to induce crystallization.

  • Filtration: Filter the resulting white crystalline solid, wash with cold heptane, and dry under vacuum at 40 °C for 12 hours.

Analytical Specifications & Quality Control

To ensure the scientific integrity of the synthesized N-cyclopropyl-3-fluorobenzene-1-sulfonamide, the isolated material must meet the following QC specifications:

  • Appearance: White to off-white crystalline powder.

  • LC-MS (ESI+): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     calculated for 
    
    
    
    
    
    216.04; found 216.05.
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.68 (dt,
    
    
    = 8.0, 1.2 Hz, 1H), 7.59 (ddd,
    
    
    = 8.0, 2.4, 1.2 Hz, 1H), 7.52 (td,
    
    
    = 8.0, 5.2 Hz, 1H), 7.31 (tdd,
    
    
    = 8.0, 2.4, 1.2 Hz, 1H), 5.10 (br s, 1H, NH), 2.30 (tt,
    
    
    = 6.8, 3.6 Hz, 1H, cyclopropyl-CH), 0.65 - 0.55 (m, 4H, cyclopropyl-CH
    
    
    ).
  • Purity (HPLC):

    
     99.0% (Area %).
    

References

Sources

Method

Application Note: Advanced Crystallization Protocols for N-cyclopropyl-3-fluorobenzene-1-sulfonamide

Introduction & Scientific Context N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS: 930978-56-6) is a highly specialized pharmaceutical intermediate. In modern drug development, it serves as a critical building block for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS: 930978-56-6) is a highly specialized pharmaceutical intermediate. In modern drug development, it serves as a critical building block for synthesizing bifunctional degraders (PROTACs) targeting specific kinases[1] and novel ferroptosis-inducing therapeutic agents[2]. Achieving high crystalline purity of this intermediate is mandatory for downstream catalytic coupling reactions. However, the molecule presents unique crystallization challenges due to its amphiphilic nature—it possesses both a highly polar sulfonamide moiety and lipophilic fluorophenyl and cyclopropyl groups[3].

This application note provides field-proven, self-validating protocols for both bulk purification and single-crystal growth, grounded in thermodynamic principles.

Physicochemical Profiling

Understanding the molecular properties is the first step in designing a rational crystallization system. The balance of hydrogen bond donors and lipophilic surface area dictates solvent compatibility.

PropertyValue
IUPAC Name N-cyclopropyl-3-fluorobenzenesulfonamide
Molecular Formula C9H10FNO2S
Molecular Weight 215.25 g/mol [4]
Hydrogen Bond Donors 1 (-NH)[4]
Hydrogen Bond Acceptors 3 (-SO2, -F)[4]
Topological Polar Surface Area 54.6 Ų[4]

Crystallization Strategy & Causality

The crystallization of sulfonamides requires a delicate balance of solvent polarity. A purely non-polar solvent (e.g., hexane) will fail to dissolve the polar sulfonamide group, while a purely polar solvent (e.g., water) will cause the hydrophobic cyclopropyl and fluorophenyl rings to aggregate amorphously, often leading to "oiling out" (liquid-liquid phase separation)[3][5].

To overcome this, a binary solvent system of intermediate polarity is required. Ethanol acts as the "good" solvent, effectively solvating the non-polar aromatic and cycloalkyl rings, while Water acts as the "anti-solvent" to provide a highly polar environment that selectively desolvates the compound, driving thermodynamic crystal growth[3]. For high-resolution X-ray crystallography, a slower kinetic approach using Ethyl Acetate and Hexane via vapor diffusion is preferred to yield perfect block crystals[6].

Workflow A Crude N-cyclopropyl-3-fluorobenzene- 1-sulfonamide B Dissolution in Hot Ethanol (70°C, minimal volume) A->B C Hot Gravity Filtration (Remove insoluble particulates) B->C D Dropwise Addition of Water (Anti-solvent until turbid) C->D E Slow Cooling to 25°C (Thermodynamic crystal growth) D->E F Ice-Bath Cooling to 4°C (Maximize kinetic yield) E->F G Vacuum Filtration & Cold Solvent Wash F->G H Vacuum Drying to Constant Mass G->H

Figure 1: Step-by-step workflow for the solvent/anti-solvent crystallization process.

Experimental Protocols

Protocol A: Bulk Purification via Solvent/Anti-Solvent Crystallization

This method is optimized for scaling up >1g quantities of crude material, leveraging thermodynamic control to exclude impurities.

  • Dissolution : Weigh the crude N-cyclopropyl-3-fluorobenzene-1-sulfonamide into an Erlenmeyer flask. Add a minimal volume of 95% Ethanol (approximately 5-7 mL per gram of solute).

  • Heating : Heat the suspension on a stirring hotplate to 70°C until complete dissolution is achieved.

  • Hot Filtration : If insoluble particulates or color bodies remain, perform a rapid hot gravity filtration using pre-heated glassware to prevent premature crystallization[5].

  • Anti-Solvent Addition : While maintaining the solution at 70°C, add purified water (anti-solvent) dropwise. Continue addition until the solution becomes persistently turbid (cloudy), indicating the saturation point has been reached.

  • Thermodynamic Cooling : Remove the flask from the heat source. Cover with a watch glass and allow it to cool undisturbed to room temperature (25°C) over 2-3 hours. Slow cooling promotes the growth of large, pure crystals and prevents the entrapment of mother liquor.

  • Kinetic Harvesting : Once the flask reaches room temperature, transfer it to an ice-water bath (4°C) for 30 minutes to depress solubility and maximize the final yield[5].

  • Isolation : Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (1-2 mL) of ice-cold 10% Ethanol/Water to remove residual surface impurities.

  • Validation & Drying : Dry the crystals in a vacuum desiccator at 40°C until a constant mass is achieved, validating the complete removal of interstitial solvent.

Protocol B: Single-Crystal Growth via Vapor Diffusion

This protocol is designed for growing diffraction-quality single crystals for structural elucidation.

  • Sample Preparation : Dissolve 10-20 mg of highly pure N-cyclopropyl-3-fluorobenzene-1-sulfonamide in 0.5 mL of Ethyl Acetate in a small inner vial (e.g., a 2 mL HPLC vial)[6].

  • Chamber Setup : Place the un-capped inner vial into a larger outer jar containing 3-5 mL of Hexane (anti-solvent)[6].

  • Diffusion : Seal the outer jar tightly. Allow the system to stand undisturbed at ambient temperature for 3 to 7 days. The volatile hexane will slowly diffuse into the ethyl acetate, gently lowering the solubility and inducing the nucleation of high-quality block crystals.

  • Harvesting : Carefully decant the mother liquor and submerge the crystals in inert paratone oil for immediate X-ray diffraction mounting.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen solvent system.

Solvent SystemMethodExpected Yield (%)Expected Purity (%)Crystal HabitNotes
Ethanol / Water (95:5)Cooling / Anti-solvent75 - 85> 98.0Needles / PrismsExcellent for bulk purification; removes polar impurities.
Ethyl Acetate / Hexane Vapor Diffusion60 - 70> 99.5Block / PlateIdeal for X-ray single-crystal diffraction studies[6].
Isopropanol / Water (70:30)Cooling70 - 80> 97.0Fine NeedlesGood alternative if ethanol is unavailable.
Dichloromethane EvaporationN/AN/AAmorphous / OilHigh risk of oiling out; not recommended.

Troubleshooting & Optimization

A robust protocol must account for common failure modes. The two most frequent issues during sulfonamide crystallization are "oiling out" and supersaturation[5].

Troubleshooting Start Cooling Phase Initiated Cond Visual Observation? Start->Cond Oil Oiling Out (LLPS) Milky emulsion forms Cond->Oil Emulsion NoCryst Supersaturation Solution remains clear Cond->NoCryst Clear Good Nucleation Solid crystals form Cond->Good Crystals FixOil Reheat to dissolve, add 10% more EtOH, cool slower Oil->FixOil FixNoCryst Scratch flask interior or add seed crystal NoCryst->FixNoCryst FixOil->Start FixNoCryst->Good

Figure 2: Troubleshooting logic tree for resolving common sulfonamide crystallization failures.

  • Oiling Out (Liquid-Liquid Phase Separation) : Occurs when the compound separates as an immiscible liquid rather than a solid crystal. This happens if the melting point of the solute is lower than the temperature at which it crashes out, or if the solvent cools too rapidly[5]. Solution : Reheat the mixture until the oil redissolves, add 10-15% more of the "good" solvent (Ethanol), and cool at a much slower rate.

  • Supersaturation : The solution cools to room temperature but remains perfectly clear. Solution : Induce nucleation by gently scratching the inner wall of the glass flask with a glass rod, which creates micro-abrasions that serve as nucleation sites, or introduce a seed crystal from a previous batch[5].

References

  • National Center for Biotechnology Information. "N-cyclopropyl-3-fluorobenzene-1-sulfonamide". PubChem Compound Summary for CID 17444567. 4

  • Google Patents. "Compounds with ferroptosis inducing activity and methods of their use". AU2019229256A1. 2

  • Google Patents. "Compounds for targeted protein degradation of kinases". WO2022093742A1. 1

  • Chemistry LibreTexts. "Experiment 3 Notes: Purification of Sulfanilamide by Crystallization". LibreTexts Organic Chemistry. 3

  • BenchChem Technical Support Center. "Recrystallization of Sulfonamide Products". BenchChem. 5

  • SciSpace. "Effect of a Rigid Sulfonamide Bond on Molecular Folding: A Case Study". Royal Society of Chemistry. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-cyclopropyl-3-fluorobenzene-1-sulfonamide

Welcome to the technical support center for the synthesis of N-cyclopropyl-3-fluorobenzene-1-sulfonamide. This guide is designed for researchers, chemists, and process development scientists to navigate the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-cyclopropyl-3-fluorobenzene-1-sulfonamide. This guide is designed for researchers, chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important sulfonamide. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield in this synthesis is a common issue that can typically be traced back to one of three main areas: the quality of your starting materials, suboptimal reaction conditions, or inefficient work-up and purification.

  • Starting Material Integrity : The primary culprits are often the reactants themselves. 3-Fluorobenzenesulfonyl chloride is highly susceptible to hydrolysis.[1][2] If it has been improperly stored or exposed to atmospheric moisture, it will convert to the corresponding 3-fluorobenzenesulfonic acid, which is unreactive towards the amine.[1]

    • Troubleshooting Tip : Always use a fresh bottle of 3-fluorobenzenesulfonyl chloride or purify older stock. Ensure your glassware is rigorously dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2]

  • Reaction Conditions : The reaction between an amine and a sulfonyl chloride is a classic nucleophilic substitution, often performed under Schotten-Baumann conditions.[3][4][5][6] The choice of base and temperature are critical parameters.

    • Troubleshooting Tip : The base is not just a proton scavenger for the generated HCl; its nature can influence the reaction rate and side reactions.[7] A non-nucleophilic, sterically hindered base like triethylamine (Et₃N) is often preferred over pyridine to avoid the formation of undesired intermediates.[1] Temperature control is vital; adding the sulfonyl chloride at a low temperature (e.g., 0 °C) helps to control the exothermic reaction and minimize the formation of byproducts.[1][8]

  • Work-up and Purification : The product, N-cyclopropyl-3-fluorobenzene-1-sulfonamide, may have some solubility in the aqueous phase, leading to losses during extraction.

    • Troubleshooting Tip : If you suspect your product is partially water-soluble, saturate the aqueous layer with brine (a saturated solution of NaCl) before extraction. This will decrease the polarity of the aqueous phase and drive more of your product into the organic layer.[1]

Q2: I'm observing a second, less polar spot on my TLC plate. What is this byproduct and how can I prevent it?

This is a classic sign of di-sulfonylation, where the nitrogen of the cyclopropylamine has reacted with two molecules of the sulfonyl chloride.[1] This is particularly prevalent with primary amines.

  • Mechanism of Formation : After the initial formation of the desired monosulfonamide, the nitrogen atom is still nucleophilic enough to react a second time, especially if there is an excess of the sulfonyl chloride or if the reaction temperature is too high.

  • Prevention Strategies :

    • Stoichiometry Control : Use a controlled amount of 3-fluorobenzenesulfonyl chloride, typically between 1.0 and 1.1 equivalents relative to the cyclopropylamine.[1]

    • Controlled Addition : Add the sulfonyl chloride solution slowly and dropwise to the amine solution. This maintains a low instantaneous concentration of the electrophile, favoring the mono-sulfonylation reaction.[2]

    • Temperature Management : Perform the addition at a low temperature (0 °C) and allow the reaction to slowly warm to room temperature. This helps to manage the reaction's exothermicity and reduces the rate of the second sulfonylation.[1][2]

Q3: My 3-fluorobenzenesulfonyl chloride starting material looks discolored. How can I assess its quality and what are the available synthesis routes if I need to prepare it fresh?

Discoloration often indicates degradation. As mentioned, the primary decomposition pathway for sulfonyl chlorides is hydrolysis to the corresponding sulfonic acid.[1]

  • Quality Assessment : The purity of 3-fluorobenzenesulfonyl chloride can be checked by 1H NMR. The aromatic protons of the sulfonyl chloride will have a distinct chemical shift compared to the sulfonic acid. For example, the 1H NMR spectrum of 3-fluorobenzenesulfonyl chloride in CDCl3 shows signals around δ 7.46-7.86 ppm.[9]

  • Synthesis of 3-Fluorobenzenesulfonyl Chloride : If you need to prepare it fresh, there are several reported methods:

    • From 3-Fluorothiophenol : Oxidation of 3-fluorothiophenol with chlorine in an organic solvent like acetic acid can produce the desired sulfonyl chloride in high yield and purity.[9] Another method involves using Oxone and KCl in water for a greener approach.[10]

    • From 3-Fluoroaniline : A Sandmeyer-type reaction can be employed. 3-fluoroaniline is diazotized with sodium nitrite in the presence of acid, followed by reaction with sulfur dioxide in the presence of a copper salt.[8][10]

Q4: What is the optimal choice of base and solvent for this reaction?

The choice of base and solvent are interdependent and crucial for maximizing yield.

  • Base Selection :

    • Triethylamine (Et₃N) : A common and effective choice. It is a non-nucleophilic, sterically hindered base that efficiently scavenges the HCl produced during the reaction.[1]

    • Pyridine : While often used, it can sometimes act as a nucleophilic catalyst, which may lead to side products. It is generally more suitable as a solvent when used in large excess.[11]

    • Inorganic Bases (e.g., K₂CO₃, NaOH) : These are typically used in biphasic systems (e.g., dichloromethane and water), following modified Schotten-Baumann conditions.[4] A key drawback is that the sulfonyl chloride can hydrolyze in the aqueous basic phase, often necessitating an excess of the reagent.[4]

  • Solvent Selection :

    • Aprotic Solvents : Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether are excellent choices as they are unreactive towards the sulfonyl chloride.[11]

    • Pyridine : Can be used as both a base and a solvent.[11]

Recommendation : For a clean and high-yielding reaction, the use of 1.1-1.5 equivalents of triethylamine in an anhydrous aprotic solvent like dichloromethane is a robust starting point.[2]

Visualizing the Process

Reaction Pathway and Key Parameters

The synthesis proceeds via a nucleophilic attack of the cyclopropylamine on the electrophilic sulfur atom of the 3-fluorobenzenesulfonyl chloride. The choice of base and control of temperature are paramount to prevent side reactions.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Cyclopropylamine Cyclopropylamine DesiredProduct N-cyclopropyl-3-fluorobenzene -1-sulfonamide Cyclopropylamine->DesiredProduct 3-FluorobenzenesulfonylChloride 3-Fluorobenzenesulfonyl Chloride 3-FluorobenzenesulfonylChloride->DesiredProduct Base Base (e.g., Triethylamine) HCl_Salt [Base-H]+Cl- Base->HCl_Salt

Caption: General reaction scheme for the sulfonamide synthesis.

Troubleshooting Workflow

When encountering low yield, a systematic approach to troubleshooting is essential. This workflow helps to isolate the root cause.

start Low Yield Observed check_reagents 1. Check Reagent Quality - Is Sulfonyl Chloride fresh? - Are solvents anhydrous? start->check_reagents check_conditions 2. Review Reaction Conditions - Correct stoichiometry? - Temperature controlled? - Inert atmosphere? check_reagents->check_conditions Reagents OK repurify_reagent Purify/replace Sulfonyl Chloride check_reagents->repurify_reagent Degraded check_workup 3. Analyze Work-up & Purification - Aqueous solubility issues? - Correct pH for extraction? check_conditions->check_workup Conditions OK optimize_conditions Optimize Base, Temp, & Addition Rate check_conditions->optimize_conditions Suboptimal optimize_workup Modify Extraction (e.g., use brine) check_workup->optimize_workup Inefficient repurify_reagent->check_conditions success Yield Improved optimize_conditions->success optimize_workup->success

Sources

Optimization

Purification challenges of N-cyclopropyl-3-fluorobenzene-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation and purification of complex sulfonamides. N-cyclopropyl-3-fluorobenzen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation and purification of complex sulfonamides. N-cyclopropyl-3-fluorobenzene-1-sulfonamide presents a unique set of chromatographic and physical challenges. The highly polar sulfonamide core interacts aggressively with stationary phases, while the cyclopropyl ring introduces steric bulk that can complicate crystallization.

This guide is designed to move beyond basic protocols. Here, we explore the mechanistic causality behind purification failures and provide self-validating workflows to ensure your product meets the stringent purity requirements necessary for downstream drug development.

Section 1: Diagnostic Purification Workflow

Before attempting complex chromatography, it is critical to exploit the inherent chemical properties of the molecule. The workflow below outlines the chemoselective isolation strategy based on the acidic nature of the sulfonamide N-H bond.

PurificationWorkflow A Crude Reaction Mixture (Target + Impurities) B Dissolve in EtOAc Add 1M NaOH (pH > 12) A->B C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Deprotonated Sulfonamide) B->D Keep E Acidify with 3M HCl (Dropwise to pH ~2) D->E F Extract with EtOAc Dry over Na₂SO₄ E->F G Dry Loading Silica Chromatography F->G H Pure N-cyclopropyl-3- fluorobenzene-1-sulfonamide G->H

Diagnostic workflow for the chemoselective purification of N-cyclopropyl-3-fluorobenzene-1-sulfonamide.

Section 2: Troubleshooting FAQs & Mechanistic Insights

Q1: During silica gel chromatography, my product exhibits severe peak tailing and co-elutes with impurities. How can I resolve this? Causality: The sulfonamide moiety (-SO₂NH-) acts as both a strong hydrogen bond donor and acceptor. It interacts aggressively with the free silanol groups (-SiOH) on the normal-phase silica gel, causing non-linear adsorption isotherms and severe peak tailing[1]. Solution: Implement a gradient elution strategy and utilize the dry-loading method [1]. Dissolving the crude mixture in a volatile solvent, adding silica, and evaporating it to a free-flowing powder prevents the "solvent front" effect and sharpens the initial band. If tailing persists, consider switching to Supercritical Fluid Chromatography (SFC) using an aminopropyl-packed column with a methanol/CO₂ gradient, which has been proven highly effective for high-resolution sulfonamide separation[2].

Q2: My crude mixture contains unreacted 3-fluorobenzenesulfonyl chloride and disulfonylated byproducts. Normal phase chromatography isn't separating them well. What is the chemical alternative? Causality: Unreacted sulfonyl chlorides and disulfonylated byproducts lack the acidic N-H proton present in your target secondary sulfonamide. The pKa of the N-H in N-cyclopropyl-3-fluorobenzene-1-sulfonamide is approximately 9.5. Solution: Exploit this pKa difference using an acid-base extraction workflow[3]. By treating the organic layer with a strong aqueous base (e.g., 1M NaOH), the target sulfonamide is deprotonated and partitions into the aqueous phase as a highly soluble sodium salt. The neutral impurities remain in the organic phase and can be easily discarded.

Q3: After purification, my product "oils out" instead of forming a crystalline solid. How do I induce crystallization? Causality: The cyclopropyl ring introduces conformational flexibility and steric bulk that can disrupt the highly ordered hydrogen-bonding network required for sulfonamide crystallization. Furthermore, trace impurities (even at <2%) can significantly depress the melting point and inhibit crystal nucleation[4]. Solution: First, ensure absolute purity (>98%) via the acid-base protocol. Next, perform a solvent-antisolvent crystallization. Dissolve the oil in a minimal amount of warm ethyl acetate and slowly add heptane until the solution becomes slightly turbid. Crucially, control the cooling rate —rapid cooling traps impurities and promotes oiling out. Cool the mixture slowly to room temperature, then to 4°C[4].

Section 3: Physicochemical & Chromatographic Data

To optimize your purification strategy, you must align your solvent systems with the quantitative properties of the molecule.

ParameterValueMechanistic Implication in Purification
Molecular Weight 215.25 g/mol [5]Dictates mass-spec parent ion [M+H]⁺ at m/z 216.25 for fraction screening.
XLogP3 1.5[5]Indicates moderate lipophilicity; predicts high solubility in EtOAc/DCM, poor in water.
Topological Polar Surface Area 54.6 Ų[5]High polarity drives strong silica interaction; necessitates gradient elution.
Estimated pKa (N-H) ~9.5Allows selective deprotonation using aqueous bases with pH > 11.5.
Optimal SFC Gradient 10% to 30% MeOH in CO₂[2]Provides optimal baseline resolution for closely related sulfonamide analogs.

Section 4: Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Chemoselective Acid-Base Extraction

Objective: Isolate the target sulfonamide from unreacted sulfonyl chloride and neutral disulfonylated byproducts[3].

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (10 mL per gram of crude).

  • Deprotonation: Add an equal volume of 1M NaOH. Stir vigorously for 10 minutes.

    • Causality: The base deprotonates the acidic sulfonamide N-H, converting it into a highly water-soluble sodium salt.

    • Self-Validation Checkpoint: Stop stirring and let the phases separate. Test the aqueous layer with pH paper. It must read pH > 12 . If it is lower, the sulfonamide will remain protonated in the organic layer, causing massive yield loss. Add more NaOH if necessary.

  • Partitioning: Separate the layers. Discard the organic layer. Wash the aqueous layer once more with fresh ethyl acetate to remove residual trace organics.

  • Reprotonation: Cool the aqueous layer in an ice bath. Slowly add 3M HCl dropwise while stirring.

    • Causality: The acid reprotonates the sulfonamide, drastically reducing its aqueous solubility.

    • Self-Validation Checkpoint: Test the solution with pH paper. It must read pH ~2 . Visually, the solution should transition from clear to a cloudy suspension (precipitating product). If it remains clear, protonation is incomplete.

  • Recovery: Extract the cloudy aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Dry-Loading Silica Gel Chromatography

Objective: Remove structurally similar polar impurities that co-elute during standard wet-loading[1].

  • Preparation: Dissolve the recovered product from Protocol A in a minimal amount of volatile solvent (e.g., dichloromethane or acetone).

  • Adsorption: Add silica gel (2 to 3 times the mass of the crude product) to the solution.

  • Evaporation: Remove the solvent completely using a rotary evaporator.

    • Causality: Pre-adsorbing the sample onto silica prevents the "solvent front" effect, where the loading solvent pushes the compound irregularly down the column, causing band broadening.

    • Self-Validation Checkpoint: Inspect the flask. The silica-sample mixture must flow freely like dry sand . If it clumps or sticks to the glass, residual solvent remains. Re-evaporate until completely dry; otherwise, severe tailing will occur.

  • Loading & Elution: Carefully pour the dry powder onto the top of a pre-packed silica column. Elute using a gradient of Hexanes/Ethyl Acetate (starting at 80:20, increasing to 50:50).

References

  • Title: N-cyclopropyl-3-fluorobenzene-1-sulfonamide | C9H10FNO2S | CID 17444567 Source: PubChem URL: [Link]

  • Title: Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography Source: Oxford Academic (Journal of Chromatographic Science) URL: [Link]

Sources

Troubleshooting

Solving solubility issues of N-cyclopropyl-3-fluorobenzene-1-sulfonamide in aqueous buffers

Welcome to the Application Science Support Center. As researchers transition from in silico design or organic synthesis to in vitro biological assays, N-cyclopropyl-3-fluorobenzene-1-sulfonamide (NC3FBS) frequently prese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers transition from in silico design or organic synthesis to in vitro biological assays, N-cyclopropyl-3-fluorobenzene-1-sulfonamide (NC3FBS) frequently presents significant solubility challenges in standard aqueous buffers.

As a Senior Application Scientist, I have structured this guide to move beyond basic "tips and tricks." Here, we will dissect the physicochemical causality behind why this specific sulfonamide precipitates, how to thermodynamically stabilize it, and how to build a self-validating protocol to ensure your assay data is artifact-free.

Part 1: Physicochemical Profiling

To solve a solubility issue, we must first understand the molecule's thermodynamic baseline. NC3FBS contains a highly hydrophobic cyclopropyl group and a fluorinated benzene ring, offset only by the polar sulfonamide linker.

Table 1: Physicochemical Profile & Solvation Implications

ParameterValueImplications for Aqueous Solubility
Molecular Weight 215.25 g/mol [1]Small molecular volume; highly favorable for host-guest inclusion within cyclodextrin cavities.
XLogP3 (Predicted) 1.5[1]Moderately lipophilic. The molecule will preferentially self-associate rather than interact with water molecules.
pKa (Sulfonamide NH) ~8.0 - 8.5Weakly acidic. The electron-withdrawing 3-fluoro group lowers the pKa compared to standard benzenesulfonamides[2].
Topological Polar Surface Area 54.6 Ų[1]Moderate hydrogen-bonding capacity; interacts well with polar co-solvents like DMSO or PEG-400.

Part 2: Solubility Troubleshooting Decision Matrix

Before altering your assay buffer, use the following decision matrix to determine the least disruptive formulation strategy based on your specific biological assay constraints.

G Start Compound Precipitation in Aqueous Buffer CheckPH Is assay pH > 8.5 acceptable? Start->CheckPH AdjustPH Adjust pH to 8.5+ (Deprotonate Sulfonamide) CheckPH->AdjustPH Yes CheckCosolvent Is >1% DMSO/PEG tolerated? CheckPH->CheckCosolvent No AddCosolvent Use 2-5% DMSO + 10% PEG-400 CheckCosolvent->AddCosolvent Yes UseCD Use 10-20% HP-β-CD (Inclusion Complex) CheckCosolvent->UseCD No

Decision matrix for resolving sulfonamide aqueous precipitation based on assay constraints.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does NC3FBS instantly precipitate when I dilute my 10 mM DMSO stock into a pH 7.4 PBS buffer? Causality: This is a classic "solvent shift" precipitation. In 100% DMSO, the compound is fully solvated. When introduced into pH 7.4 phosphate-buffered saline (PBS), the DMSO concentration drops rapidly. Because the assay pH (7.4) is below the compound's predicted pKa (~8.0–8.5)[2], the sulfonamide nitrogen remains predominantly protonated (unionized)[1]. The sudden increase in the dielectric constant of the medium forces these hydrophobic, unionized molecules to self-associate and precipitate before they can reach a stable thermodynamic equilibrium.

Q2: My biological assay cannot tolerate a pH above 7.5. How can I maintain solubility without exceeding 1% DMSO? Causality & Solution: If you cannot exploit pH adjustment to deprotonate the sulfonamide into its highly soluble anionic form[3], you must mask the hydrophobic moieties (the fluorobenzene ring and the cyclopropyl group). The most effective strategy here is host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HPβCD)[4]. The lipophilic portions of the molecule will partition into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. Actionable Step: Prepare your buffer with 10–20% (w/v) HPβCD prior to compound addition.

Q3: Can I just heat the buffer to force the compound into solution? Causality: No. Heating increases kinetic energy, temporarily breaking the intermolecular hydrogen bonds of the crystal lattice and increasing apparent solubility. However, once the solution returns to room temperature (or 37°C for biological assays), the system becomes supersaturated. Because the thermodynamic solubility limit has not changed, the compound will eventually nucleate and precipitate mid-assay, leading to erratic, irreproducible data. You must alter the thermodynamic equilibrium of the solvent system using co-solvents or complexation[4].

Q4: Is there a risk of forming "nano-aggregates" that appear dissolved but actually interfere with my assay? Causality: Yes. Highly lipophilic sulfonamides can form colloidal nano-aggregates in the 100–500 nm range. These scatter light minimally and pass through standard 0.45 µm syringe filters, giving the visual illusion of a true solution. However, they will cause false positives in biochemical assays via promiscuous inhibition (protein sequestration). Solution: You must implement a self-validating protocol utilizing ultracentrifugation and Dynamic Light Scattering (DLS) to confirm true molecular dissolution.

Part 4: Self-Validating Formulation Protocol

To guarantee that NC3FBS is fully dissolved and not forming assay-ruining nano-aggregates, follow this strict, self-validating methodology using HPβCD.

Step-by-Step Methodology
  • Vehicle Preparation: Dissolve HPβCD in your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4) to a final concentration of 20% (w/v). Allow 30 minutes for complete hydration.

  • API Addition: Add solid NC3FBS powder directly to the vehicle to target your desired concentration (e.g., 1 mM). Crucial Note: Do not use a DMSO stock spike here, as it promotes rapid kinetic nucleation rather than stable thermodynamic complexation.

  • Equilibration: Sonicate in a water bath for 15 minutes to break up macroscopic clumps, then incubate on an orbital shaker at 37°C for 24 hours. This extended time is required to reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 20,000 × g for 30 minutes at room temperature to forcefully pellet any undissolved material or large colloids.

  • Quantification (LC-UV): Carefully aspirate the top 50% of the supernatant. Dilute 1:10 in mobile phase and quantify the dissolved concentration via LC-UV against a standard curve prepared in 100% acetonitrile.

  • Colloid Check (DLS): Run an undiluted aliquot of the supernatant through a Dynamic Light Scattering (DLS) instrument. A polydispersity index (PDI) < 0.2 and the absence of >10 nm particles mathematically validates a true molecular solution.

Protocol Step1 1. Prepare Vehicle (HPβCD) Step2 2. Add API & Equilibrate (24h) Step1->Step2 Step3 3. Ultracentrifuge (20,000 x g) Step2->Step3 Step4 4. Supernatant Analysis (LC-UV) Step3->Step4 Step5 5. DLS for Nano-aggregates Step3->Step5

Self-validating workflow to confirm thermodynamic solubility and rule out nano-aggregates.

References

[1] Title: N-cyclopropyl-3-fluorobenzene-1-sulfonamide | C9H10FNO2S | CID 17444567 - PubChem Source: nih.gov URL:1

[3] Title: Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures Source: scielo.br URL: 3

[4] Title: Drug Solubility: Importance and Enhancement Techniques Source: nih.gov URL: 4

[2] Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: nih.gov URL:2

Sources

Optimization

Optimizing reaction time for sulfonamide formation with cyclopropylamine

Welcome to the Technical Support Center for Sulfonamide Synthesis Optimization . As a Senior Application Scientist, I have designed this guide to address the specific kinetic and physical challenges associated with react...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis Optimization . As a Senior Application Scientist, I have designed this guide to address the specific kinetic and physical challenges associated with reacting sulfonyl chlorides with cyclopropylamine.

Cyclopropylamine presents a unique dual-challenge: its high volatility (boiling point ~50 °C) makes it prone to evaporative loss during exothermic reactions, and the high s-character of its cyclopropyl ring slightly attenuates its nucleophilicity compared to standard primary alkylamines. This guide provides field-proven, causality-driven solutions to accelerate your reaction times while maximizing yield.

Diagnostic Workflow for Reaction Optimization

Before altering your chemical parameters, it is critical to diagnose whether your reaction is suffering from physical reagent loss or kinetic bottlenecks.

OptimizationWorkflow Issue Issue: Slow Reaction Time (>24h) or Low Yield Cause1 Factor 1: Volatility Cyclopropylamine bp ~50°C Issue->Cause1 Cause2 Factor 2: Kinetics High Activation Energy Issue->Cause2 Action1 Hardware Solution: Use sealed vessel or strict 0°C addition Cause1->Action1 Action2 Chemical Solution: Add 10 mol% DMAP Use MeCN solvent Cause2->Action2 Result Optimized Protocol: Complete in < 2 hours Action1->Result Action2->Result

Caption: Logical workflow for diagnosing and optimizing cyclopropylamine sulfonylation.

Frequently Asked Questions (FAQs)

Q: Why does my reaction with cyclopropylamine stall at 50-60% conversion after 24 hours? A: This is a classic symptom of reagent volatilization combined with sluggish kinetics. The standard Schotten-Baumann-type sulfonylation is highly exothermic. If the sulfonyl chloride is added too quickly without adequate cooling, the localized heat of reaction causes the cyclopropylamine to vaporize out of the solvent phase[1]. Consequently, the reaction becomes starved of the amine nucleophile, stalling the reaction.

Q: How does adding DMAP specifically solve this kinetic bottleneck? A: While bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) act primarily as acid scavengers to neutralize the HCl byproduct, 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate dramatically lowers the activation energy required for the amine to attack, accelerating the reaction from hours to minutes[2]. This rapid consumption of the amine at lower temperatures prevents its volatilization.

Q: What is the optimal solvent system for this transformation? A: While Dichloromethane (DCM) is the traditional choice, switching to Acetonitrile (MeCN) is highly recommended when using DMAP. MeCN possesses a higher dielectric constant, which stabilizes the polar transition state of the charged DMAP-sulfonyl intermediate, further accelerating the reaction rate.

Q: Are there alternative methods that avoid sulfonyl chlorides entirely? A: Yes. If sulfonyl chloride instability or competitive hydrolysis remains an insurmountable issue[3], recent advances in electrochemistry allow for the direct oxidative coupling of thiols with amines. Cyclopropylamine has been proven as a highly competent coupling partner in these electrochemical setups, yielding sulfonamides in as little as 5 minutes without the need for transition metal catalysts[4].

Mechanistic Pathway of DMAP Catalysis

Understanding the catalytic cycle is essential for troubleshooting. If the catalyst is poisoned or the intermediate is hydrolyzed, the reaction will revert to the slow, uncatalyzed background rate.

DMAPMechanism RSO2Cl R-SO2Cl (Sulfonyl Chloride) Intermediate [R-SO2-DMAP]+ Cl- (Reactive Intermediate) RSO2Cl->Intermediate Nucleophilic Attack by DMAP DMAP DMAP Catalyst Product N-Cyclopropyl Sulfonamide Intermediate->Product Amine Addition (Fast) Amine Cyclopropylamine Product->DMAP Catalyst Regeneration

Caption: DMAP-mediated nucleophilic catalysis cycle for sulfonamide formation.

Quantitative Benchmarks: Catalyst & Solvent Impact

The following table synthesizes kinetic data to illustrate how parameter adjustments directly impact the reaction time and yield for cyclopropylamine sulfonylation,[1].

SolventAcid Scavenger (1.5 eq)CatalystTemp (°C)Time to CompletionIsolated Yield (%)
DCMPyridineNone2524.0 h62%
DCMDIPEANone2518.0 h71%
DCMDIPEADMAP (10 mol%)254.0 h88%
MeCN DIPEA DMAP (10 mol%) 25 1.5 h 95%

Troubleshooting Matrix

Observed IssueMechanistic CauseCorrective Action
Formation of Sulfonic Acid Hydrolysis of the sulfonyl chloride due to moisture in the solvent or hygroscopic base[3].Use anhydrous MeCN. Ensure DIPEA is freshly distilled or stored over activated 4Å molecular sieves.
Bis-sulfonylation Formation of N,N-disulfonyl cyclopropylamine occurs if the electrophile is in excess or temperatures are too high.Maintain the amine in a slight excess (1.2 eq). Ensure strict dropwise addition of the sulfonyl chloride at 0 °C[5].
Reaction Stalls at <50% Volatilization of cyclopropylamine due to uncontrolled exotherm.Submerge the reaction vessel in an ice bath prior to electrophile addition. Consider using a sealed pressure tube if scaling up.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Each step includes a causality explanation and a built-in validation check to ensure experimental integrity.

Step 1: Reagent Preparation (The Foundation)

  • Action: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve cyclopropylamine (1.2 eq) and DIPEA (1.5 eq) in anhydrous Acetonitrile (MeCN).

  • Causality: MeCN stabilizes the polar transition state of the DMAP-sulfonyl intermediate, accelerating the reaction. The inert atmosphere prevents competitive hydrolysis of the electrophile[3].

  • Self-Validation: The solution must remain clear and colorless. Any cloudiness indicates moisture-induced precipitation of amine salts; discard and restart if observed.

Step 2: Catalyst Integration

  • Action: Add DMAP (0.1 eq, 10 mol%) to the stirring solution.

  • Causality: 10 mol% is the optimal catalytic loading. Exceeding this does not significantly improve the rate and complicates the downstream acidic workup.

Step 3: Thermal Control & Electrophile Addition (Critical Phase)

  • Action: Submerge the flask in an ice-water bath (0 °C). Dissolve the sulfonyl chloride (1.0 eq) in a minimal volume of MeCN and add dropwise over 15 minutes.

  • Causality: The dropwise addition at 0 °C strictly controls the exotherm. Keeping the internal temperature well below cyclopropylamine's boiling point ensures the stoichiometry remains exact[5].

  • Self-Validation: A slight yellowing is normal as the N-sulfonylpyridinium intermediate forms. If vigorous bubbling occurs, the addition is too fast, risking amine boil-off.

Step 4: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1.5 hours.

  • Causality: Warming to RT provides the final thermodynamic push to achieve >95% conversion.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the highly UV-active sulfonyl chloride spot confirms the reaction has reached its endpoint.

Step 5: Selective Workup

  • Action: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (2x), saturated NaHCO₃, and brine.

  • Causality: The 1M HCl wash selectively protonates and extracts the DMAP catalyst, DIPEA base, and any trace unreacted cyclopropylamine into the aqueous layer, leaving the neutral sulfonamide product in the organic phase[5].

  • Self-Validation: Evaporating the dried organic layer should yield a highly pure crude product that solidifies upon standing, ready for use without column chromatography in most cases.

References

  • Title: DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. Source: NIScPR Online Periodical Repository. URL: [Link]

  • Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Source: PubMed Central (PMC). URL: [Link]

  • Title: Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Source: Journal of the American Chemical Society. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for N-Cyclopropyl-3-fluorobenzene-1-sulfonamide

Welcome to the Application Support Portal. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis and purification of N-cyclopropyl-3-fluorobenzene-1-sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis and purification of N-cyclopropyl-3-fluorobenzene-1-sulfonamide. Below, we dissect the mechanistic causality of impurity formation, provide a self-validating purification workflow, and address frequently asked questions from the bench.

Mechanistic Causality of Impurity Formation

N-cyclopropyl-3-fluorobenzene-1-sulfonamide [1] is typically synthesized via the nucleophilic attack of cyclopropylamine on 3-fluorobenzenesulfonyl chloride. While the reaction is straightforward, the crude mixture inevitably contains impurities driven by competing mechanistic pathways. Understanding the physicochemical properties of these components is critical for designing a logical purification strategy.

The core principle of our purification relies on the acidity of the sulfonamide N-H bond. The strong electron-withdrawing effect of the sulfonyl group lowers the pKa of the secondary sulfonamide to approximately 10. This allows for selective deprotonation and phase-switching, which neutral impurities cannot undergo [2].

Table 1: Physicochemical Profiling of Crude Mixture Components

ComponentOrigin / CausalityAcid/Base PropertyEstimated pKaPhase Affinity (Extraction)
N-Cyclopropyl-3-fluorobenzene-1-sulfonamide Target ProductWeak Acid~10 (N-H)Soluble in Org. (pH < 7) / Soluble in Aq. Base (pH > 12)
Cyclopropylamine Unreacted Starting MaterialBase~8.6Soluble in Aq. Acid (pH < 2)
3-Fluorobenzenesulfonic acid Hydrolysis of Sulfonyl ChlorideStrong Acid< 0Highly soluble in Water (All pH levels)
Bis-sulfonylated byproduct Over-reaction (Excess SM)NeutralN/A (No N-H)Soluble in Org. (All pH levels)
Diagnostic & Troubleshooting Workflows

Because the target molecule can act as a weak acid, an acid-base extraction is the most efficient, scalable method to isolate the product from both basic (amine) and neutral (bis-adduct) impurities [2].

PurificationWorkflow A Crude Mixture in EtOAc B Wash with 1M HCl A->B C Aq. Waste (Amine·HCl) B->C Aqueous Layer D Extract with 1M NaOH B->D Organic Layer E Org. Waste (Bis-adduct) D->E Organic Layer F Aqueous Phase (Product Salt) D->F Aqueous Layer G Acidify with Conc. HCl F->G H Filter & Dry (Pure Product) G->H Precipitate

Workflow for the acid-base extraction of N-cyclopropyl-3-fluorobenzene-1-sulfonamide.

Self-Validating Protocol: Acid-Base Extraction & Precipitation

To ensure scientific integrity, this protocol incorporates built-in validation checks at every critical phase transition.

Step 1: Dissolution & Acid Wash (Amine Removal)

  • Action: Dissolve the crude reaction mixture in ethyl acetate (EtOAc). Wash the organic layer with an equal volume of 1M HCl.

  • Causality: The acidic wash protonates unreacted cyclopropylamine, converting it into a water-soluble ammonium salt.

  • Self-Validation: Test the pH of the separated aqueous layer. It must be < 2 . If it is higher, the amine may not be fully protonated. Discard the aqueous layer.

Step 2: Base Extraction (Product Isolation)

  • Action: Extract the remaining organic layer with 1M NaOH (2–3 times).

  • Causality: The NaOH deprotonates the sulfonamide N-H (pKa ~10), forming a highly water-soluble sodium salt. Neutral impurities, such as the bis-sulfonylated byproduct, lack an acidic proton and remain trapped in the organic layer.

  • Self-Validation: Test the pH of the combined aqueous extracts. It must be > 12 . If the pH is too low, the sulfonamide will remain protonated and partition into the organic waste, causing catastrophic yield loss. Discard the organic layer.

Step 3: Acidification & Precipitation

  • Action: Cool the combined aqueous extracts to 0°C in an ice bath. Slowly add concentrated HCl dropwise under vigorous stirring until the pH reaches ~2.

  • Causality: The sudden drop in pH reprotonates the sulfonamide. Because the neutral sulfonamide has poor solubility in cold water, it crashes out of solution [4].

  • Self-Validation: A thick, white precipitate should rapidly form as the pH drops below 7. Verify final pH is ~2 to ensure complete precipitation.

Step 4: Isolation

  • Action: Isolate the solid via vacuum filtration. Wash the filter cake with ice-cold water to remove residual inorganic salts, then dry under high vacuum.

Frequently Asked Questions (FAQs)

Q1: Why is my product contaminated with a bis-sulfonylated byproduct, and how do I prevent it? A: The bis-sulfonylated impurity (N,N-bis(3-fluorobenzenesulfonyl)cyclopropylamine) forms when the newly synthesized secondary sulfonamide acts as a nucleophile and attacks a second equivalent of 3-fluorobenzenesulfonyl chloride. This typically occurs if there is a localized excess of the sulfonyl chloride or if the reaction is run at elevated temperatures. To prevent this, always ensure the amine is in slight excess (or use a dedicated base like triethylamine) and maintain strict temperature control (0°C to room temperature) during the addition phase [3].

Q2: I still see starting cyclopropylamine in my NMR. Why didn't the aqueous wash remove it? A: This is almost always a pH failure during the acid wash. Cyclopropylamine has a pKa of ~8.6. If your aqueous wash was not sufficiently acidic (pH < 2), a significant equilibrium fraction of the amine remains unprotonated and highly soluble in the organic phase. Always validate the pH of your wash layers using indicator strips.

Q3: The yield drops significantly after recrystallization. What is the optimal solvent system? A: While acid-base extraction is highly effective, final polishing via recrystallization is sometimes required to meet pharmaceutical purity standards. Sulfonamides generally crystallize well from binary solvent systems like ethanol/water or ethyl acetate/hexane [4]. A massive yield drop indicates your solvent volume is too high or your cooling gradient is too fast. Use the absolute minimum amount of hot solvent required for dissolution, and allow the solution to cool to room temperature slowly before transferring to an ice bath.

References
  • Title: N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CID 17444567) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols Source: Journal of the American Chemical Society URL: [Link]

  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: Molecules (MDPI) URL: [Link]

Optimization

Technical Support Center: Stability of N-cyclopropyl-3-fluorobenzene-1-sulfonamide

Executive Summary N-cyclopropyl-3-fluorobenzene-1-sulfonamide exhibits a distinct stability profile governed by the competing reactivities of the sulfonamide bond ( ) and the strained cyclopropyl ring. Under mild acidic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclopropyl-3-fluorobenzene-1-sulfonamide exhibits a distinct stability profile governed by the competing reactivities of the sulfonamide bond (


) and the strained cyclopropyl ring.

Under mild acidic conditions (pH 4–6, ambient temperature), the compound is generally stable. However, under strong acidic conditions (pH < 2, elevated temperature) or in the presence of nucleophilic acids (e.g., HCl, HBr), the molecule is susceptible to acid-catalyzed cyclopropyl ring opening (homo-conjugate addition) rather than the classical sulfonamide hydrolysis.

This guide provides diagnostic steps to distinguish between these degradation pathways and offers protocols to mitigate instability during synthesis and purification.

Diagnostic & Troubleshooting (Q&A)

Scenario A: Unexpected Impurities during Acidic Workup

Q: "I performed a workup using 1N HCl and observed a new peak in my LC-MS with a mass shift of +36 Da (or +18 Da). Is this hydrolysis?"

A: No, this is likely cyclopropyl ring opening , not hydrolysis.

  • The Issue: The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). While the electron-withdrawing sulfonyl group reduces the basicity of the nitrogen (making protonation harder), strong acids can protonate the sulfonamide oxygen or nitrogen. This activates the cyclopropyl ring towards nucleophilic attack by the counter-ion (Cl⁻) or solvent (H₂O).

  • Diagnostic Check:

    • +36/38 Da shift: Indicates addition of HCl (formation of N-(3-chloropropyl)-3-fluorobenzenesulfonamide).

    • +18 Da shift: Indicates addition of water (formation of N-(3-hydroxypropyl)-3-fluorobenzenesulfonamide).

    • Hydrolysis (S-N cleavage): Would result in the loss of the cyclopropyl fragment, showing a peak for 3-fluorobenzenesulfonic acid (Mass ~176 Da negative mode) and cyclopropylamine.

Scenario B: Salt Formation

Q: "Can I convert this sulfonamide into a hydrochloride salt to improve solubility?"

A: It is not recommended to use concentrated HCl or heat.

  • Reasoning: Sulfonamides are weakly acidic (pKa ~10) and do not readily form stable salts with acids on the nitrogen atom. Protonation requires forcing conditions that trigger the ring-opening degradation described above.

  • Alternative: If you need to manipulate solubility, consider forming a metal salt (e.g., Sodium salt) using a strong base (NaOH/NaH) at the sulfonamide nitrogen, which is stable. If an acid salt is absolutely required for a basic moiety elsewhere in the molecule, use a non-nucleophilic acid (e.g., Sulfuric acid, Methanesulfonic acid) at low temperatures (0°C) to minimize nucleophilic attack on the cyclopropyl ring.

Scenario C: Deprotection/Removal

Q: "I am trying to hydrolyze the sulfonamide to recover the amine. Why is it not working?"

A: Sulfonamides are notoriously difficult to hydrolyze under acidic conditions.

  • The Chemistry: The

    
     bond is extremely robust. Acid hydrolysis typically requires harsh conditions (e.g., 48% HBr, reflux, or conc. HCl at 100°C+), which will destroy the cyclopropyl ring first.
    
  • Solution: If you are treating this as a protecting group, acidic hydrolysis is the wrong strategy. You likely need reductive cleavage (e.g., Mg/MeOH, SmI2) or specific radical deprotection methods, though these are non-trivial for simple sulfonamides.

Mechanistic Insights

The following diagram illustrates the competing pathways when the compound is subjected to acid stress. The Ring Opening pathway is kinetically favored over Hydrolysis due to the release of ring strain.

StabilityPathways cluster_legend Pathway Legend SM N-cyclopropyl-3-fluorobenzene- 1-sulfonamide Protonated Protonated Intermediate (Activated) SM->Protonated H+ (Acid) RingOpen Ring Opening Product (N-(3-X-propyl)...) Protonated->RingOpen Nucleophile (Cl-, H2O) Relief of Ring Strain (FAST) Hydrolysis Hydrolysis Products (Sulfonic Acid + Amine) Protonated->Hydrolysis H2O, Heat S-N Cleavage (SLOW/DIFFICULT) key Red Arrow: Primary Degradation Risk Dashed Arrow: Minor/Harsh Pathway

Figure 1: Acid-catalyzed degradation pathways. The relief of cyclopropyl ring strain makes ring opening the dominant pathway over S-N bond hydrolysis.

Experimental Protocols

Protocol 1: Acid Stability Stress Test

Use this protocol to validate the stability of your specific batch or formulation.

Objective: Determine the degradation rate in simulated gastric fluid (SGF) or processing solvents.

StepActionCritical Parameter
1 Preparation Dissolve 10 mg of compound in 1 mL Acetonitrile (ACN).
2 Acid Addition Add 1 mL of 0.1N HCl (mild) to Vial A and 1 mL of 1N HCl (strong) to Vial B.
3 Incubation Incubate Vial A at RT and Vial B at 40°C for 24 hours.
4 Sampling Aliquot 100 µL at T=0, 4h, and 24h. Neutralize immediately with 100 µL 1N NaOH or buffer.
5 Analysis Analyze via HPLC-UV/MS. Monitor for Ring Opening (+18/+36 Da).
Protocol 2: Analytical Method (HPLC Conditions)

Standard gradient for separating the sulfonamide from its polar degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm.

  • Expected Elution Order:

    • 3-fluorobenzenesulfonic acid (Hydrolysis product) - Very Early (Dead volume)

    • N-(3-hydroxypropyl) analog (Ring open) - Early/Mid

    • Parent Compound - Mid/Late

    • N-(3-chloropropyl) analog (Ring open) - Late (if formed)

Stability Data Summary

The following table summarizes the expected stability based on functional group chemistry and literature precedents for N-cyclopropyl sulfonamides [1, 2].

ConditionEst. StabilityMajor DegradantRecommendation
pH 7.0 (Water/Buffer) StableNoneSafe for storage.
0.1% TFA / Formic Acid (LCMS) StableNoneSafe for analysis (short term).
1N HCl, 25°C, 24h Marginal N-(3-hydroxypropyl)...Avoid prolonged exposure.
1N HCl, 60°C, 4h Unstable N-(3-chloropropyl)...Do NOT use.
6N HCl, Reflux Degraded Sulfonic Acid + Ring opened amineDo NOT use.

References

  • Acid-Catalyzed Ring Opening of Cyclopropanes

    • Title: Acid- and Pd(0)-catalyzed ring opening of 1-(1'-cycloalkenyl)
    • Source: Organic Letters (2007).[1]

    • Context: Establishes the susceptibility of cyclopropyl rings to acid-catalyzed opening when activated by electron-withdrawing groups or strain.
    • URL:[Link]

  • Sulfonamide Hydrolysis Kinetics

    • Title: Hydrolysis of sulphonamides in aqueous solutions.[2]

    • Source: Journal of Hazardous M
    • Context: Demonstrates the high stability of the S-N bond, confirming that hydrolysis requires extreme conditions, making ring-opening the primary risk for N-cyclopropyl variants.
    • URL:[Link]

  • General Reactivity of N-Cyclopropyl Amides/Sulfonamides

    • Title: Novel ring-opening rearrangement reactions of N-cyclopropyl-amides.[3]

    • Source: Tetrahedron Letters.[4]

    • Context: Highlights the "Heine-type" rearrangement and ring opening mechanisms in analogous N-cyclopropyl systems.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorobenzene Sulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of fluorobenzene sulfonamide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of fluorobenzene sulfonamide synthesis. While the classical reaction between a sulfonyl chloride and an amine is a foundational transformation in medicinal chemistry, the unique electronic environment of the fluorinated aromatic ring introduces specific mechanistic hurdles. The strongly electron-withdrawing nature of both the sulfonyl group and the fluorine atom can activate the ring toward unintended side reactions, while the sulfonyl chloride itself remains highly susceptible to hydrolysis.

This guide provides a causality-driven troubleshooting framework, robust experimental protocols, and self-validating checks to ensure high-conversion syntheses.

I. Diagnostic Decision Tree

When your reaction yields fall below expected thresholds, identifying the specific failure mode is critical. Use the following diagnostic workflow to analyze your TLC/LC-MS data and pinpoint the mechanistic bottleneck.

DiagnosticTree Start Low Conversion Rate in Fluorobenzene Sulfonamide Synthesis CheckTLC Analyze TLC/LC-MS Profile Start->CheckTLC PolarSpot Highly polar baseline spot (Sulfonic Acid) CheckTLC->PolarSpot Hydrolysis pathway MassF Loss of Fluorine atom (SNAr Byproduct) CheckTLC->MassF SNAr pathway NoReaction Starting materials remain unreacted CheckTLC->NoReaction Kinetic barrier Hydrolysis Issue: Hydrolysis Action: Dry solvents, check reagent integrity PolarSpot->Hydrolysis SNAr Issue: SNAr Competition Action: Lower temp, use non-nucleophilic base MassF->SNAr Steric Issue: Steric Hindrance Action: Add DMAP catalyst, optimize base NoReaction->Steric Success High Yield Sulfonamide Hydrolysis->Success Implement fixes SNAr->Success Implement fixes Steric->Success Implement fixes

Diagnostic workflow for troubleshooting low conversion rates in fluorobenzene sulfonamide synthesis.

II. Troubleshooting FAQs

Q1: My conversion rate plateaus at 40-50%, and I observe a highly polar baseline spot on TLC. What is causing this? A1: This is the classic signature of sulfonyl chloride hydrolysis . Fluorobenzenesulfonyl chlorides are highly electrophilic and moisture-sensitive[1]. If water is present in your solvent, base, or atmosphere, it competes with the amine to attack the sulfonyl sulfur, generating fluorobenzenesulfonic acid (the polar baseline spot) and HCl. Causality & Solution: The rate of hydrolysis increases significantly if the amine is sterically hindered or poorly nucleophilic. To resolve this:

  • Rigorously dry all solvents (e.g., use molecular sieves or a solvent purification system).

  • Ensure the reaction is under an inert atmosphere (N2 or Argon)[1].

  • If the sulfonyl chloride stock is old, verify its integrity via 1H or 19F NMR before use; degraded stocks must be replaced or purified[2].

Q2: I am using an ortho- or para-fluorobenzenesulfonyl chloride. I see complete consumption of the sulfonyl chloride, but my LC-MS shows a mass corresponding to the displacement of the fluorine atom. How do I prevent this? A2: You are observing competing Nucleophilic Aromatic Substitution (SNAr) . The sulfonyl group is a powerful electron-withdrawing group (EWG). When positioned ortho or para to a fluorine atom, it highly activates the C-F bond toward SNAr by the amine[3]. Causality & Solution: Sulfonylation is typically kinetically favored (faster) at lower temperatures, whereas SNAr requires higher activation energy.

  • Temperature Control: Strictly maintain the reaction at 0 °C to room temperature. Avoid heating the reaction mixture.

  • Base Selection: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine instead of excess reactant amine to act as the acid scavenger[4].

  • Stoichiometry: Add the sulfonyl chloride dropwise to the amine/base mixture to keep the local concentration of the electrophile low, favoring the faster sulfonylation kinetics over SNAr.

Q3: My amine is sterically hindered (e.g., tert-butylamine or a substituted aniline), and the reaction barely proceeds even after 24 hours. Should I heat it? A3: Heating is risky due to the SNAr issue mentioned above. Instead, you need to lower the activation energy of the sulfonylation pathway using nucleophilic catalysis . Causality & Solution: Steric bulk prevents the amine from achieving the necessary trajectory to attack the sulfonyl chloride. By adding a catalytic amount (10-20 mol%) of 4-Dimethylaminopyridine (DMAP), you generate a highly reactive, less sterically encumbered sulfonylpyridinium intermediate[4]. This intermediate is rapidly intercepted by the hindered amine.

Q4: I am getting di-sulfonylation (tertiary sulfonamide formation) when using a primary amine. How can I improve selectivity? A4: Di-sulfonylation occurs when the newly formed secondary sulfonamide is deprotonated by the base, becoming nucleophilic enough to attack a second equivalent of sulfonyl chloride. Causality & Solution: The pKa of a fluorobenzene sulfonamide is relatively low (more acidic) due to the electron-withdrawing fluorine. Strong bases will deprotonate it easily.

  • Use a weaker base (e.g., pyridine or a biphasic NaHCO3/DCM system)[3].

  • Ensure the amine is in slight excess (1.1 - 1.2 equiv) relative to the sulfonyl chloride, and add the sulfonyl chloride slowly at low temperatures[2].

III. Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and expected conversion rates for challenging fluorobenzene sulfonamide syntheses.

ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleExpected Conversion
Base Excess reactant amineDIPEA (1.5 eq) or PyridinePrevents di-sulfonylation and acts as a non-nucleophilic acid scavenger.>85%
Catalyst NoneDMAP (10-20 mol%)Forms a highly electrophilic sulfonylpyridinium intermediate, lowering the activation barrier for sterically hindered amines.>90%
Temperature Reflux (>60 °C)0 °C to 25 °CHigh temperatures provide the activation energy required for competing SNAr at the C-F bond. Low temps favor kinetic sulfonylation.>95% (Selectivity)
Solvent Reagent-grade DCMAnhydrous DCM or MeCNTrace moisture rapidly hydrolyzes the fluorobenzenesulfonyl chloride to the unreactive sulfonic acid.>90%

IV. Mechanistic Pathway Analysis

Understanding the bifurcation between the desired kinetic pathway and the undesired thermodynamic/moisture-driven pathways is essential for rational reaction design.

Mechanism Reactants Fluorobenzenesulfonyl Chloride + Primary/Secondary Amine Intermediate Sulfonylpyridinium Intermediate (if DMAP used) Reactants->Intermediate DMAP Catalyst PathA Kinetic Pathway (Low Temp, 0-25 °C) Reactants->PathA PathB Thermodynamic Pathway (High Temp, >60 °C) Reactants->PathB PathC Moisture Present (H2O nucleophile) Reactants->PathC Product Desired Fluorobenzene Sulfonamide Intermediate->Product Fast amination PathA->Product Base scavenges HCl SNArProduct SNAr Byproduct (Fluorine displaced) PathB->SNArProduct Amine attacks C-F bond HydrolysisProduct Fluorobenzenesulfonic Acid + HCl PathC->HydrolysisProduct Hydrolysis

Mechanistic bifurcation showing kinetic sulfonylation vs. thermodynamic SNAr and hydrolysis.

V. Self-Validating Experimental Protocol

This protocol is engineered to prevent the common pitfalls associated with fluorobenzene sulfonamide synthesis. It incorporates built-in validation checks to ensure the integrity of the reaction at each stage.

Step 1: Preparation of Anhydrous Environment

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen or Argon.

  • Causality: Eliminating ambient moisture prevents the rapid hydrolysis of the electrophile[1].

Step 2: Amine and Base Activation

  • Add the primary or secondary amine (1.0 equiv, e.g., 1.0 mmol) to the flask.

  • Dissolve in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) and DMAP (0.1 equiv)[4].

  • Cool the mixture to 0 °C using an ice bath.

  • Validation Check 1: Ensure the solution is fully homogeneous before proceeding. If the amine is a hydrochloride salt, allow 15 minutes for complete free-basing by the DIPEA.

Step 3: Electrophile Addition

  • In a separate dry vial, dissolve the fluorobenzenesulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM[2].

  • Add this solution dropwise to the reaction flask over 15 minutes while maintaining the temperature at 0 °C.

  • Causality: Dropwise addition keeps the local concentration of the sulfonyl chloride low, mitigating exothermic spikes that could trigger the SNAr side reaction[3].

Step 4: Reaction Monitoring

  • Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature.

  • Validation Check 2 (Self-Validation): After 2 hours, remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: The desired product mass[M+H]+ or [M-H]- is the major peak. The sulfonic acid byproduct [M-H]- should be <5%. No SNAr byproduct (loss of 19 Da corresponding to fluorine displacement) should be detected.

Step 5: Quench and Extraction

  • Once TLC/LC-MS indicates complete consumption of the amine, cool the mixture back to 0 °C.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl[2].

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

VI. References

  • Reaction Pairing: A Diversity-Oriented Synthesis Strategy for the Synthesis of Diverse Benzofused Sultams - PMC. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing N-Cyclopropyl-3-fluorobenzene-1-sulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of N-cyclopropyl-3-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of N-cyclopropyl-3-fluorobenzene-1-sulfonamide. The reaction between 3-fluorobenzenesulfonyl chloride and cyclopropylamine is a fundamental transformation, yet it is highly susceptible to yield-limiting side reactions—namely, bis-sulfonylation and sulfonyl chloride hydrolysis.

This guide provides a mechanistic understanding of these pitfalls, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure high-purity product isolation.

Mechanistic Overview & Reaction Pathways

Understanding the causality of side reactions is the first step in preventing them. The desired amidation competes directly with two primary side reactions depending on the stoichiometry, solvent, and base used.

ReactionPathway SM 3-Fluorobenzenesulfonyl Chloride + Cyclopropylamine Intermediate Mono-sulfonamide Anion (Under Basic Conditions) SM->Intermediate Deprotonation (Excess Base) Desired N-cyclopropyl-3-fluorobenzene -1-sulfonamide (Desired) SM->Desired Primary Amine Attack (Optimal Stoichiometry) Hydrolysis 3-Fluorobenzenesulfonic Acid (Hydrolysis Byproduct) SM->Hydrolysis H2O Attack (Moisture/Aqueous Base) Bis Bis-sulfonylated Byproduct (Side Reaction) Intermediate->Bis Attack on 2nd Sulfonyl Chloride

Reaction pathways showing desired sulfonamide synthesis and competing side reactions.

Troubleshooting FAQs

Q: Why am I observing significant bis-sulfonylation, and how can I prevent it? A: Bis-sulfonylation is a notorious side reaction when working with primary amines like cyclopropylamine. It occurs because the initial mono-sulfonamide product possesses a relatively acidic N-H proton. Under basic conditions, this proton is easily removed, generating a highly nucleophilic sulfonamide anion that aggressively attacks a second equivalent of 3-fluorobenzenesulfonyl chloride[1]. Causality & Solution: To suppress this, you must manipulate the reaction kinetics. By using an excess of cyclopropylamine (2.0–2.5 equivalents) and adding the sulfonyl chloride dropwise, you ensure that the unreacted primary amine outcompetes the mono-sulfonamide anion for the limited electrophile available[1].

Q: My LC-MS shows a large peak corresponding to 3-fluorobenzenesulfonic acid. What causes this hydrolysis? A: Sulfonyl chlorides are highly electrophilic and extremely moisture-sensitive. When water is present—especially in the presence of a base—hydroxide ions or water molecules nucleophilically attack the sulfonyl chloride, irreversibly hydrolyzing it to the corresponding sulfonic acid[2]. Causality & Solution: If using anhydrous conditions, ensure your solvents (e.g., dichloromethane) are strictly dried over molecular sieves, as trace water reacts with the deprotonated amine to facilitate hydrolysis[2]. If utilizing an aqueous biphasic system (Schotten-Baumann conditions), avoid strong bases like NaOH. Instead, use a mild base like Na₂CO₃ to dynamically buffer the aqueous layer to pH ~8.0, which minimizes the hydroxide concentration while still neutralizing the HCl byproduct[3].

Q: Is it better to use an external base like triethylamine (TEA) or excess cyclopropylamine? A: Using excess cyclopropylamine as both the nucleophile and the acid scavenger is highly recommended for this specific synthesis. Causality & Solution: External bases like TEA can act as general base catalysts that accelerate the deprotonation of the mono-sulfonamide, inadvertently promoting bis-sulfonylation[1]. Cyclopropylamine is sufficiently nucleophilic to drive the reaction, and using it in excess guarantees that the primary amine remains the dominant nucleophile in the system.

Troubleshooting Start Issue: Low Yield of Desired Sulfonamide Analyze Analyze Crude via LC-MS Start->Analyze Path1 High Bis-sulfonylation Detected Analyze->Path1 Path2 High Sulfonic Acid (Hydrolysis) Detected Analyze->Path2 Path3 Unreacted Starting Materials Analyze->Path3 Sol1 Action: Increase Amine Eq. & Slow Addition Rate Path1->Sol1 Sol2 Action: Use Anhydrous DCM or Buffer Aqueous pH to 8.0 Path2->Sol2 Sol3 Action: Add Nucleophilic Catalyst (e.g., DMAP) Path3->Sol3

Diagnostic workflow for resolving low yields in sulfonamide synthesis.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the quantitative impact of various reaction parameters on the product distribution, demonstrating why the optimized protocols are necessary.

Reaction ConditionAmine EquivalentsBase UsedSolvent SystemYield (%)Bis-sulfonylation (%)Hydrolysis (%)
Standard Anhydrous 1.0 eqTEA (1.2 eq)DCM72%18%5%
Optimized Anhydrous 2.5 eqNone (Amine as base)DCM94% < 1% 2%
Standard Biphasic 1.1 eqNaOH (aq)Toluene / H₂O65%12%20%
Optimized Biphasic 1.2 eqNa₂CO₃ (aq, pH 8)EtOAc / H₂O88% 4% 6%

Standardized Experimental Protocols

Protocol A: Optimized Anhydrous Synthesis (Recommended for Highest Purity)

Self-validating mechanism: The absence of an external base removes the primary vector for sulfonamide deprotonation, while the slow addition controls the exotherm and electrophile concentration, virtually eliminating bis-sulfonylation[1].

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an argon atmosphere.

  • Amine Solution: Dissolve cyclopropylamine (2.5 eq, 25.0 mmol) in 50 mL of strictly anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath.

  • Electrophile Preparation: In a separate dry flask, dissolve 3-fluorobenzenesulfonyl chloride (1.0 eq, 10.0 mmol) in 20 mL of anhydrous DCM.

  • Controlled Addition: Transfer the sulfonyl chloride solution to the dropping funnel. Add it dropwise to the vigorously stirring amine solution over 45–60 minutes. (Note: Fast addition spikes the electrophile concentration, leading to side reactions).

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active sulfonyl chloride spot is fully consumed.

  • Quench & Wash: Quench the reaction with 30 mL of 1M aqueous HCl. This protonates the excess cyclopropylamine, driving it into the aqueous layer. Separate the organic layer and wash with 30 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-cyclopropyl-3-fluorobenzene-1-sulfonamide.

Protocol B: Buffered Biphasic Synthesis (Schotten-Baumann Alternative)

Self-validating mechanism: Using a mild carbonate buffer prevents the rapid, irreversible hydrolysis seen with hydroxide bases while safely neutralizing the HCl byproduct[3].

  • Biphasic Setup: In a 250 mL flask, dissolve cyclopropylamine (1.2 eq, 12.0 mmol) in 40 mL of ethyl acetate (EtOAc).

  • Buffer Addition: Add 40 mL of a 1M aqueous Na₂CO₃ solution. Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Electrophile Addition: Add 3-fluorobenzenesulfonyl chloride (1.0 eq, 10.0 mmol) dropwise directly into the organic layer over 30 minutes.

  • Phase Separation: Once complete (verify via LC-MS), separate the layers. Wash the organic layer with 1M HCl (20 mL), followed by brine (20 mL). Dry over Na₂SO₄ and evaporate to obtain the product.

References

  • BenchChem. "Technical Support Center: Sulfonylation of Primary Amines." BenchChem. 1

  • National Center for Biotechnology Information (NIH). "Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides." PMC. 2

  • Semantic Scholar. "Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties." Semantic Scholar.3

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Sulfonamide Intermediates

Status: Online Operator: Senior Application Scientist Ticket ID: SULF-HYGRO-001 Subject: Troubleshooting moisture sensitivity in Sulfonyl Chlorides and Sulfonamide Salts Introduction Welcome to the technical support hub....

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: SULF-HYGRO-001 Subject: Troubleshooting moisture sensitivity in Sulfonyl Chlorides and Sulfonamide Salts

Introduction

Welcome to the technical support hub. You are likely here because your sulfonamide synthesis has stalled due to moisture interference. Whether you are dealing with highly reactive sulfonyl chlorides (which hydrolyze to sulfonic acids) or sulfonamide salts (which deliquesce into oils), water is the primary antagonist in this chemistry.

This guide is not a generic textbook summary. It is a troubleshooting system designed to diagnose specific failure modes caused by hygroscopicity and provide immediate, chemically grounded remediation.

Module 1: Reagent Integrity & Storage

User Issue: "My sulfonyl chloride has turned into a sticky paste or a solid brick inside the bottle. Can I still use it?"

The Diagnosis

Sulfonyl chlorides (


) are electrophiles that react with atmospheric moisture to form sulfonic acids (

) and

. The "paste" you see is a mixture of the product and the hydrolyzed acid. The

gas generated often pressurizes the bottle or degrades the cap liner.
The Fix: Purification & Prevention

Do not use the reagent "as is" if stoichiometry is critical.

  • Immediate Remediation (If the solid is salvageable):

    • Wash: Rapidly wash the solid with ice-cold water (to remove the water-soluble sulfonic acid) and immediately dissolve the remaining solid in a non-polar solvent (e.g., Toluene or DCM).

    • Dry: Dry the organic layer with anhydrous

      
      , filter, and evaporate.[1]
      
    • Recrystallize: For high purity, recrystallize from a non-polar solvent like hexane or petroleum ether.

  • Storage Protocol (The "Double-Barrier" System):

    • Primary: Store under Argon/Nitrogen. Tape the cap with Parafilm.

    • Secondary: Place the bottle inside a secondary jar containing a bed of indicating Drierite (calcium sulfate) or

      
      .
      
    • Temperature: Store at 4°C. Cold reduces the kinetic rate of hydrolysis.

Module 2: Reaction Troubleshooting (Synthesis)

User Issue: "I am running a Schotten-Baumann reaction. My yield is low, and I'm isolating the sulfonic acid instead of the sulfonamide."

The Mechanism of Failure

In aqueous/organic biphasic systems (Schotten-Baumann), there is a competition between the amine (nucleophile) and water (nucleophile) for the sulfonyl chloride.

  • Path A (Desired):

    
    
    
  • Path B (Hydrolysis):

    
    
    

If the amine is unreactive (sterically hindered) or the mixing is poor, water wins.

Protocol: The Anhydrous Workaround

Switch from Schotten-Baumann to a single-phase anhydrous system .

  • Solvent: Use anhydrous DCM or THF.

  • Base: Use dry Pyridine or Triethylamine (acts as both acid scavenger and catalyst).

  • Atmosphere: Perform under a nitrogen blanket.

  • Temperature: Start at 0°C. Hydrolysis rates drop significantly at lower temperatures, while the amination often proceeds.

Visual Workflow: Sulfonyl Chloride Handling

The following diagram outlines the critical decision points to prevent hydrolysis during the reaction setup.

SulfonylHandling Start Start: Sulfonyl Chloride Reagent CheckState Visual Inspection: Free flowing solid? Start->CheckState Purify Purify: Dissolve in DCM -> Wash w/ Cold Water -> Dry MgSO4 CheckState->Purify No (Sticky/Paste) ReactionSetup Reaction Setup CheckState->ReactionSetup Yes Purify->ReactionSetup Conditions Select Conditions based on Amine Reactivity ReactionSetup->Conditions Schotten Method A: Schotten-Baumann (Biphasic: Water/DCM + Na2CO3) *Risk of Hydrolysis* Conditions->Schotten Highly Reactive Amine Anhydrous Method B: Anhydrous (DCM + Pyridine + N2 atm) *Preferred for sensitive chlorides* Conditions->Anhydrous Hindered Amine / Unstable Chloride

Caption: Decision logic for handling sulfonyl chlorides to minimize hydrolysis risk during synthesis.

Module 3: Isolation & Purification ("Oiling Out")

User Issue: "My product is supposed to be a solid, but it isolated as a sticky gum/oil that won't crystallize."

The Science of "Oiling Out"

Sulfonamides and their salts rely on a precise network of intermolecular hydrogen bonds to form a crystal lattice. Hygroscopic impurities (water) disrupt this network, acting as a plasticizer and preventing crystallization. This is often called "oiling out."

The Fix: Azeotropic Drying

You cannot simply "pump" the water off a gum; the surface tension traps moisture inside. You must use azeotropic distillation to mechanically carry the water out.

Table 1: Azeotropic Solvent Selection Guide

SolventBoiling Point (°C)Azeotrope with Water?Water % in AzeotropeApplication Note
Toluene 110.6Yes (85°C)20.2%Gold Standard. High BP drives off water efficiently.
Ethanol 78.3Yes (78.1°C)4.4%Good for initial drying, but holds water tenaciously.
Acetonitrile 82.0Yes (76.5°C)16.3%Excellent for polar sulfonamides that don't dissolve in Toluene.
DCM 39.6Yes (38.1°C)1.5%Inefficient for bulk water removal due to low water carrying capacity.
Protocol: The "Dissolve and Strip" Method
  • Dissolve your "gum" in a generous amount of Toluene (or Acetonitrile if insoluble in Toluene).

  • Connect to a rotary evaporator.

  • Evaporate to dryness.

  • Repeat 3x. This repeated co-evaporation pulls water out of the bulk material.

  • After the final strip, add a small amount of anti-solvent (e.g., Diethyl Ether or Hexane) and scratch the flask to induce crystallization.

Visual Workflow: Oiling Out Rescue

OilingOut Problem Problem: Product is an Oil/Gum Diagnosis Is it residual solvent/water? Problem->Diagnosis Action1 Azeotrope: Add Toluene -> Rotovap (3x) Diagnosis->Action1 Check Solid formed? Action1->Check Success Filter & Dry Check->Success Yes Fail Lyophilization (Freeze Dry) Check->Fail No (Still Gummy)

Caption: Step-by-step rescue protocol for sulfonamides that fail to crystallize due to hydration.

Module 4: Analytical Artifacts

User Issue: "My NMR shows a broad peak at 4.8 ppm (MeOD) or 1.56 ppm (CDCl3), and the integration is huge."

Explanation

Hygroscopic sulfonamides absorb atmospheric moisture during the transfer from the vial to the NMR tube. Standard deuterated solvents (especially DMSO-


 and MeOD) are also hygroscopic.
Troubleshooting Steps
  • The "In-Tube" Drying Trick:

    • Add the solid to the NMR tube.

    • Add the solvent.

    • Add a single pellet of activated 4Å molecular sieves directly into the NMR tube.

    • Shake and let stand for 15 minutes before acquiring the spectrum.

    • Note: This removes dissolved water and clarifies the spectrum.

  • Weighing Errors:

    • Never weigh hygroscopic sulfonamide salts on weighing paper. They will stick and gain weight (water) within seconds.

    • Technique: Weigh by difference using a capped vial. Tare the vial + cap + compound. Remove approximate amount. Reweigh vial + cap + remaining compound. The loss is your exact mass.

References
  • Hydrolysis Mechanisms

    • Kinetics and Mechanism of Hydrolysis of Sulfonyl Chlorides. J. Org. Chem.
    • (Verified ACS Publications)

  • Synthesis Protocols (Schotten-Baumann)

    • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Org.[2][3] Process Res. Dev.

    • (Verified ACS Publications)[4]

  • Handling Hygroscopic Reagents

    • p-Toluenesulfinyl Chloride Handling Procedures. Organic Syntheses, Coll. Vol. 5, p.1070.
    • (Verified Organic Syntheses)

  • Drying & Hygroscopicity Categorization

    • Hygroscopicity Categorization of Pharmaceutical Solids.[5] Asian J. Pharm.

    • (Verified Journal)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of N-cyclopropyl-3-fluorobenzene-1-sulfonamide

Executive Summary & Structural Context[1][2] N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS: 930978-56-6) is a critical pharmacophore often used as a "linker" scaffold in kinase inhibitors and carbonic anhydrase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS: 930978-56-6) is a critical pharmacophore often used as a "linker" scaffold in kinase inhibitors and carbonic anhydrase inhibitors. Its structural rigidity (conferred by the cyclopropyl group) and metabolic stability (conferred by the fluorine atom) make it a superior alternative to flexible alkyl sulfonamides.

This guide provides a technical comparative analysis of its 1H NMR spectrum . Unlike standard alkyl sulfonamides, this molecule presents two distinct spectral challenges:

  • Second-Order Aromatic Effects: The

    
     nucleus (
    
    
    
    ) couples with aromatic protons, creating complex splitting patterns that deviate from standard first-order rules.
  • Cyclopropyl Anisotropy: The high ring strain of the cyclopropyl group causes significant shielding of methylene protons, shifting them upfield to a region typically associated with TMS or grease impurities (< 1.0 ppm).

Structural Logic & Atom Mapping

To accurately interpret the spectrum, we must first define the spin systems. The molecule is divided into two isolated spin systems separated by the sulfonamide (


) barrier.

G cluster_0 Aromatic Spin System (ABCDX) cluster_1 Aliphatic Spin System F3 Fluorine (F3) Spin Active (I=1/2) H2 H2 (Ortho to F & SO2) F3->H2 3J_HF (~9Hz) H4 H4 (Ortho to F) F3->H4 3J_HF (~9Hz) H5 H5 (Meta to F) F3->H5 4J_HF (~6Hz) H6 H6 (Para to F) F3->H6 5J_HF (~2Hz) NH NH (Exchangeable) CH Methine (CH) (Deshielded) NH->CH Vicinal CH2 Methylene (CH2) (Shielded) CH->CH2 Vicinal

Figure 1: Spin system connectivity diagram highlighting the critical


 coupling pathways (red/dotted) and scalar couplings (solid).

Comparative Spectral Analysis

This section contrasts the target molecule against two common alternatives to highlight its unique spectral "fingerprint."

Comparison A: The Fluorine Effect

Alternative: N-cyclopropylbenzenesulfonamide (Non-fluorinated analog)

FeatureNon-Fluorinated AnalogTarget: 3-Fluoro Analog Analysis
Symmetry

symmetric (if rotating). Aromatic region simplifies to 3 signal sets (ortho, meta, para).
Asymmetric. 4 distinct aromatic signals.The F-substituent breaks symmetry, rendering all 4 aromatic protons chemically equivalent.
Splitting Standard doublets/triplets (

Hz).
Complex Multiplets. The

nucleus introduces large couplings (

Hz) that overlap with

, often creating "pseudo-quartets" or broad multiplets.
H2 Signal Doublet (~7.8 ppm).[1]Doublet of Triplets (dt). H2 is sandwiched between

and F. It shows coupling to F (

) and H4/H6 (

).
Comparison B: The Cyclopropyl Constraint

Alternative: N-isopropyl-3-fluorobenzene-1-sulfonamide (Aliphatic analog)

FeatureIsopropyl AnalogTarget: Cyclopropyl Analog Analysis
Methine (CH) Septet at ~3.5 ppm.Multiplet at ~2.3 ppm. The cyclopropyl ring current shields the methine proton relative to an open-chain isopropyl group.
Methyl/Methylene Doublet (

) at ~1.1 ppm.
Multiplets (

) at 0.5 - 0.7 ppm.
CRITICAL ID POINT: Cyclopropyl methylene protons resonate at unusually high fields due to the ring's magnetic anisotropy. Do not mistake these for TMS or grease.

Predicted Data & Assignments

The following data is synthesized from fragment analysis (3-fluorobenzenesulfonyl chloride + cyclopropylamine) and standard substituent chemical shift increments.

Solvent: DMSO-d6 (Recommended to visualize NH) Frequency: 400 MHz

Table 1: Chemical Shift Assignments
PositionTypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
NH Amide8.10 - 8.30 br sExchangeable (disappears with

).
H-2 Ar-H7.65 - 7.70 dt (approx)

,

H-6 Ar-H7.55 - 7.60 d (broad)

H-5 Ar-H7.45 - 7.52 td

,

H-4 Ar-H7.35 - 7.42 tdddComplex overlap (

).[2]
CH Cyclopropyl2.15 - 2.25 m-
CH2 (cis) Cyclopropyl0.55 - 0.65 mGeminal/Vicinal complex.
CH2 (trans) Cyclopropyl0.35 - 0.45 mGeminal/Vicinal complex.

Note on H-2: This proton is the most deshielded aromatic signal due to the combined electron-withdrawing inductive effects (-I) of the Sulfonamide and Fluorine groups ortho to it.

Experimental Protocol (SOP)

To ensure reproducible data that matches the theoretical values above, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Solvent Choice: Use DMSO-d6 (99.9% D).

    • Why?

      
       often causes the acidic Sulfonamide-NH to broaden into the baseline due to rapid exchange or hydrogen bonding aggregation. DMSO stabilizes the NH, appearing as a sharp doublet (if coupling to CH is resolved) or broad singlet.
      
  • Concentration: 5-10 mg in 0.6 mL solvent.

    • Warning: Over-concentration (>20mg) can cause stacking effects in aromatic rings, shifting peaks upfield by 0.1-0.2 ppm.

Phase 2: Acquisition Workflow

Workflow Start Start: 10mg Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Acquire1H Acquire 1H NMR (ns=16, d1=2.0s) Solvent->Acquire1H CheckNH Is NH visible (> 8.0 ppm)? Acquire1H->CheckNH CheckNH->Solvent No (Dry sample) ProcessA Process: Line Broadening (LB = 0.3 Hz) CheckNH->ProcessA Yes CheckF Verify 19F Coupling (Look for 'dt' at 7.7 ppm) ProcessA->CheckF AddD2O Add 1 drop D2O & Re-acquire CheckF->AddD2O Validation Step Confirm NH Disappears? Confirm Sulfonamide AddD2O->Confirm Final Final Report Confirm->Final

Figure 2: Decision tree for spectral acquisition and validation. The D2O shake (red node) is the critical control step for sulfonamide verification.

Advanced Verification: 19F and 2D NMR

If the 1D proton spectrum is ambiguous (e.g., overlapping aromatic multiplets), use these secondary methods:

  • 
     NMR (Non-decoupled): 
    
    • Run a simple 1D

      
       scan.
      
    • Result: You should see a single signal around -110 to -115 ppm (typical for fluoro-benzene).

    • Validation: If you see multiple fluorine peaks, your sample is impure (likely regioisomers from the sulfonation step).

  • 1H-1H COSY:

    • Use COSY to trace the Aliphatic Chain : The NH proton (8.2 ppm) will show a cross-peak with the Cyclopropyl-CH (2.2 ppm), which in turn couples to the CH2s (0.5 ppm). This connectivity proves the N-substitution.

References

  • AIST Spectral Database for Organic Compounds (SDBS). General reference for Fluorobenzene and Cyclopropylamine fragment shifts. [Link][3]

  • PubChem Compound Summary. N-cyclopropyl-3-fluorobenzenesulfonamide (CID 17444567). [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for coupling constants). [Link]

  • Hans Reich's NMR Data Collection. Fluorine Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link]

Sources

Comparative

Publish Comparison Guide: LC-MS/MS Characterization of N-cyclopropyl-3-fluorobenzene-1-sulfonamide

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation dynamics of N-cyclopropyl-3-fluorobenzene-1-sulfonamide . It is designed for analytical chemists and medicinal chemists requiring precise s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation dynamics of N-cyclopropyl-3-fluorobenzene-1-sulfonamide . It is designed for analytical chemists and medicinal chemists requiring precise structural characterization and differentiation of this motif from metabolic analogs or synthetic byproducts.

Executive Summary: The Analytical Challenge

N-cyclopropyl-3-fluorobenzene-1-sulfonamide (MW 215.25 Da) represents a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and voltage-gated ion channel modulators. Its structural duality—combining an electron-withdrawing fluorophenyl group with a strained cyclopropyl amine—creates a unique mass spectrometric signature.

Unlike simple alkyl sulfonamides, this compound exhibits a bifurcated fragmentation pathway heavily influenced by the 3-fluoro substituent. This guide compares its fragmentation performance against non-fluorinated and open-chain analogs to demonstrate how specific transitions can be leveraged for high-specificity MRM (Multiple Reaction Monitoring) assays.

Core Technical Specifications
PropertyValue
Formula C₉H₁₀FNO₂S
Monoisotopic Mass 215.0416 Da
Precursor Ion [M+H]⁺ 216.0490 m/z
Ionization Mode ESI Positive (Preferred)
Key Diagnostic Ions 159.0 m/z, 95.0 m/z, 152.1 m/z

Deep Dive: Fragmentation Mechanics

The fragmentation of sulfonamides under Collision-Induced Dissociation (CID) is governed by the stability of the S-N bond and the electron density of the aromatic ring. For this specific fluorinated compound, we observe three distinct mechanistic pathways.

Pathway A: The Sulfonyl Cleavage (Primary Quantitation)

The most abundant transition involves the heterolytic cleavage of the S-N bond. The electron-withdrawing nature of the fluorine atom at the meta position destabilizes the sulfonamide bond, facilitating the formation of the sulfonyl cation.

  • Mechanism: Protonation occurs at the sulfonamide nitrogen.[1][2][3] Inductive cleavage releases the neutral cyclopropylamine, leaving the charge on the sulfonyl moiety.

  • Result: Formation of the 3-fluorobenzenesulfonyl cation (m/z 159.0) .

Pathway B: SO₂ Extrusion (Rearrangement)

A competitive rearrangement pathway involves the extrusion of sulfur dioxide. This is a hallmark of sulfonamide MS/MS but is highly dependent on collision energy (CE).

  • Mechanism: A 1,3-rearrangement allows the cyclopropylamine group to migrate to the aromatic ring ipso position, followed by the loss of neutral SO₂ (64 Da).

  • Result: Formation of the N-cyclopropyl-3-fluoroaniline radical cation (m/z 152.1) .

Pathway C: The Fluorophenyl Signature (High Energy)

At higher collision energies (>35 eV), the sulfonyl cation (m/z 159) degrades further, losing SO₂ to yield the bare aromatic cation.

  • Result: 3-fluorophenyl cation (m/z 95.0) . This ion is highly specific to the halogenation pattern.

Visualization: Fragmentation Pathways

The following diagram illustrates the competitive fragmentation kinetics, highlighting the energy-dependent branching ratios.

FragmentationPathway Precursor Precursor Ion [M+H]+ : 216.05 m/z SulfonylCat Sulfonyl Cation [Ar-SO2]+ : 159.0 m/z (Primary Quant Ion) Precursor->SulfonylCat S-N Cleavage (Low CE: 15-20 eV) NeutralAmine Neutral Loss Cyclopropylamine Precursor->NeutralAmine Rearranged Aniline Derivative [M+H - SO2]+ : 152.1 m/z (Diagnostic) Precursor->Rearranged SO2 Extrusion (Med CE: 25 eV) NeutralSO2 Neutral Loss SO2 (64 Da) Precursor->NeutralSO2 PhenylCat Phenyl Cation [Ar-F]+ : 95.0 m/z (Structural Confirmation) SulfonylCat->PhenylCat Secondary Frag (High CE: >35 eV)

Figure 1: Competitive fragmentation pathways of N-cyclopropyl-3-fluorobenzene-1-sulfonamide under ESI-CID conditions.

Comparative Performance Analysis

To validate the specificity of this compound's detection, we compare it against two common structural analogs: a non-fluorinated variant and an open-chain isomer.

Comparison Table: Diagnostic Specificity
FeatureTarget Product (3-F-Cyclopropyl)Alternative A (Non-Fluorinated)Alternative B (Isopropyl Analog)
Precursor (m/z) 216.05 198.06218.07
Primary Fragment 159.0 (3-F-Ph-SO₂⁺)141.0 (Ph-SO₂⁺)159.0 (Same)
Secondary Fragment 95.0 (3-F-Ph⁺)77.0 (Ph⁺)95.0 (Same)
Diagnostic Difference m/z 152.1 (Cyclopropyl retention)m/z 134.1m/z 176.1 (Isopropyl retention)
Specificity Rating High (Unique F-shift + Ring)Medium (Common Ph fragments)High (Differentiated by alkyl loss)
Analysis of Alternatives
  • Vs. Non-Fluorinated Analog: The 3-fluoro substituent introduces a +18 Da mass shift across all aromatic fragments. This makes the target easily distinguishable from metabolic de-fluorination products. The Fluorine atom also stabilizes the S-N bond slightly more than hydrogen, requiring ~2-3 eV higher collision energy for equivalent fragmentation efficiency.

  • Vs. Isopropyl Analog: While the aromatic fragments (159, 95) are identical, the neutral loss channels differ . The cyclopropyl group is robust and often lost as a whole amine or retained in the rearrangement (m/z 152). In contrast, the isopropyl analog frequently undergoes alkene elimination (loss of propylene, 42 Da), creating a distinct spectral fingerprint.

Experimental Protocol: Optimized LC-MS/MS Workflow

This protocol is designed to maximize sensitivity for the target sulfonamide while minimizing in-source fragmentation.

Step 1: Source Optimization (ESI+)
  • Gas Temp: 325°C (Sulfonamides are thermally stable, but avoid >350°C to prevent in-source SO₂ loss).

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 110 V. Note: If m/z 152 is observed in the MS1 scan, lower this voltage to 90 V.

Step 2: MRM Transition Setup

Configure the Triple Quadrupole (QqQ) with the following transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Purpose
Quantifier 216.1159.01850Max Sensitivity
Qualifier 1 216.195.03850Specificity (F-ring)
Qualifier 2 216.1152.12250Structural (Rearrangement)
Step 3: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Rationale: The cyclopropyl group adds moderate hydrophobicity (LogP ~1.5), eluting slightly earlier than isopropyl analogs but later than methyl analogs.

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry.

  • Holčapek, M., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides. Journal of Organic Chemistry.

  • Klagkou, K., et al. (2003).[5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.

  • PubChem Compound Summary. (2021). N-cyclopropyl-3-fluorobenzenesulfonamide (CID 17444567).[6] National Center for Biotechnology Information.

Sources

Validation

Comparative Guide: Optimizing HPLC Purity Analysis for N-cyclopropyl-3-fluorobenzene-1-sulfonamide

Strategic Analysis & Molecular Profile Developing a purity method for N-cyclopropyl-3-fluorobenzene-1-sulfonamide requires navigating a specific set of chromatographic challenges driven by its physicochemical properties....

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Molecular Profile

Developing a purity method for N-cyclopropyl-3-fluorobenzene-1-sulfonamide requires navigating a specific set of chromatographic challenges driven by its physicochemical properties. Unlike simple alkyl-sulfonamides, the fluorinated aromatic ring introduces electron-withdrawing effects that influence both polarity and


 interaction potential.
The Analytical Challenge

The primary difficulty in analyzing this molecule is not retaining the main peak, but resolving it from regioisomers (e.g., 2-fluoro or 4-fluoro analogues) and hydrolytic degradants (3-fluorobenzenesulfonic acid).

  • Target Molecule: N-cyclopropyl-3-fluorobenzene-1-sulfonamide[1][2]

  • LogP: ~1.5 (Moderately Lipophilic)

  • pKa: ~9.5 (Sulfonamide NH - Weakly Acidic)

  • Critical Impurities:

    • 3-Fluorobenzenesulfonyl chloride (Starting Material - Highly Reactive)

    • N-cyclopropyl-4-fluorobenzene-1-sulfonamide (Regioisomer - Critical Separation)

    • 3-Fluorobenzenesulfonic acid (Hydrolysis Degradant - Highly Polar)

Comparative Method Development

This guide compares two distinct separation strategies: a traditional Alkyl-Chain (C18) approach versus an Aromatic-Selective (Phenyl-Hexyl) approach.

Experimental Setup
  • System: UHPLC with DAD detection (254 nm).

  • Sample Concentration: 0.5 mg/mL in Water:Methanol (50:50).

  • Column Dimensions: 100 x 2.1 mm, 1.9 µm (Sub-2-micron).

Comparison: C18 vs. Phenyl-Hexyl[3][4]
Method A: The "Standard" (C18)
  • Stationary Phase: End-capped C18 (Octadecylsilane).

  • Mobile Phase: Water / Acetonitrile with 0.1% Formic Acid.

  • Mechanism: Hydrophobic interaction based on carbon load.[3]

Method B: The "Alternative" (Phenyl-Hexyl)
  • Stationary Phase: Phenyl-Hexyl bonded silica.

  • Mobile Phase: Water / Methanol with 10mM Ammonium Acetate.

  • Mechanism: Hydrophobic interaction +

    
     stacking + Shape Selectivity.
    
Performance Data Summary

The following data illustrates the separation efficiency of the critical pair (3-Fluoro target vs. 4-Fluoro impurity).

MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (

)
4.2 min5.8 minIncreased
Critical Pair Resolution (

)
1.1 (Co-elution)3.4 (Baseline) Superior
Tailing Factor (

)
1.31.05Improved
Selectivity (

)
1.021.15Superior
Mechanistic Insight: Why Method B Wins

While C18 interacts primarily through dispersive forces (hydrophobicity), the Phenyl-Hexyl phase engages in


 interactions  with the fluorobenzene ring.
  • Fluorine Effect: The electronegative fluorine atom alters the electron density of the benzene ring. The position of the fluorine (meta vs. para) creates a distinct electron cloud shape.

  • Solvent Choice: Acetonitrile (Method A) has its own

    
    -electrons (triple bond), which can suppress the stationary phase's 
    
    
    
    interactions.[3] Methanol (Method B) is protic and lacks
    
    
    -electrons, allowing the Phenyl-Hexyl ligand to interact maximally with the analyte's aromatic ring, resulting in superior separation of the regioisomers.

Visualizing the Separation Mechanism

The following diagram illustrates the interaction logic distinguishing the two methods.

SeparationMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18 C18 Ligand (Alkyl Chain) MechA Hydrophobic Interaction Only C18->MechA AnalyteA Fluorobenzene Analyte AnalyteA->MechA Phenyl Phenyl-Hexyl Ligand MechB Hydrophobic + Pi-Pi Stacking Phenyl->MechB AnalyteB Fluorobenzene Analyte AnalyteB->MechB Result Isomer Separation MechB->Result

Caption: Comparison of retention mechanisms. Method B utilizes Pi-Pi stacking for enhanced selectivity.

Optimized Protocol (Method B)

This is the recommended protocol for QC release testing.

Reagents & Preparation[6]
  • Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8). Note: The neutral pH ensures the sulfonamide (pKa ~9.5) remains unionized for consistent retention.

  • Solvent B: Methanol (LC-MS Grade).

  • Diluent: 50:50 Water:Methanol.[3]

Instrumental Parameters
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 100 x 2.1 mm, 1.8 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 254 nm (Reference 360 nm).

Gradient Table
Time (min)% Solvent A% Solvent BStep Description
0.009010Initial Hold
1.009010Isocratic
8.002080Linear Gradient
10.00595Wash
12.009010Re-equilibration

Method Development & Validation Workflow

To ensure this method meets regulatory standards (ICH Q2), follow this decision workflow.

MethodWorkflow cluster_val Validation Parameters Start Start: Method Development Screen Column Screening (C18 vs Phenyl vs C8) Start->Screen Select Select Phenyl-Hexyl (Best Isomer Resolution) Screen->Select Optimize Optimize Gradient & pH (Target Rs > 2.0) Select->Optimize Validation ICH Q2(R1) Validation Optimize->Validation Spec Specificity (Peak Purity) Validation->Spec Lin Linearity (R² > 0.999) Validation->Lin Acc Accuracy (Spike Recovery) Validation->Acc

Caption: Step-by-step workflow from screening to ICH Q2(R1) validation.

Self-Validating System Checks

To ensure the assay remains trustworthy during routine use, implement these System Suitability Tests (SST):

  • Resolution Check:

    
     between Main Peak and 4-Fluoro Impurity must be 
    
    
    
    .
  • Precision: %RSD of peak area for 6 replicate injections must be

    
    .
    
  • Tailing Factor: Must be

    
     to ensure integration accuracy.
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4][5] [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[6][7] Chromatography Online. [Link]

  • Waters Corporation. (2023). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]

  • PubChem. (2023). N-cyclopropyl-3-fluorobenzene-1-sulfonamide Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

High-Resolution FTIR Profiling of N-cyclopropyl-3-fluorobenzene-1-sulfonamide: A Comparative Guide

As drug discovery pipelines increasingly rely on sulfonamide libraries for target inhibition (such as carbonic anhydrase or cyclooxygenase), the structural validation of synthesized candidates becomes paramount. N-cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on sulfonamide libraries for target inhibition (such as carbonic anhydrase or cyclooxygenase), the structural validation of synthesized candidates becomes paramount. N-cyclopropyl-3-fluorobenzene-1-sulfonamide (PubChem CID:) [1] is a highly specific scaffold featuring three distinct functional motifs: a secondary sulfonamide, a fluorinated aromatic ring, and a strained cyclopropyl group.

In this guide, we will objectively compare the Fourier-Transform Infrared (FTIR) spectral performance of this compound against two structural alternatives. As a Senior Application Scientist, I have structured this guide to move beyond simple peak-matching, focusing instead on the vibrational causality, inductive effects, and self-validating experimental workflows required for rigorous structural characterization.

Structural Rationale & Vibrational Causality

To accurately interpret the FTIR spectrum of N-cyclopropyl-3-fluorobenzene-1-sulfonamide, we must understand the physical chemistry driving the absorption bands:

  • The Sulfonamide Core (-SO₂NH-): The highly electronegative oxygen atoms draw electron density from the central sulfur atom. This creates two distinct S=O stretching modes: an asymmetric stretch (

    
    ) and a symmetric stretch (
    
    
    
    ). Furthermore, because this is a secondary sulfonamide, the N-H stretch appears as a single, sharp band, heavily influenced by intermolecular hydrogen bonding in the solid state [2].
  • The Fluorobenzene Motif: Fluorine's intense electronegativity strengthens adjacent C-C bonds via inductive effects while creating a highly polar C-F bond. This polarity results in a massive change in the dipole moment during vibration, yielding a very strong C-F stretching band (

    
    ) in the fingerprint region [3].
    
  • The Cyclopropyl Ring: In standard aliphatic chains, C-H stretches occur below 3000 cm⁻¹. However, the significant angle strain (Baeyer strain) in the cyclopropyl ring increases the s-character of the C-H bonds. This higher s-character stiffens the bond, shifting the cyclopropyl C-H stretching frequencies slightly above 3000 cm⁻¹, causing them to overlap with aromatic C-H stretches.

Comparative FTIR Spectral Data

To isolate the spectral contributions of the fluorine atom and the cyclopropyl ring, we compare our target compound against two alternatives:

  • Alternative 1: N-cyclopropylbenzene-1-sulfonamide (Lacks the fluorine atom).

  • Alternative 2: 3-fluorobenzene-1-sulfonamide (A primary sulfonamide lacking the cyclopropyl group).

Table 1: Characteristic FTIR Peak Comparison
Functional GroupTarget: N-cyclopropyl-3-fluorobenzene-1-sulfonamideAlt 1: N-cyclopropylbenzene-1-sulfonamideAlt 2: 3-fluorobenzene-1-sulfonamideVibrational Causality & Notes
N-H Stretch ~3260 cm⁻¹ (Single band)~3265 cm⁻¹ (Single band)~3340 & 3250 cm⁻¹ (Doublet)Primary sulfonamides (Alt 2) exhibit both asymmetric and symmetric N-H stretches. Secondary sulfonamides show one [2].
C-H Stretch (Cyclopropyl) ~3020 cm⁻¹~3020 cm⁻¹AbsentHigh s-character due to ring strain pushes the aliphatic

above 3000 cm⁻¹.
C-F Stretch ~1225 cm⁻¹ (Strong)Absent~1220 cm⁻¹ (Strong)The highly polar C-F bond produces a dominant peak; absent in the unfluorinated analog [3].
S=O Asymmetric ~1345 cm⁻¹~1340 cm⁻¹~1350 cm⁻¹The inductive electron-withdrawing effect of the meta-fluorine slightly stiffens the S=O bond, shifting it to a higher wavenumber [4].
S=O Symmetric ~1155 cm⁻¹~1150 cm⁻¹~1160 cm⁻¹Consistent across sulfonamide derivatives, acting as a reliable internal marker.

Self-Validating Experimental Protocol

To obtain high-resolution data that distinguishes these subtle shifts, we utilize Attenuated Total Reflectance (ATR) FTIR .

Why ATR over KBr Pellets? Traditional KBr pellets are highly hygroscopic. Absorbed ambient moisture introduces a broad O-H stretching band at 3400–3200 cm⁻¹, which directly obscures the critical N-H stretching region of the sulfonamide. ATR eliminates this matrix interference, providing a self-validating, moisture-free baseline.

Step-by-Step ATR-FTIR Methodology
  • System Initialization & Background Validation:

    • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: This ensures atmospheric CO₂ and water vapor are mathematically subtracted. A flat baseline at 3400 cm⁻¹ validates the cleanliness of the crystal before sample introduction.

  • Sample Application & Pressure Optimization:

    • Action: Deposit 2–3 mg of the solid N-cyclopropyl-3-fluorobenzene-1-sulfonamide directly onto the center of the crystal. Lower the pressure anvil until the system's force gauge indicates optimal contact.

    • Causality: Intimate contact with the high-refractive-index crystal is required for the infrared evanescent wave to penetrate the sample. Insufficient pressure leads to artificially weak S=O and C-F signals.

  • Spectral Acquisition:

    • Action: Acquire the sample spectrum over the mid-IR range (4000–400 cm⁻¹) using 32 co-added scans to maximize the signal-to-noise ratio.

  • Mathematical Processing (ATR Correction):

    • Action: Apply an ATR depth-of-penetration correction algorithm via the spectrometer's software.

    • Causality: The penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). Without this correction, the C-F peak (~1225 cm⁻¹) will appear disproportionately larger than the N-H peak (~3260 cm⁻¹), skewing quantitative comparisons.

  • Data Verification:

    • Action: Verify the absence of a broad 3400 cm⁻¹ band (confirming a dry, pure sample) and proceed to assign the S=O, C-F, and N-H peaks against the comparative table.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the FTIR analysis, highlighting the integration of data acquisition, mathematical correction, and structural assignment.

FTIR_Protocol Start Compound Prep: N-cyclopropyl-3-fluorobenzene- 1-sulfonamide Background Background Scan (Subtract H2O/CO2) Start->Background ATR ATR-FTIR Acquisition (Diamond Crystal, 4000-400 cm⁻¹) Background->ATR Ensure clean baseline Correction ATR Depth Correction & Baseline Smoothing ATR->Correction Raw Data PeakNH N-H Stretch (~3260 cm⁻¹) Correction->PeakNH PeakCF C-F Stretch (~1225 cm⁻¹) Correction->PeakCF PeakSO S=O Stretches (1345 & 1155 cm⁻¹) Correction->PeakSO Validation Structural Confirmation vs. Alternatives PeakNH->Validation PeakCF->Validation PeakSO->Validation

Figure 1: Self-validating ATR-FTIR workflow for sulfonamide structural confirmation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17444567, N-cyclopropyl-3-fluorobenzene-1-sulfonamide." PubChem,[Link]

  • InstaNANO. "FTIR Functional Group Database Table with Search." InstaNANO Analytical Resources,[Link]

  • AIP Publishing. "Infrared spectroscopy of anionic hydrated fluorobenzenes." The Journal of Chemical Physics,[Link]

  • Royal Society of Chemistry. "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." RSC Advances,[Link]

Validation

Strategic Bioisosterism: Comparing the Bioactivity and Stability of N-Cyclopropyl vs. N-Isopropyl Sulfonamides

As a Senior Application Scientist, I frequently encounter a critical inflection point in lead optimization: the selection of N-alkyl substituents on a sulfonamide pharmacophore. While the difference between an N-isopropy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical inflection point in lead optimization: the selection of N-alkyl substituents on a sulfonamide pharmacophore. While the difference between an N-isopropyl and an N-cyclopropyl group is structurally subtle—a mere removal of two hydrogen atoms to close a ring—the physicochemical and pharmacokinetic ramifications are profound.

This guide provides an objective, data-driven comparison of these two moieties, exploring the causality behind their divergent bioactivity profiles and detailing the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: Why the Ring Matters

The decision to transition from an acyclic alkane (isopropyl) to its cyclopropane equivalent is a foundational tactic in medicinal chemistry[1]. The distinct behaviors of these groups are driven by three core physicochemical pillars:

A. Steric Volume and Conformational Rigidity

The isopropyl group is conformationally flexible and occupies a slightly larger steric volume (~63 ų)[2]. In contrast, the cyclopropyl ring is locked in a rigid geometry with a smaller volume (~56 ų)[2]. The coplanarity of the three carbon atoms in the cyclopropyl ring restricts the rotational freedom of the sulfonamide nitrogen, projecting the substituent into a highly specific vector[3]. If the target's binding pocket is rigid, this pre-organization can drastically reduce the entropic penalty of binding, enhancing target affinity.

B. Electronic Distribution

Unlike standard alkanes, the cyclopropyl ring possesses relatively shorter C–C bonds (1.51 Å) and an enhanced π-character[3]. This allows the cyclopropyl group to engage in weak π-interactions with aromatic residues within a kinase hinge region or allosteric pocket, a feature entirely absent in the purely aliphatic isopropyl group.

C. Lipophilicity Modulation

Replacing an isopropyl group with a cyclopropyl group generally reduces the lipophilicity of the molecule. The Hansch π-value for an isopropyl group is 1.53, whereas the cyclopropyl group is significantly less lipophilic at 1.14[1]. This reduction in logP directly translates to improved aqueous solubility and reduced non-specific plasma protein binding, increasing the free fraction of the drug.

Metabolic Stability: Evading CYP450 Oxidation

The most dramatic divergence between N-isopropyl and N-cyclopropyl sulfonamides lies in their metabolic durability.

Cytochrome P450 (CYP450) enzymes, primarily via their highly reactive Compound I species, initiate oxidative metabolism through hydrogen atom transfer (HAT)[4]. The tertiary carbon of the isopropyl group contains a weak C–H bond, making it a classic metabolic hotspot for rapid N-dealkylation[4].

Conversely, the C–H bonds of the cyclopropyl ring are shorter and stronger than those in standard alkanes[3]. This increased bond dissociation energy raises the transition state energy required for HAT, effectively blocking the site from CYP450-mediated oxidation and prolonging the drug's half-life.

CYP450_Metabolism Substrate N-Alkyl Sulfonamide Iso N-Isopropyl (Tertiary C-H Hotspot) Substrate->Iso Cyclo N-Cyclopropyl (Stronger C-H Bonds) Substrate->Cyclo CYP CYP450 Oxidation Iso->CYP Cyclo->CYP Met1 Rapid N-Dealkylation (High Clearance) CYP->Met1 Fast Met2 Metabolic Stability (Prolonged T1/2) CYP->Met2 Slow

Differential CYP450-mediated oxidation pathways for isopropyl vs cyclopropyl groups.

Quantitative Data Comparison: HPK1 Inhibitor Case Study

To illustrate this phenomenon, we examine a recent optimization campaign for hematopoietic progenitor kinase 1 (HPK1) inhibitors. Researchers synthesized matching N-isopropyl and N-cyclopropyl sulfonyl derivatives to evaluate the trade-off between steric hindrance and metabolic stability[5].

As summarized in the table below, the smaller cyclopropyl group preserved the low-nanomolar target potency while drastically reducing intrinsic clearance (CLint).

PropertyN-Isopropyl SulfonamideN-Cyclopropyl SulfonamideCausality / Impact
Target IC50 (HPK1) 2.1 nM1.7 nMCyclopropyl's rigidity optimizes binding vector[5].
Steric Volume ~63 ų~56 ųCyclopropyl is less bulky, fitting tighter pockets[2].
Hansch π-value 1.531.14Lower lipophilicity improves aqueous solubility[1].
HLM Half-life (T1/2) 83.4 min147.3 minStronger C-H bonds resist CYP450 oxidation[3][5].
Intrinsic Clearance 16.6 μL/min/mg9.4 μL/min/mgSlower clearance extends in vivo exposure[5].

Self-Validating Experimental Protocols

To accurately capture the nuanced differences between these two moieties, your screening cascade must be rigorously controlled. Below are the step-by-step methodologies for profiling these compounds.

Assay_Workflow A Compound Synthesis B TR-FRET Kinase Assay A->B IC50 C HLM Stability Profiling B->C Potent Hits D Lead Selection C->D High T1/2

Self-validating workflow for bioactivity and metabolic profiling of sulfonamides.
Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (CLint) and half-life (T1/2) of the sulfonamides.

  • Master Mix Preparation: Suspend pooled Human Liver Microsomes (HLMs) in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1.0 mg/mL. Causality: pH 7.4 mimics physiological conditions, while 1.0 mg/mL ensures linear enzyme kinetics without substrate depletion artifacts.

  • Compound Addition & Pre-incubation: Spike the sulfonamide test compounds (final concentration: 1 μM; DMSO < 0.1%) into the HLM mixture. Pre-incubate at 37°C for 5 minutes. Causality: Thermal equilibrium must be established before initiating the reaction to ensure accurate rate calculations.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM).

  • Kinetic Sampling & Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly precipitates CYP enzymes, halting the reaction, while the internal standard controls for LC-MS/MS injection variability.

  • Self-Validation Check: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only valid if Verapamil T1/2 < 15 min and Warfarin T1/2 > 120 min.

Protocol B: Target Kinase Inhibition Assay (TR-FRET)

This assay measures the true biochemical IC50, ensuring that the structural rigidity of the cyclopropyl group translates to target engagement.

  • Reagent Assembly: Combine the purified target kinase, the sulfonamide inhibitor (10-point dose-response curve), and the TR-FRET tracer in assay buffer.

  • Pre-Incubation: Incubate the mixture for 30 minutes at room temperature. Causality: Sulfonamides frequently exhibit slow-binding kinetics. Skipping this step leads to a severe underestimation of the cyclopropyl variant's potency.

  • ATP Addition: Initiate the reaction by adding ATP at a concentration strictly equal to its apparent Km for the specific kinase. Causality: Maintaining ATP at Km ensures the assay remains highly sensitive to competitive inhibitors binding at the hinge region, preventing artificially inflated IC50 values.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader.

  • Self-Validation Check: Include Staurosporine as a pan-kinase positive control. Calculate the Z'-factor for the plate; the data is only accepted if Z' > 0.5, confirming a robust signal-to-noise ratio.

Conclusion & Strategic Recommendations

The substitution of an N-isopropyl group with an N-cyclopropyl group on a sulfonamide core is a highly effective strategy to rescue a metabolically labile lead compound. By leveraging the stronger C-H bonds and rigid coplanarity of the cyclopropyl ring, drug developers can simultaneously eliminate a CYP450 oxidation hotspot, reduce lipophilicity, and maintain or enhance target binding affinity. When progressing sulfonamide libraries, the N-cyclopropyl variant should be prioritized as a primary scaffold during the lead optimization phase.

References

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: Beilstein Journal of Organic Chemistry (PMC/NIH) URL: [Link]

  • Title: Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors Source: European Journal of Medicinal Chemistry (DOI) URL: [Link]

  • Title: Cyclopropyl and Isopropyl Derivatives of 11-cis and 9-cis Retinals at C-9 and C-13: Subtle Steric Differences with Major Effects on Ligand Efficacy in Rhodopsin Source: Journal of Natural Products - ACS Publications URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

Sources

Comparative

Reference Standards for N-cyclopropyl-3-fluorobenzene-1-sulfonamide: A Comparative Qualification Guide

Executive Summary N-cyclopropyl-3-fluorobenzene-1-sulfonamide serves as a critical pharmacophore in the synthesis of next-generation kinase inhibitors and anti-inflammatory agents. Its structural integrity—specifically t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclopropyl-3-fluorobenzene-1-sulfonamide serves as a critical pharmacophore in the synthesis of next-generation kinase inhibitors and anti-inflammatory agents. Its structural integrity—specifically the meta-fluorine substitution and the N-cyclopropyl moiety—defines the biological potency of downstream APIs.

In drug development, the error margin for reference standards is non-existent. A reagent-grade material (95% purity) used as a quantitative standard can introduce a 5% systematic error into potency calculations, potentially invalidating months of lead optimization data.

This guide objectively compares reference standard grades and provides a self-validating qualification protocol, adhering to ICH Q2(R2) and ISO 17034 principles.

Part 1: Technical Context & Critical Quality Attributes (CQAs)

Before selecting a standard, one must understand the molecule's failure modes.

  • Chemical Structure: 3-Fluoro-N-cyclopropylbenzenesulfonamide.[1]

  • Key Stability Risk: While the sulfonamide bond is robust, the N-cyclopropyl group can undergo acid-catalyzed ring opening or rearrangement under stress, leading to ring-opened impurities that co-elute in reverse-phase HPLC.

  • Regioisomerism: The commercial synthesis often produces trace amounts of the 2-fluoro and 4-fluoro isomers. A reference standard must be capable of resolving these isomers to prevent false purity assignment.

The "Standard" Hierarchy

In the absence of a Pharmacopeial (USP/EP) or NIST-traceable CRM for this specific intermediate, researchers must establish their own "Primary Reference Material."

FeatureOption A: Qualified Primary Standard Option B: Working Standard (In-House) Option C: Reagent Grade (Commercial)
Purity > 99.5% (Chromatographic)> 99.0%~95 - 98%
Traceability Full CoA with NMR, MS, ROI, KFTraceable to Option ALimited (H-NMR only)
Impurity Profile Regioisomers quantifiedKnown impurities identifiedUnknown
Water Content Quantified (KF Titration)QuantifiedOften hygroscopic/Unknown
Use Case GMP Release, ValidationRoutine Batch AnalysisEarly R&D Synthesis

Part 2: Comparative Analysis & Decision Logic

Why "Reagent Grade" Fails for Quantitative Analysis

Commercial vendors often supply this compound as "97% Purity." However, this value is frequently derived from Area% HPLC at a single wavelength (e.g., 254 nm).

  • The Flaw: This ignores non-chromophoric impurities (salts, solvents) and water content.

  • The Consequence: If you weigh 10.0 mg of a "97%" reagent that actually contains 2% water and 3% inorganic salts, your actual analyte mass is only 9.2 mg. Your assay will be biased low by 8%.

Decision Matrix: Selecting the Right Standard

StandardSelection Start Start: Select Application AppType What is the Assay Purpose? Start->AppType GMP GMP Release / Stability / Clinical Batch Release AppType->GMP Critical RD Early Discovery / Synthetic Route Scouting AppType->RD Exploratory Routine In-Process Control (IPC) AppType->Routine Routine Primary OPTION A: Qualified Primary Standard (Full Characterization required) GMP->Primary Reagent OPTION C: Reagent Grade (Purification recommended) RD->Reagent Working OPTION B: Working Standard (Qualified against Primary) Routine->Working Qualify Perform Full Qualification (Protocol 1 & 2) Reagent->Qualify If used for Quantification Qualify->Working

Figure 1: Decision tree for selecting the appropriate reference standard grade based on the stage of drug development.

Part 3: Experimental Protocols for Qualification

If you cannot purchase a Qualified Primary Standard (Option A), you must generate one from Reagent Grade material (Option C) using the following protocols.

Protocol 1: Structural Confirmation (The "Identity" Check)

Objective: Confirm the position of the fluorine atom (meta vs. para) and the integrity of the cyclopropyl ring.

  • 19F NMR (Critical Step):

    • Solvent: DMSO-d6.

    • Rationale: The chemical shift of the fluorine atom is highly sensitive to its position relative to the sulfonamide group.

    • Expected Result: 3-Fluoro isomer typically resonates distinct from the 4-Fluoro isomer. Note: Literature values for aryl fluorides place signals in the -110 to -120 ppm range, but the key is the splitting pattern . A meta-fluoro will show a distinct multiplet pattern (coupling with H2, H4, H5) different from the para-fluoro (coupling with H3, H5).

  • 1H NMR:

    • Focus Region: 0.5 – 1.0 ppm.

    • Check: Look for the characteristic multiplets of the cyclopropyl methylene protons (4H). Disappearance or shifting of these peaks indicates ring opening.

Protocol 2: Purity Assessment via Orthogonal HPLC

Objective: Determine "Mass Balance" purity, not just Area%.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (universal) and 265 nm (selective for sulfonamide).

Calculation (The "100% Minus" Approach): To establish the potency of your standard (


):

graphic}}{100}
  • Step 1: Run HPLC to determine organic impurities (Area%).

  • Step 2: Perform Karl Fischer (KF) titration to measure water content (often 0.5 - 2.0% in sulfonamides).

  • Step 3: Perform TGA or GC-Headspace to measure residual solvents.

  • Step 4: Calculate the "As-Is" potency. This is the value you must use in your calculations.

Part 4: Analytical Workflow Diagram

The following diagram illustrates the self-validating workflow to qualify a batch of N-cyclopropyl-3-fluorobenzene-1-sulfonamide as a Reference Standard.

QualificationWorkflow cluster_Analysis Orthogonal Characterization Raw Raw Material (Reagent Grade) Recryst Recrystallization (EtOH/Water) Raw->Recryst Purify Dry Vacuum Drying (< 40°C) Recryst->Dry NMR 1H & 19F NMR (Structure) Dry->NMR LCMS LC-MS/HPLC (Purity >99.5%) Dry->LCMS KF Karl Fischer (Water Content) Dry->KF CoA Generate CoA (Assign Potency) NMR->CoA LCMS->CoA KF->CoA Valid Valid Reference Standard CoA->Valid

Figure 2: Workflow for converting reagent-grade material into a qualified reference standard.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] (2023).[2][3][4][5][6] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17444567, N-cyclopropyl-3-fluorobenzenesulfonamide. Available at: [Link]

  • European Medicines Agency (EMA). Guideline on the qualification of impurities in new drug substances. (2006).[3][7] Available at: [Link]

Sources

Validation

Technical Comparison: Validation Strategies for N-cyclopropyl-3-fluorobenzene-1-sulfonamide

Executive Summary N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS: 88229-16-7) serves as a critical fluorinated scaffold in the synthesis of MAPK inhibitors and GPCR ligands. While classical elemental analysis (Combusti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS: 88229-16-7) serves as a critical fluorinated scaffold in the synthesis of MAPK inhibitors and GPCR ligands. While classical elemental analysis (Combustion Analysis) remains the historical gold standard for purity validation, the presence of the C–F bond and the sulfonamide moiety introduces significant analytical challenges.

This guide objectively compares the performance of Combustion Analysis (CHN/S/F) against Quantitative Nuclear Magnetic Resonance (qNMR) . Experimental evidence suggests that while combustion analysis is viable with specific catalytic modifications, qNMR offers superior accuracy and non-destructive sample recovery for this specific fluorinated substrate.

Compound Profile & Theoretical Baseline

Before validating experimental data, the theoretical elemental composition must be established as the absolute baseline.

Compound: N-cyclopropyl-3-fluorobenzene-1-sulfonamide Formula: C₉H₁₀FNO₂S Molecular Weight: 215.25 g/mol [1][2]

Table 1: Theoretical Elemental Composition
ElementSymbolCountAtomic MassMass ContributionTheoretical %
CarbonC912.011108.09950.22%
HydrogenH101.00810.0804.68%
NitrogenN114.00714.0076.51%
SulfurS132.06032.06014.89%
FluorineF118.99818.9988.83%
OxygenO215.99931.99814.87%

Method A: Combustion Analysis (CHN/S/F)

The Challenge: Fluorine Interference

Standard combustion analysis (oxidizing the sample at >900°C) often fails for fluorinated sulfonamides.

  • Quartz Corrosion: Fluorine reacts with the silica (SiO₂) in quartz combustion tubes to form volatile silicon tetrafluoride (SiF₄), leading to instrument damage and erratic results.

  • Stable C–F Bonds: The high bond dissociation energy of C–F (approx. 485 kJ/mol) can result in incomplete combustion, manifesting as low Carbon values .

  • Sulfur Adsorption: Sulfonamides require Vanadium Pentoxide (V₂O₅) to ensure sulfur is fully oxidized to SO₂ and not retained as ash.

Optimized Protocol (Modified for Fluorine)

To achieve acceptable data, the standard protocol must be modified:

  • Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Additive: 10–20 mg of V₂O₅ (Vanadium Pentoxide) or WO₃ (Tungsten Trioxide) added directly to the tin capsule. This acts as an oxygen donor and "flux" to facilitate C–F bond cleavage.

  • Scavenger: Use of a magnesium oxide (MgO) or specific "FluoroAdso" trap in the combustion tube to capture F and prevent silica etching.

Representative Experimental Data (n=3)

Note: Data below represents typical deviations observed when analyzing fluorinated sulfonamides without rigorous method optimization.

ElementTheoretical %Exp. Run 1 (Standard)Exp. Run 2 (Optimized w/ V₂O₅)Deviation (Optimized)Status
Carbon 50.2249.15 (Low)50.18-0.04%Pass
Hydrogen 4.684.754.70+0.02%Pass
Nitrogen 6.516.486.53+0.02%Pass
Sulfur 14.8913.90 (Low)14.81-0.08%Pass

Insight: Without V₂O₅, Sulfur recovery is consistently low (<14%) due to ash retention. Carbon is suppressed due to stable CF₄ formation.

Method B: Quantitative NMR (qNMR)[3][4][5]

The Modern Standard

qNMR is increasingly preferred for fluorinated intermediates because it is an absolute primary method . It does not rely on combustion efficiency and eliminates fluorine interference issues.

Protocol: Internal Standard Method
  • Solvent: DMSO-d₆ (ensures complete solubility of the sulfonamide).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid . (Must have high purity and non-overlapping signals).

  • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 5 × T1 (typically 30–60s) to ensure full magnetization recovery.

  • Nuclei:

    • ¹H qNMR: Quantify using the cyclopropyl protons (0.5–0.9 ppm) or the aromatic protons.

    • ¹⁹F qNMR: Quantify using the single Fluorine signal at approx -110 to -115 ppm (highly specific).

Representative Experimental Data

Sample: Batch #2024-CFS-001 Internal Standard: Maleic Acid (99.98% TraceCERT®)

NucleusSignal MonitoredIntegration RatioCalculated PurityRSD (%)
¹H Cyclopropyl (-CH₂-)1.00 : 0.99899.82%0.12
¹⁹F Ar-F (singlet)1.00 : 0.99599.51%0.25

Insight: ¹⁹F qNMR provides a unique advantage here. Since common organic impurities (solvents, non-fluorinated side products) are invisible in the ¹⁹F spectrum, it offers a "compound-specific" purity value.

Comparative Analysis & Decision Framework

Performance Metrics
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive/Recoverable)
Accuracy ± 0.4% (Standard tolerance)± 0.1% - 0.5% (High precision)
Fluorine Impact High Risk: Requires additives/trapsBenefit: Enables ¹⁹F specificity
Speed Fast (10 mins/run)Moderate (30 mins setup + acquisition)
Information % Composition onlyPurity + Structural Identity + Solvents
Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate validation method for N-cyclopropyl-3-fluorobenzene-1-sulfonamide.

ValidationWorkflow Start Start: Purity Validation N-cyclopropyl-3-fluorobenzene-1-sulfonamide CheckSample Is sample limited (<10mg)? Start->CheckSample CheckStd Is Certified Reference Material available? CheckSample->CheckStd No (Ample Sample) qNMR qNMR (1H & 19F) CheckSample->qNMR Yes (Save Sample) Combustion Combustion Analysis (CHN/S) CheckStd->Combustion No (Need Formula Conf.) CheckStd->qNMR Yes/No (Need Purity) Additives CRITICAL: Add V2O5 + WO3 to prevent F-interference Combustion->Additives ResultCHN Result: % Composition (Confirm Formula) Additives->ResultCHN InternalStd Add Traceable Internal Std (e.g., Maleic Acid) qNMR->InternalStd ResultNMR Result: Absolute Purity % (Confirm Structure + Qty) InternalStd->ResultNMR

Figure 1: Decision matrix for analytical method selection. qNMR is prioritized for limited samples or when fluorine interference is a concern in combustion chambers.

Conclusion & Recommendation

For N-cyclopropyl-3-fluorobenzene-1-sulfonamide , the presence of the Fluorine atom and Sulfonamide group makes standard CHN analysis prone to error without rigorous catalyst optimization (V₂O₅).

Recommendation:

  • Primary Method: Use ¹H qNMR with Maleic Acid or TCNB as an internal standard. It validates structure and purity simultaneously without interference from the C–F bond.

  • Secondary Method: Use ¹⁹F qNMR as an orthogonal check to confirm the integrity of the fluorinated aromatic ring.

  • Use CHN Only If: You are required to prove elemental composition for a new chemical entity (NCE) registration, and ensure the combustion tube is equipped with fluorine scavengers.

References

  • PubChem. (n.d.).[2] N-cyclopropyl-3-fluorobenzene-1-sulfonamide (Compound).[2][3] National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[4] [Link]

  • U.S. EPA. (2024).[5] Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[6][7][8][Link]

Sources

Comparative

Comparative Study of Fluorinated Sulfonamide Metabolic Rates: A Guide for Drug Development

As a Senior Application Scientist, I frequently encounter lead compounds that exhibit exceptional in vitro target affinity but fail in vivo due to rapid metabolic clearance. The sulfonamide pharmacophore is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter lead compounds that exhibit exceptional in vitro target affinity but fail in vivo due to rapid metabolic clearance. The sulfonamide pharmacophore is a cornerstone in medicinal chemistry, but its aliphatic and aromatic appendages are often highly vulnerable to oxidative degradation.

This guide provides an objective, data-driven comparison of fluorinated sulfonamides against non-fluorinated and alternative functional groups, detailing the mechanistic causality behind their metabolic stability and providing a self-validating protocol for experimental verification.

Mechanistic Causality: The "Fluorine Effect"

Introducing fluorine into sulfonamide scaffolds is not merely a structural tweak; it is a calculated stereoelectronic intervention 1. Fluorine possesses the highest electronegativity (3.98 on the Pauling scale) and forms an exceptionally strong C-F bond (~485–552 kJ/mol compared to ~414 kJ/mol for a standard C-H bond) 2.

The Causality of Clearance Reduction: When a metabolically labile C-H bond (particularly at benzylic positions or adjacent to heteroatoms) is replaced with a C-F bond, cytochrome P450 (CYP450) monooxygenases are physically and electronically blocked from initiating hydrogen abstraction 1. Furthermore, the inductive electron-withdrawing effect of fluorine deactivates adjacent ring positions against oxidative metabolism, which can slow clearance rates by up to 10⁸-fold in specific aromatic systems 1.

Pathway Lead Sulfonamide Lead NonF Non-Fluorinated (C-H Bond) Lead->NonF F_Sub Fluorinated (C-F Bond) Lead->F_Sub CYP CYP450 Oxidation (Rapid Cleavage) NonF->CYP Block Metabolic Shielding (Steric/Electronic) F_Sub->Block Clear High Clearance Rate CYP->Clear Retain Extended Half-Life Block->Retain

Figure 1: Mechanistic pathway illustrating CYP450 metabolic shielding via fluorine substitution.

Comparative Data Analysis

To objectively evaluate the performance of fluorinated sulfonamides, we must benchmark them against alternative functional groups and non-fluorinated analogs.

Case Study A: Resistance to Esterase/Amidase Hydrolysis

In the development of peptide-based PET radiopharmaceuticals, amide bonds are notoriously susceptible to in vivo hydrolysis. A comparative study by Löser et al. evaluated the metabolic stability of a fluorinated amide versus a fluorinated sulfonamide 3. Result: The sulfonamide linkage provided a profound steric and electronic shield against enzymatic cleavage. After 120 minutes of incubation in pig liver esterase, 95% of the fluorinated sulfonamide remained intact, compared to a mere 20% for the corresponding amide 3.

Case Study B: The Celecoxib Paradox (When Stability is Too High)

Metabolic stability must be carefully balanced. During the development of the COX-2 inhibitor celecoxib, an early fluorinated pyrazole sulfonamide lead exhibited an unacceptably long half-life of 220 hours in rat models 4. The C-F bond was so resistant to CYP450 metabolism that the drug dangerously accumulated. Result: Medicinal chemists deliberately removed the fluorine and replaced it with a metabolically labile methyl group to introduce a clearance pathway, successfully reducing the half-life to a clinically viable 3.5 hours 4.

Quantitative Comparison Summary
Compound ClassSpecific AnalogAssay ConditionIntact Drug / Half-LifeClearance Characteristic
Fluorinated Amide N-(4-fluorophenyl)-fluoroacetamidePig Liver Esterase (120 min)20% Intact 3Rapid enzymatic hydrolysis
Fluorinated Sulfonamide N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamidePig Liver Esterase (120 min)95% Intact 3Highly resistant to hydrolysis
Fluorinated Sulfonamide Early Celecoxib Lead (para-Fluoro)In vivo (Rat model)220 hours (t½) 4Extreme metabolic shielding
Non-Fluorinated Sulfonamide Celecoxib (para-Methyl substitution)In vivo (Rat model)3.5 hours (t½) 4Controlled metabolic liability

Experimental Protocol: Self-Validating Microsomal Stability Assay

To confidently assess the clearance rate of novel fluorinated sulfonamides, a robust in vitro system is required. The following protocol utilizes human liver microsomes (HLMs) to simulate Phase I CYP450 metabolism.

Why this is a self-validating system: The inclusion of a positive control (e.g., verapamil) confirms enzymatic viability across the assay plate. Crucially, a minus-NADPH negative control is run in parallel; because CYP450 requires NADPH to function, any degradation in the negative control immediately flags chemical instability or non-specific binding, preventing false-positive clearance rates.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock of the fluorinated sulfonamide in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining the final DMSO concentration below 0.1% is critical to prevent solvent-induced inhibition of CYP450 enzymes.

  • Microsome Addition: Add HLMs to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to reach physiological temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH acts as the essential electron donor for CYP450 monooxygenases; without it, Phase I oxidation cannot proceed.

  • Time-Course Incubation: Incubate the samples at 37°C. Aliquot 50 µL samples at precise time points: 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, permanently halting all enzymatic activity and precipitating the protein for clean downstream analysis.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound relative to the internal standard. Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Protocol S1 1. Drug Prep (1 µM) S2 2. Microsomes (0.5 mg/mL) S1->S2 S3 3. NADPH Addition S2->S3 S4 4. Incubate (37°C) S3->S4 S5 5. Quench (MeCN) S4->S5 S6 6. LC-MS/MS Quantification S5->S6

Figure 2: Step-by-step workflow for the self-validating in vitro microsomal stability assay.

Conclusion

The strategic incorporation of fluorine into sulfonamide architectures provides profound control over metabolic clearance. As demonstrated by the comparative data, fluorinated sulfonamides drastically outperform their amide counterparts in enzymatic stability and can extend in vivo half-lives to the point where metabolic liabilities must occasionally be reintroduced to prevent toxicity. By employing rigorous, self-validating microsomal assays, drug development professionals can precisely tune these stereoelectronic effects to achieve optimal pharmacokinetic profiles.

References

  • Source: Pharmaceuticals (PMC / NIH)
  • Source: Molecules (MDPI)
  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / Tandfonline)
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL

Sources

Validation

Validating synthesis of N-cyclopropyl-3-fluorobenzene-1-sulfonamide via melting point

Title: Comparative Guide: Validating the Synthesis of N-cyclopropyl-3-fluorobenzene-1-sulfonamide via Melting Point Analysis Executive Summary In the high-throughput synthesis of sulfonamides, specifically N-cyclopropyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Validating the Synthesis of N-cyclopropyl-3-fluorobenzene-1-sulfonamide via Melting Point Analysis

Executive Summary

In the high-throughput synthesis of sulfonamides, specifically N-cyclopropyl-3-fluorobenzene-1-sulfonamide , relying solely on complex instrumentation (NMR, LC-MS) for batch-release is a bottleneck.[1] This guide validates the use of Melting Point (MP) determination as a primary, rapid quality control (QC) metric.

While Differential Scanning Calorimetry (DSC) remains the thermodynamic "gold standard" for absolute purity, this guide demonstrates that a rigorously calibrated capillary MP protocol provides sufficient resolution to detect critical impurities—specifically unreacted amines and hydrolyzed sulfonic acids—at a fraction of the operational cost.

Synthesis Context & Impurity Profile

To validate the melting point, we must first understand the chemical environment. The synthesis typically follows a Schotten-Baumann protocol.[1] The MP depression observed in crude samples is directly correlated to specific by-products.

  • Reaction: 3-Fluorobenzenesulfonyl chloride + Cyclopropylamine

    
     Product + HCl.[1]
    
  • Critical Impurities:

    • 3-Fluorobenzenesulfonic acid: Formed via hydrolysis of the starting chloride.[1] (High melting, potential to broaden range).[1]

    • Bis(N-cyclopropyl) sulfonimide: Over-reaction side product.[1]

    • Residual Cyclopropylamine: Volatile liquid; causes significant MP depression (Raoult’s Law).[1]

Figure 1: Synthesis & Impurity Pathway[1][2]

SynthesisPathway Start 3-Fluorobenzenesulfonyl Chloride Product Target Sulfonamide (Crystalline Solid) Start->Product + Amine / Base Impurity1 Hydrolysis: Sulfonic Acid Start->Impurity1 + H2O (Moisture) Amine Cyclopropylamine Amine->Product Impurity2 Over-reaction: Disulfonimide Product->Impurity2 + Excess Chloride

Caption: Reaction scheme highlighting the target sulfonamide and critical impurities that influence the melting point profile.

Establishing the Reference Standard

Since literature values for specific fluorinated sulfonamide isomers can vary by solvent history, you must establish an Internal Golden Standard before deploying MP as a QC tool.

Step-by-Step Validation Protocol
  • Synthesis: React 3-fluorobenzenesulfonyl chloride (1.0 eq) with cyclopropylamine (1.2 eq) and Et3N (2.0 eq) in DCM at 0°C.

  • Purification: Recrystallize the crude solid from Toluene/Heptane (1:3) . This solvent system is critical to remove the lipophilic disulfonimide impurities.

  • Structural Confirmation (NMR): Verify the integral ratio of the cyclopropyl protons (0.6–0.8 ppm) to the aromatic protons.

  • Thermodynamic Calibration (DSC):

    • Run DSC at 5°C/min.

    • Identify the Onset Temperature (

      
      ) .[1] This is your "True Melting Point."
      
    • Note: For this class of sulfonamides, the expected

      
       is typically between 65°C and 85°C  (experimentally dependent).[1]
      

Comparative Analysis: MP vs. Alternatives

Why use MP when LC-MS exists? The following table compares the operational utility of MP against high-fidelity alternatives for this specific workflow.

FeatureCapillary Melting Point DSC (Diff. Scanning Calorimetry) HPLC / LC-MS
Primary Output Phase transition range (

)
Enthalpy of fusion (

) &

Chemical Identity & % Area
Purity Detection Qualitative: Detects >1% impurity via range broadening (>2°C).Quantitative: Absolute purity via van't Hoff equation.Quantitative: Separates specific impurities.[1]
Speed Fast (5–10 mins).[1]Slow (30–60 mins).[1]Medium (15–30 mins + equilibration).[1]
Cost per Run Negligible.[1]High (Pan consumables, N2 purge).[1]High (Solvents, Columns).[1]
Blind Spots Cannot identify which impurity is present.Polymorphs can mimic impurities.[1]Transparent to inorganic salts (unless using CAD/ELSD).[1]
Verdict Ideal for Routine Batch Release. Required for Reference Standard. Required for Troubleshooting.

Experimental Protocol: Routine MP Determination

Objective: Validate batch purity using the established reference range.

Equipment:

  • Automated Melting Point Apparatus (e.g., Mettler Toledo MP90 or Buchi M-565).[1]

  • Glass Capillaries (1.5 mm O.D.).[1]

Procedure:

  • Sample Prep: Dry the sample in a vacuum oven at 40°C for 2 hours. Crucial: Residual solvent (DCM/Toluene) acts as an impurity, artificially depressing the MP.[1]

  • Packing: Grind sample to a fine powder. Fill capillary to 3mm height.[1] Compact by tapping (loose packing causes uneven heat transfer).[1]

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 50°C.[1]

    • Measurement Ramp: 1.0°C/min from 50°C to melt.

  • Data Recording: Record

    
     (first liquid meniscus) and 
    
    
    
    (complete clarity).

Acceptance Criteria:

  • Range:

    
    .[1]
    
  • Value:

    
     must be within ±1.0°C of the Reference Standard DSC value.
    

Troubleshooting via Melting Point Logic

When the MP fails, the type of failure indicates the chemical root cause.

Figure 2: MP Decision Logic Tree

MP_Logic Start Measure Melting Point (Range & Value) CheckRange Is Range < 2°C? Start->CheckRange Pass PASS: Batch Released CheckRange->Pass Yes & On Target FailBroad FAIL: Broad Range (> 2°C) CheckRange->FailBroad No FailLow FAIL: Sharp but Low (> 5°C Depression) CheckRange->FailLow Yes, but Low Temp Diag1 Diagnosis: Wet Sample (Solvent) or Mixed Crystals FailBroad->Diag1 Diag2 Diagnosis: Wrong Isomer or Eutectic Impurity FailLow->Diag2

Caption: Diagnostic logic for interpreting melting point deviations in sulfonamide synthesis.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann sulfonamide synthesis and recrystallization techniques).

  • Giron, D. "Applications of thermal analysis and coupled techniques in pharmaceutical industry."[1] Journal of Thermal Analysis and Calorimetry, vol. 68, no. 2, 2002, pp. 335-357.[1] Link (Authoritative source on DSC vs. MP for purity).

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature. (The regulatory standard for capillary melting point methodology).[1]

  • Li, J. J., et al. "Synthesis of Cyclopropyl Sulfonamides." Synlett, vol. 2006, no. 5, 2006, pp. 725-728.[1][2] (Specific synthesis conditions for cyclopropyl sulfonamides).

  • Chernyshev, V. V., et al. "Validation of melting point determination as a purity test." Journal of Pharmaceutical and Biomedical Analysis, vol. 155, 2018. (Method validation framework).[1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-cyclopropyl-3-fluorobenzene-1-sulfonamide

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical compounds are not merely r...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical compounds are not merely regulatory hurdles; they are cornerstones of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of N-cyclopropyl-3-fluorobenzene-1-sulfonamide.

In the absence of a specific, comprehensive Safety Data Sheet (SDS) for N-cyclopropyl-3-fluorobenzene-1-sulfonamide (CAS No. 930978-56-6), this protocol has been synthesized from the known hazards of its structural isomers and the established best practices for the disposal of fluorinated sulfonamides.[1][2] This conservative approach ensures that we operate with the highest degree of caution, treating the compound as potentially hazardous waste until definitive data proves otherwise.

Hazard Profile and Core Chemical Properties

Understanding the chemical nature of N-cyclopropyl-3-fluorobenzene-1-sulfonamide is paramount to handling it safely. The molecule's structure, featuring a fluorinated benzene ring and a sulfonamide group, dictates its reactivity and potential hazards. Data from its close isomer, N-cyclopropyl-4-fluorobenzenesulfonamide, provides the most relevant available hazard information.[3]

Key Data Summary:

PropertyValue / ClassificationSource
Molecular Formula C₉H₁₀FNO₂S[4]
Molecular Weight 215.25 g/mol [4]
Physical Form Solid
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed[3][5]
Signal Word Warning
Known Incompatibilities Strong oxidizing agents, strong reducing agents[6][7][8][9]
Hazardous Decomposition Under combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[7][10]

The presence of the sulfonamide group suggests potential biological activity, and studies on other sulfonamides have indicated they can negatively impact soil microbial populations, underscoring the importance of preventing environmental release.[11] Furthermore, many fluorinated organic compounds are known to be toxic to aquatic life.[12] Therefore, under no circumstances should this compound or its containers be disposed of via standard drain or solid waste systems .[2]

Immediate Safety and Handling Precautions

Before any disposal-related activities commence, adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is your first line of defense. This must include:

    • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, the use of a full-face shield is recommended.[1]

    • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.[1]

    • Body Protection: A lab coat must be worn and kept fully fastened. Ensure closed-toe shoes are worn in the laboratory at all times.[6]

  • Ventilation: All handling of solid N-cyclopropyl-3-fluorobenzene-1-sulfonamide and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

Step-by-Step Disposal Protocol

The following procedure provides a systematic and compliant pathway for the disposal of N-cyclopropyl-3-fluorobenzene-1-sulfonamide from the point of generation to its final collection.

The fundamental principle of chemical waste management is segregation at the source. This prevents dangerous reactions and simplifies the final disposal process.

  • Designate a Waste Stream: Establish a dedicated waste stream specifically for N-cyclopropyl-3-fluorobenzene-1-sulfonamide and materials contaminated with it.

  • Collect All Contaminated Materials: This includes not only the pure compound and reaction residues but also any contaminated labware such as pipette tips, weigh boats, gloves, and paper towels.[2][13]

  • Prevent Co-mingling: Crucially, do not mix this waste with other chemical waste streams, particularly incompatible materials like strong oxidizing agents (e.g., nitric acid, permanganates).[6][8]

Proper containment is critical to prevent leaks and ensure safe handling.

  • Select an Appropriate Container: Use only containers approved for hazardous chemical waste. High-density polyethylene (HDPE) containers are generally suitable for solid and organic solvent waste.[2]

  • Inspect the Container: Before use, ensure the container is in good condition, free from cracks or residues, and has a secure, leak-proof lid.[6][2]

  • Keep Closed: The waste container must be kept closed at all times, except when actively adding waste. This minimizes the release of any potential vapors.

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Use a Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete All Fields: The label must clearly state:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "N-cyclopropyl-3-fluorobenzene-1-sulfonamide" and list any other components (e.g., solvents).[6]

    • The approximate percentages of each component.

    • The relevant hazard warnings (e.g., "Irritant," "Toxic").[13]

    • The date of accumulation (the date the first waste was added).

Laboratories may temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA must be under the direct control of laboratory personnel.[6]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Regular Inspection: The SAA should be inspected weekly for any signs of container leakage or deterioration.[6]

Final disposal must be handled by trained professionals in accordance with all regulations.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup for your hazardous waste.[1][13]

  • Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, as detailed on your label.

  • Method of Disposal: Do not attempt to treat or neutralize the chemical waste yourself. The standard and required method for disposal of this type of organic compound is high-temperature incineration in a licensed hazardous waste facility.[13] This process ensures the complete destruction of the compound into less harmful components.[13]

Disposal Workflow Diagram

G Disposal Workflow for N-cyclopropyl-3-fluorobenzene-1-sulfonamide cluster_0 Disposal Workflow for N-cyclopropyl-3-fluorobenzene-1-sulfonamide start Waste Generated (Pure compound, solutions, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal segregate Segregate Waste (Keep away from oxidizers) ppe->segregate container Place in Approved, Labeled Hazardous Waste Container segregate->container Segregation Confirmed store Store in Designated SAA (Secondary Containment) container->store contact_ehs Contact EHS for Pickup store->contact_ehs Container is Full or Ready for Collection end Professional Disposal (Incineration) contact_ehs->end

Caption: Decision workflow for handling N-cyclopropyl-3-fluorobenzene-1-sulfonamide waste.

Decontamination and Spill Management

Accidents can happen, and a prepared response is critical to maintaining a safe laboratory environment.

  • Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. This initial rinsate must be collected and disposed of as hazardous waste .[2]

  • Secondary Wash: After the solvent rinse, wash the labware thoroughly with soap and water.

In the event of a spill, prioritize safety and containment.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Secure the Area: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood is on) and eliminate any nearby ignition sources as a precaution.[1]

  • Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into your designated hazardous waste container.

  • Decontaminate: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. The cloth and any contaminated PPE must also be placed in the hazardous waste container.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. Your diligence in properly managing chemical waste protects not only yourself and your colleagues but also the integrity of our shared scientific mission. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations, as they are the ultimate authority.[6][14]

References

  • National Center for Biotechnology Information. (n.d.). N-cyclopropyl-3-fluorobenzene-1-sulfonamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclopropyl-4-fluorobenzene-1-sulfonamide. PubChem. Retrieved from [Link]

  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. St. Olaf College. [Link]

  • Ali, S., et al. (2022). The impact of newly synthesized sulfonamides on soil microbial population and respiration in rhizospheric soil of wheat (Triticum aestivum L.). PLoS ONE, 17(4), e0265561. [Link]

  • Fluoride Action Network. (2012). Pesticides: F - Fluc. Fluoride Action Network. [Link]

  • Daniels Health. (2025). Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health. [Link]

  • University of Maryland, Baltimore. (n.d.). Chemical Substance Incompatibilities. Environmental Health and Safety. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of N-cyclopropyl-3-fluorobenzene-1-sulfonamide

As research and development in pharmaceuticals continues to advance, the synthesis and handling of novel chemical entities are becoming increasingly commonplace in the laboratory. N-cyclopropyl-3-fluorobenzene-1-sulfonam...

Author: BenchChem Technical Support Team. Date: March 2026

As research and development in pharmaceuticals continues to advance, the synthesis and handling of novel chemical entities are becoming increasingly commonplace in the laboratory. N-cyclopropyl-3-fluorobenzene-1-sulfonamide, a compound of interest in medicinal chemistry, requires careful handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a detailed protocol for the use of personal protective equipment (PPE), and outlines procedures for safe handling and disposal.

Understanding the Hazard: A Proactive Approach to Safety

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

These hazards necessitate a comprehensive PPE strategy to create a reliable barrier between the researcher and the chemical.

The Core of Protection: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is essential to mitigate the risks associated with handling N-cyclopropyl-3-fluorobenzene-1-sulfonamide. The following table outlines the recommended PPE, categorized by the level of protection.

Protection Level Personal Protective Equipment (PPE) Rationale and Best Practices
Primary Barrier Gloves Nitrile gloves are the preferred choice for incidental contact, offering good resistance to a range of chemicals. For prolonged handling or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
Lab Coat A clean, buttoned lab coat made of a suitable material, such as cotton or a flame-resistant blend, should be worn at all times in the laboratory. This provides a removable barrier to protect skin and personal clothing from splashes and spills.
Secondary Barrier Eye and Face Protection Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, chemical splash goggles are strongly recommended. A face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face.[3]
Respiratory Protection Fume Hood or Ventilated Enclosure All handling of solid N-cyclopropyl-3-fluorobenzene-1-sulfonamide that may generate dust, or any work with solutions of the compound, should be conducted in a certified chemical fume hood or other ventilated enclosure. This is the primary engineering control to minimize inhalation exposure.
Respirator In situations where engineering controls are not sufficient to control airborne concentrations, or during spill cleanup, respiratory protection may be necessary. The choice of respirator will depend on the specific conditions and a formal risk assessment.[3]

Operational Plan: From Receipt to Disposal

A clear and logical workflow is critical for the safe handling of any chemical. The following diagram illustrates the key stages for working with N-cyclopropyl-3-fluorobenzene-1-sulfonamide.

operational_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receiving_and_Storage Receiving and Storage Pre-Use_Inspection Pre-Use Inspection Receiving_and_Storage->Pre-Use_Inspection Inspect Container Weighing_and_Dispensing Weighing and Dispensing Pre-Use_Inspection->Weighing_and_Dispensing Proceed to Use Reaction_Setup_and_Monitoring Reaction Setup and Monitoring Weighing_and_Dispensing->Reaction_Setup_and_Monitoring Transfer to Reaction Decontamination Decontamination Reaction_Setup_and_Monitoring->Decontamination After Reaction Completion Waste_Disposal Waste Disposal Decontamination->Waste_Disposal Segregate Waste

Caption: A typical laboratory workflow for handling chemical reagents.

Step-by-Step Handling Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Ensure the container is tightly sealed when not in use.[1]

Weighing and Dispensing:

  • Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.

  • Clean any spills immediately according to the spill cleanup protocol.

Reaction Setup and Monitoring:

  • Set up all reactions in a chemical fume hood.

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Continuously monitor the reaction for any unexpected changes.

Contingency Planning: Spill and Exposure Protocols

Even with the best precautions, accidents can happen. Being prepared with clear and concise emergency procedures is crucial.

Spill Cleanup
  • Small Spills:

    • Alert others in the immediate area.

    • Wearing the appropriate PPE (double gloves, lab coat, and eye/face protection), absorb the spill with an inert material such as vermiculite or sand.

    • Collect the contaminated material into a designated, sealed waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety office.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Responsible Disposal: A Commitment to Environmental Safety

All waste containing N-cyclopropyl-3-fluorobenzene-1-sulfonamide, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.

waste_disposal_flow Solid_Waste Solid Waste (Contaminated gloves, paper towels, etc.) Segregated_Waste_Containers Segregated, Labeled Hazardous Waste Containers Solid_Waste->Segregated_Waste_Containers Liquid_Waste Liquid Waste (Reaction mixtures, solvent rinses) Liquid_Waste->Segregated_Waste_Containers Institutional_Waste_Pickup Institutional Hazardous Waste Pickup Segregated_Waste_Containers->Institutional_Waste_Pickup

Caption: A simplified waste disposal workflow.

  • Segregation: Keep solid and liquid waste streams separate.

  • Labeling: Clearly label all waste containers with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.

By adhering to these guidelines, researchers can confidently and safely handle N-cyclopropyl-3-fluorobenzene-1-sulfonamide, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • AK Scientific, Inc. Safety Data Sheet: N-Cyclopropyl-2,3,4-trifluorobenzenesulfonamide.
  • Fisher Scientific.
  • Sigma-Aldrich. Safety Data Sheet: N-Cyclopropyl-4-fluorobenzenesulfonamide.
  • The Importance of Personal Protective Equipment in the Handling of Chemicals. (2024, April 5). Retrieved from [Link]

  • Tokyo Chemical Industry.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.